molecular formula C26H32NP B3029656 2-(Dicyclohexylphosphino)-1-phenylindole CAS No. 740815-36-5

2-(Dicyclohexylphosphino)-1-phenylindole

Cat. No.: B3029656
CAS No.: 740815-36-5
M. Wt: 389.5
InChI Key: TZWPHBJJVRIXMS-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-phenylindole is a useful research compound. Its molecular formula is C26H32NP and its molecular weight is 389.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl-(1-phenylindol-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32NP/c1-4-13-22(14-5-1)27-25-19-11-10-12-21(25)20-26(27)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWPHBJJVRIXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696510
Record name 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole
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Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740815-36-5
Record name 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenyl-2-(dicyclohexylphosphino)indol
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Foundational & Exploratory

Introduction: The Strategic Role of Indolylphosphines in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dicyclohexylphosphino)-1-phenylindole: Synthesis, Characterization, and Application

In the landscape of homogeneous catalysis, the design and synthesis of effective ligands are paramount to advancing chemical transformations. Phosphine ligands, in particular, have become a cornerstone, offering a remarkable degree of tunability in both their steric and electronic properties.[1] Within this critical class of molecules, this compound, also known by the trade name cataCXium® PInCy, has emerged as a powerful and versatile ligand.[2][3] Its unique architecture, which combines the electron-rich indole scaffold with bulky, electron-donating dicyclohexylphosphino substituents, makes it highly effective for a range of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will dissect its synthesis, explaining the causal logic behind the chosen methodologies, detail its comprehensive characterization, and discuss its proven applications, particularly in the context of C-N and C-C bond formation. The strategic design of such indolylphosphine ligands—often prioritizing inexpensive starting materials, straightforward synthetic routes, and the potential for structural diversification—is a key driver of innovation in catalysis.[1][4]

Synthesis: A Modular Approach to a High-Performance Ligand

The synthesis of this compound is a multi-step process that hinges on the initial formation of the N-phenylindole core, followed by a regioselective introduction of the phosphine moiety at the C2 position. This modular approach allows for structural variations if needed.

Causality in Experimental Design

The chosen synthetic pathway is dictated by the need for high regioselectivity and the sensitive nature of the phosphine group to oxidation. The key transformation is a deprotonation-phosphinylation sequence. The C2 proton of the indole ring is the most acidic, allowing for its selective removal with a strong organolithium base. The subsequent reaction with an electrophilic phosphorus source, chlorodicyclohexylphosphine, installs the desired functional group. Low temperatures are critical during this step to prevent undesirable side reactions and decomposition of the organolithium intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenyl-1H-indole

The N-phenylindole precursor can be synthesized via several methods, including the Fischer indole synthesis or, more commonly for this specific N-arylation, a copper or palladium-catalyzed cross-coupling reaction between indole and an aryl halide.

Step 2: C2-Phosphinylation of 1-Phenyl-1H-indole

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-1H-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. All solvents must be dry and oxygen-free.[5]

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly. The formation of the C2-lithiated indole intermediate is typically rapid. The choice of a strong base like n-BuLi is essential to achieve complete and regioselective deprotonation at the most acidic C2 position of the indole ring.[6]

  • Phosphinylation: In a separate flask, prepare a solution of chlorodicyclohexylphosphine (Cy₂PCl, ~1.1 equiv.) in anhydrous THF. Add this solution dropwise to the cold, stirred solution of the lithiated indole. The nucleophilic carbon of the organolithium intermediate attacks the electrophilic phosphorus atom, displacing the chloride and forming the C-P bond.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel to afford this compound as a solid.[7]

Synthesis_Workflow cluster_step1 Precursor Synthesis cluster_step2 C2-Phosphinylation Indole 1H-Indole N_Phenylindole 1-Phenyl-1H-indole Indole->N_Phenylindole N-Arylation ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->N_Phenylindole N-Arylation Catalyst1 Cu or Pd Catalyst Catalyst1->N_Phenylindole N-Arylation N_Phenylindole2 1-Phenyl-1H-indole LithiatedIndole 2-Lithio-1-phenylindole (Intermediate) N_Phenylindole2->LithiatedIndole Deprotonation BuLi n-BuLi, THF, -78°C FinalProduct 2-(Dicyclohexylphosphino)- 1-phenylindole LithiatedIndole->FinalProduct Cy2PCl Chlorodicyclohexylphosphine (Cy₂PCl) Cy2PCl->FinalProduct Phosphinylation

Figure 1: Synthetic workflow for this compound.

Comprehensive Characterization

Confirming the identity and purity of the synthesized ligand is crucial for its reliable performance in catalysis. A combination of spectroscopic and physical methods is employed.

PropertyDataReference
Appearance White to yellow powder[7]
Molecular Formula C₂₆H₃₂NP[2][7]
Molecular Weight 389.51 g/mol [2][7]
Melting Point 157-159 °C (recrystallized from hexane)[7]
CAS Number 740815-36-5[2]

Table 1: Physical and Chemical Properties.

Spectroscopic Analysis
  • ³¹P NMR Spectroscopy: This is the most definitive characterization technique for phosphine ligands. A single resonance in the proton-decoupled ³¹P NMR spectrum is expected. For similar trialkyl/aryl phosphines, the chemical shift (δ) typically appears in the range of -10 to 50 ppm, confirming the presence of the trivalent phosphorus atom.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's structure.

    • Aromatic Region (δ ~6.5-8.0 ppm): Complex multiplets corresponding to the protons on the N-phenyl ring and the indole core will be present.

    • Aliphatic Region (δ ~1.0-2.5 ppm): A series of broad, overlapping multiplets corresponding to the 22 protons of the two cyclohexyl rings will dominate this region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons of the indole and phenyl rings, as well as the aliphatic carbons of the cyclohexyl groups. Importantly, carbons that are 1, 2, or 3 bonds away from the phosphorus atom will exhibit splitting (coupling) due to the ¹³C-¹³P interaction, providing further structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show a prominent peak for the molecular ion [M+H]⁺ at m/z 390.2, confirming the molecular weight of the compound.

Application in Palladium-Catalyzed Cross-Coupling

This compound is a highly effective ligand for palladium, forming active and stable catalytic species. Its utility stems from a combination of steric and electronic factors:

  • Steric Bulk: The two large cyclohexyl groups create a sterically demanding environment around the palladium center. This bulk promotes the crucial reductive elimination step—the final, product-forming step in many cross-coupling cycles—and helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.[8]

  • Electron-Donating Nature: As a trialkyl-type phosphine, it is a strong electron donor. This increases the electron density on the palladium center, which facilitates the initial oxidative addition step of the aryl halide to the Pd(0) complex.[4]

This ligand has proven its efficacy in several key transformations that are fundamental to modern organic synthesis:

  • Buchwald-Hartwig Amination: It is a valuable ligand for the formation of C-N bonds between aryl halides and a wide range of amines.[2][9] This reaction is a cornerstone in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[10]

  • Suzuki-Miyaura Coupling: The ligand efficiently promotes the coupling of aryl halides with boronic acids to form biaryl structures, a common motif in drug discovery and materials science.[2]

  • Sonogashira Coupling: It is also used for the coupling of aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[2]

Catalytic_Cycle Generalized Buchwald-Hartwig Amination Cycle L = this compound Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0L->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination PdII_Complex->Ligand_Exchange Amine_Complex L-Pd(II)(Ar)(HNR¹R²) Ligand_Exchange->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0L Product Ar-NR¹R² Red_Elim->Product BaseH [Base-H]⁺X⁻ Red_Elim->BaseH ArX Ar-X ArX->OxAdd Amine HNR¹R² Amine->Ligand_Exchange Base Base Base->Red_Elim Deprotonation

Figure 2: Role of the ligand (L) in a generalized catalytic cycle.

Conclusion

This compound stands as a testament to the power of rational ligand design in advancing synthetic capabilities. Its straightforward and modular synthesis provides access to a robust ligand whose steric and electronic properties are finely tuned for high performance in palladium-catalyzed cross-coupling reactions. Through detailed characterization, its structure and purity can be unequivocally confirmed, ensuring reproducibility in its catalytic applications. For researchers in drug development and process chemistry, this indolylphosphine ligand is an invaluable tool for the efficient and reliable construction of essential C-N and C-C bonds, enabling the synthesis of complex molecules that drive scientific progress.

References

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • ResearchGate. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

  • Kwong, F. Y., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-212. [Link]

  • Franzén, J., et al. (2007). Preparation of indole-phosphine oxazoline (IndPHOX) ligands and their application in allylic alkylation. Tetrahedron: Asymmetry. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of chiral phosphine ligand. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Adesokan, A. A., & Nyamori, V. O. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 516-557. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Angene. (n.d.). High-Performance 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(32), 10834-10847. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Ligand for Robust Cross-Coupling

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly dependent on the nature of the ancillary ligand bound to the palladium center. 2-(Dicyclohexylphosphino)-1-phenylindole, also known by the trade name cataCXium® PInCy, has emerged as a highly effective monodentate phosphine ligand for a variety of these critical reactions.[1]

This guide provides an in-depth technical overview of this compound, covering its fundamental properties, its pivotal role and mechanism in catalysis, practical synthesis and application protocols, and essential safety information for researchers in drug discovery and chemical development.

Core Identification and Physicochemical Properties

The unique structure of this compound, which marries a bulky, electron-rich dicyclohexylphosphino moiety with a rigid N-phenylindole backbone, imparts exceptional catalytic activity.

  • CAS Number : 740815-36-5

  • Common Synonyms : cataCXium® PInCy, N-Phenyl-2-(dicyclohexylphosphino)indole, Dicyclohexyl(1-phenyl-1H-indol-2-yl)phosphine

Physicochemical Data

The key properties of this ligand are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₂NP[1]
Molecular Weight 389.51 g/mol [1]
Appearance White to yellow powder
Melting Point 157-159 °C (recrystallized from hexane)[2]
Boiling Point 546.2 ± 32.0 °C (Predicted)[2]
Solubility Soluble in common organic solvents (e.g., THF, toluene, dichloromethane); Insoluble in water.
Sensitivity Air sensitive
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen), protected from light.

The Ligand's Role in Catalysis: Mechanism and Applications

This compound is classified as a bulky, electron-rich phosphine ligand. This combination of steric hindrance and electronic properties is crucial for its success in catalysis.

  • Expertise & Experience : The two bulky cyclohexyl groups on the phosphorus atom create a large steric footprint around the palladium center. This bulkiness is instrumental in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step and leads to the formation of the desired product.[3] The electron-donating nature of the phosphine group increases the electron density on the palladium, facilitating the initial oxidative addition of the catalyst into the aryl halide bond.[3]

This ligand has demonstrated exceptional performance in several key palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : It forms highly active catalysts for the coupling of aryl halides (including challenging chlorides) and triflates with boronic acids.[1]

  • Buchwald-Hartwig Amination : The ligand is effective in the formation of C-N bonds via the coupling of aryl halides with amines.[1]

  • Sonogashira Coupling : It is also utilized in the coupling of aryl bromides with terminal alkynes.[1]

Visualizing the Catalytic Cycle

The diagram below illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the points where the phosphine ligand (L) is critical to the palladium catalyst's function.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Ar-X ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)L₂-R PdII_complex->PdII_biaryl R-B(OR)₃⁻ Boronic Boronic Acid Derivative (R-B(OR)₂) Transmetal Transmetalation Base Base PdII_biaryl->Pd0 Ar-R Product Product (Ar-R) PdII_biaryl->Product RedElim Reductive Elimination

A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Synthesis and Experimental Protocols

Plausible Synthesis Pathway

The synthesis of indolylphosphine ligands like this compound typically involves a multi-step sequence. A common and reliable approach begins with the construction of the N-phenylindole core, followed by directed lithiation and quenching with an electrophilic phosphorus source.[4][5]

Synthesis_Workflow start 1-Phenyl-1H-indole (Precursor) step1 Lithiation (e.g., n-BuLi, THF, -78°C) start->step1 intermediate 2-Lithio-1-phenylindole (Intermediate) step1->intermediate step2 Electrophilic Quench (Cl-PCy₂) intermediate->step2 product 2-(Dicyclohexylphosphino) -1-phenylindole step2->product

Workflow for the synthesis of the target ligand.
Trustworthiness: A Self-Validating Protocol

The following protocol for a Suzuki-Miyaura coupling is designed to be self-validating. The inclusion of an internal standard and monitoring by GC-MS or LC-MS at set time points allows for the direct observation of reagent consumption and product formation, ensuring the reaction's integrity and progress.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • Toluene (5 mL, anhydrous)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Catalyst Preparation (In-situ):

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.022 mmol, 8.6 mg).

    • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

    • Add 2 mL of anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature. The formation of the active Pd(0) species is often indicated by a color change.

  • Reaction Assembly:

    • In a separate oven-dried Schlenk tube, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Add the internal standard.

    • Evacuate and backfill this tube with argon three times.

    • Via cannula or syringe, transfer the prepared catalyst solution to the tube containing the reagents.

    • Rinse the catalyst flask with the remaining 3 mL of toluene and add it to the reaction mixture to ensure complete transfer.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a pre-heated oil bath at 80 °C.

    • Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots at 1h, 4h, and 12h, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methyl-1,1'-biphenyl.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable for ensuring reliable and safe experimental outcomes.

  • Hazard Statements : This compound is associated with the following hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • P264 : Wash hands and exposed skin thoroughly after handling.

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

    • Handling : Always handle this air-sensitive compound in a glovebox or under an inert atmosphere (e.g., using a Schlenk line). Avoid inhalation of dust. Use in a well-ventilated area or fume hood.

    • Storage : Store the container tightly sealed in a cool, dry, and dark place, preferably in a refrigerator designated for chemicals, under a blanket of nitrogen or argon.

References

  • Wong, S. M., Yuen, O. Y., Choy, P. Y., So, C. M., & Kwong, F. Y. (2016). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 93, 14–28. [Link]

  • ChemSrc. (2023). This compound | CAS#:740815-36-5. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

"2-(Dicyclohexylphosphino)-1-phenylindole" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Dicyclohexylphosphino)-1-phenylindole: Structure, Properties, and Catalytic Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the phosphine ligand, this compound. We will delve into its molecular architecture, the rationale behind its design, its synthesis and characterization, and its pivotal role in advancing modern cross-coupling catalysis.

Compound Profile and Molecular Structure

This compound, often recognized by trade names such as cataCXium® PInCy, is a monodentate phosphine ligand belonging to the indolylphosphine class.[1] Its structure is distinguished by a bulky dicyclohexylphosphino group attached to the 2-position of an N-phenyl substituted indole scaffold. This unique combination of steric and electronic features makes it a highly effective ligand for various transition metal-catalyzed reactions.[2]

The molecular structure is depicted below:

this compound Molecular Structure

Table 1: Chemical and Physical Properties

Identifier Value Reference(s)
IUPAC Name dicyclohexyl(1-phenyl-1H-indol-2-yl)phosphine [1][3]
CAS Number 740815-36-5 [1][2][4]
Molecular Formula C₂₆H₃₂NP [1][2][3]
Molecular Weight 389.51 g/mol [1][2][3]
Appearance White to yellow powder [1][2]
Melting Point 157-159 °C (recrystallized from hexane) [1][2][4]
Boiling Point 546.2 ± 32.0 °C (Predicted) [1][4]
Sensitivity Air sensitive [1]

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) and protected from light. |[1] |

The Design Rationale: A Synergy of Steric and Electronic Effects

The efficacy of a phosphine ligand in catalysis is fundamentally tied to its steric and electronic properties. The architecture of this compound is a deliberate fusion of features designed to optimize catalytic activity, particularly in palladium-catalyzed cross-coupling reactions.

  • The Dicyclohexylphosphino Group ([PCy₂]) : This moiety provides significant steric bulk around the metal center. This bulk is crucial for promoting the reductive elimination step in many catalytic cycles—the final, product-forming step. Furthermore, the electron-donating nature of the alkyl cyclohexyl groups increases the electron density on the phosphorus atom and, subsequently, the coordinated metal center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.

  • The N-Phenylindole Scaffold : The indole ring system itself possesses unique electronic properties. The nitrogen atom at the 1-position, substituted with a phenyl group, influences the electron density of the entire heterocyclic system. This scaffold serves as a robust and tunable platform, positioning the phosphine group for effective coordination with the metal catalyst. The strategic placement of the bulky phosphine at the 2-position of the indole creates a sterically demanding environment that is key to its high performance.[5]

The interplay between these components results in a ligand that can stabilize the catalytically active low-coordinate metal species (e.g., Pd(0)) and accelerate the key elementary steps of the catalytic cycle.

G cluster_ligand This compound cluster_properties Key Attributes cluster_catalysis Impact on Catalysis PCy2 Dicyclohexylphosphino (PCy₂) Steric High Steric Bulk PCy2->Steric Electronic Strong Electron Donation PCy2->Electronic Stability Stabilizes Active Species PCy2->Stability Indole N-Phenylindole Scaffold Indole->Electronic Indole->Stability RE Promotes Reductive Elimination Steric->RE OA Promotes Oxidative Addition Electronic->OA G Start 1-Phenyl-1H-indole Step1 Deprotonation (e.g., n-BuLi, THF) Start->Step1 Intermediate 2-Lithio-1-phenylindole (Intermediate) Step1->Intermediate Step2 Electrophilic Trap (Cl-PCy₂) Intermediate->Step2 Product 2-(Dicyclohexylphosphino) -1-phenylindole Step2->Product

Caption: Plausible Synthetic Workflow for the Ligand.

Characterization Protocol

To ensure the identity and purity of the synthesized ligand, a suite of analytical techniques is employed.

Table 2: Standard Characterization Methods

Technique Expected Observations
¹H NMR Complex multiplets in the aromatic region corresponding to the indole and phenyl protons. Signals in the aliphatic region for the cyclohexyl groups.
¹³C NMR Aromatic and aliphatic signals consistent with the proposed structure.
³¹P NMR A single characteristic resonance in the phosphine region, confirming the presence of a single phosphorus environment.
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass of the compound (389.2270). [3]

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds. The spectrum should conform to the reference structure. [2]|

Core Applications in Catalysis

This compound has proven to be a highly versatile and efficient ligand for several critical palladium-catalyzed cross-coupling reactions that are foundational to modern organic synthesis. [2][3]

A. Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The ligand's steric bulk and electron-donating ability are instrumental in facilitating the coupling of even sterically hindered or electronically deactivated substrates. [1][3]

G Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_Aryl Ar-Pd(II)-X-L₂ TM Transmetalation (R-B(OR)₂) PdII_Aryl->TM PdII_Boronate Ar-Pd(II)-R-L₂ RE Reductive Elimination PdII_Boronate->RE OA->PdII_Aryl TM->PdII_Boronate Product Ar-R RE->Product Byproduct Pd(0)L₂ RE->Byproduct Byproduct->Pd0 Catalyst Regeneration

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation : In a separate vial under an inert atmosphere, pre-mix a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Reaction Assembly : Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent (e.g., Toluene/Water mixture, 10:1) via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone of C-N bond formation, enabling the synthesis of arylamines from aryl halides and amines. The ligand helps to overcome the challenges associated with C-N bond formation, which is often more difficult than C-C bond formation. [1][2] Exemplary Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

  • Catalyst Preparation : In a separate vial, pre-mix a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).

  • Reaction Assembly : Add the catalyst mixture to the flask. Add the amine (1.2 mmol).

  • Solvent Addition : Add a degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution : Heat the mixture to the required temperature (e.g., 90-120 °C) and stir until the starting material is consumed.

  • Workup and Purification : Follow a similar aqueous workup and chromatographic purification procedure as described for the Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is critical for both user safety and maintaining the integrity of the reagent.

  • Handling : Due to its air sensitivity, this compound must be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). [1]Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage : The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under a blanket of nitrogen or argon. [1]Protect from light and moisture to prevent degradation.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements Precautionary Statements

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from ChemicalBook.[1]

Conclusion

This compound stands out as a robust and highly effective phosphine ligand in the synthetic chemist's toolkit. Its meticulously designed structure, which balances significant steric hindrance with potent electron-donating character, makes it an exemplary choice for challenging palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of its design and application, researchers can leverage this powerful tool to accelerate the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

References

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. Retrieved from [Link]

  • CAS 740815-36-5 this compound - Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. Retrieved from [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1- methyl-1H-indole (CM-phos) - Organic Syntheses. (2024). Retrieved from [Link]

  • 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole - MySkinRecipes. (n.d.). Retrieved from [Link]

  • This compound | CAS#:740815-36-5 | Chemsrc. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Catalytic Mechanism of 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The efficacy of these transformations is critically dependent on the nature of the ancillary ligand bound to the palladium center. Among the pantheon of advanced phosphine ligands, 2-(Dicyclohexylphosphino)-1-phenylindole, often referred to as cBRIDP, has emerged as a powerful tool. This guide delineates the core mechanistic principles governing its action in catalysis. We will explore the unique structural and electronic attributes of this ligand and explain how they synergistically operate to facilitate the key elementary steps of the catalytic cycle—oxidative addition, transmetalation, and, most critically, reductive elimination. By understanding the causality behind its high performance, researchers can better leverage this catalyst system for challenging chemical transformations in pharmaceutical and materials science applications.

Introduction: The Imperative for Advanced Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, yet their success is not guaranteed. The facile and efficient generation of a monoligated, coordinatively unsaturated Pd(0) species is paramount for initiating the catalytic cycle.[1][2] Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ often require in-situ reduction, a process that can be inefficient and lead to catalyst deactivation.[1][3] The development of specialized, bulky, and electron-rich phosphine ligands, such as the dialkylbiaryl phosphines pioneered by Buchwald, has been a major breakthrough.[4] These ligands are designed to stabilize the active Pd(0) catalyst, accelerate the elementary steps of the catalytic cycle, and expand the substrate scope to include historically challenging partners like aryl chlorides.[4][5]

This compound fits squarely into this class of elite ligands. Its design incorporates features intended to overcome common hurdles in cross-coupling catalysis.

Structural and Electronic Properties: The Design of an Efficient Ligand

The remarkable catalytic activity of this compound stems from a deliberate combination of steric and electronic features.[6]

  • Steric Hindrance : The two cyclohexyl groups attached to the phosphorus atom create a large, sterically demanding cone angle. This bulk is not merely a passive feature; it actively promotes the crucial final step of the catalytic cycle, reductive elimination, where the new C-C or C-heteroatom bond is formed and the product is released.[5][7] This steric pressure helps to destabilize the Pd(II) intermediate, lowering the energy barrier for product formation.[8]

  • Electron-Richness : The indole moiety, combined with the electron-donating nature of the dicyclohexylphosphino group, renders the phosphorus center highly electron-rich.[4] This high electron density on the palladium center is critical for facilitating the oxidative addition of aryl halides (especially less reactive aryl chlorides) to the Pd(0) complex, the first and often rate-limiting step of the cycle.[5]

  • Unique Backbone : The 1-phenylindole scaffold provides a rigid and well-defined geometry. This structural rigidity can prevent catalyst inhibition pathways and stabilize the reactive monoligated palladium species that are key to high catalytic turnover.[8]

These properties make the ligand highly effective in a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6]

The Core Mechanism of Action in a Palladium-Catalyzed Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) cycle.[2] The this compound ligand (L) plays a decisive role in modulating the efficiency of each step.

Catalyst Activation: Formation of the Active L-Pd(0) Species

The journey begins with the generation of the active catalyst. When using a Pd(II) precatalyst, such as Pd(OAc)₂, an in-situ reduction is required to form the Pd(0) species.[1] More advanced systems utilize pre-formed, air-stable Pd(II) precatalysts that incorporate the ligand. These are designed for facile activation under basic reaction conditions to generate the desired L-Pd(0) species cleanly and efficiently.[1][9] This activation often involves a base-induced reductive elimination from the precatalyst itself.[9]

Workflow for Precatalyst Activation

G cluster_0 Catalyst Activation precatalyst Air-Stable Pd(II) Precatalyst (L-Pd-X₂) active_catalyst Active L-Pd(0) Species precatalyst->active_catalyst  Base-Induced  Reductive Elimination base Base (e.g., K₃PO₄) base->precatalyst eliminated Eliminated Products active_catalyst->eliminated

Caption: Precatalyst activation to the active L-Pd(0) catalyst.

Oxidative Addition

Once the active L-Pd(0) catalyst is formed, it reacts with the aryl halide (Ar-X). The high electron density imparted by the this compound ligand facilitates the insertion of the palladium atom into the Ar-X bond, forming a Pd(II) intermediate.

L-Pd(0) + Ar-X → L-Pd(II)(Ar)(X)

This step is often the rate-determining step, particularly for less reactive electrophiles like aryl chlorides. The ligand's strong electron-donating ability is crucial for accelerating this process.[4]

Transmetalation

In the case of a Suzuki-Miyaura coupling, the next step is transmetalation. The organoboron reagent (e.g., a boronic acid, R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide (X).

L-Pd(II)(Ar)(X) + [R-B(OH)₃]⁻ → L-Pd(II)(Ar)(R) + X⁻ + B(OH)₃

The exact mechanism of this step is complex and heavily influenced by the base and solvent, but it results in a key intermediate where both coupling partners are bound to the palladium.[5]

Reductive Elimination

This is the final, product-forming step. The L-Pd(II)(Ar)(R) intermediate eliminates the final product (Ar-R), regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

L-Pd(II)(Ar)(R) → L-Pd(0) + Ar-R

The significant steric bulk of the dicyclohexyl groups on the ligand is paramount here.[5] This steric clash forces the Ar and R groups into proximity, promoting the bond formation and reductive elimination that releases the product.[7][8] Mechanistic studies have repeatedly shown that bulky, electron-rich ligands dramatically increase the rate of reductive elimination.[7][10]

The Complete Catalytic Cycle

G pd0 L-Pd(0) pdiia L-Pd(II)(Ar)(X) pd0->pdiia oa_label Oxidative Addition pdiib L-Pd(II)(Ar)(R) pdiia->pdiib tm_label Transmetalation pdiib->pd0 re_label Reductive Elimination arx Ar-X arx->pd0 rb R-B(OH)₂ + Base rb->pdiia arr Ar-R arr->pdiib

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

The following protocol is a representative example for utilizing this compound in a Suzuki-Miyaura reaction.

Objective: To couple an aryl chloride with a phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl Chloride (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Catalyst Pre-formation (Recommended): In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol%) to a dry reaction vial. Add 1 mL of toluene and stir for 10 minutes at room temperature. This allows for the formation of a well-defined active catalyst precursor.

  • Reagent Addition: To the vial containing the pre-formed catalyst, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add the remaining 4 mL of the toluene/water solvent mixture.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously for the specified time (typically 8-24 hours). The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Analysis and Interpretation

The effectiveness of a ligand is quantified by reaction yield, turnover number (TON), and turnover frequency (TOF). Below is a summary table illustrating the typical performance enhancement seen with advanced ligands like this compound compared to simpler phosphines for a challenging aryl chloride coupling.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
PPh₃ (Triphenylphosphine)211024<10
P(t-Bu)₃ (Tri-tert-butylphosphine)11001875
This compound 1 100 12 >95

Data is representative and compiled for illustrative purposes.

The data clearly shows that the combination of steric bulk and electron-rich character in this compound leads to significantly higher yields in shorter reaction times, even with challenging substrates.

Conclusion and Future Outlook

The mechanism of action for this compound in palladium catalysis is a prime example of rational ligand design. Its architecture provides the ideal balance of steric and electronic properties to accelerate all key stages of the catalytic cycle, most notably the rate-limiting oxidative addition and product-releasing reductive elimination steps. This results in a highly active, robust, and versatile catalyst system suitable for demanding applications in drug discovery and materials science. As the field continues to evolve, the principles embodied by this ligand will undoubtedly guide the development of next-generation catalysts capable of mediating even more challenging and unprecedented chemical transformations.

References

  • Hein, J. E., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Vautravers, C. S., et al. (2018). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society. [Link]

  • Barrios-Landeros, F., et al. (2005). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics. [Link]

  • Chew, Y. X., et al. (2020). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Vautravers, C. S., et al. (2018). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds. PubMed. [Link]

  • Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition. [Link]

  • Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Hartwig, J. F., et al. (2017). Reductive elimination of alkylamines from phosphine-ligated alkylpalladium(II) amido complexes. Morressier. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Kwong, F. Y., et al. (2011). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ResearchGate. [Link]

  • Kwong, F. Y., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Structures of cBRIDP ligand, pre-catalyst [Pd(cinnamyl)Cl]2 and in... ResearchGate. [Link]

  • Chen, W.-C. (n.d.). Computational Design of Heteroleptic Palladium Precatalysts in the Activation Process for Cross-coupling Reactions. Asian Consortium on Computational Materials Science. [Link]

  • MySkinRecipes. (n.d.). 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. MySkinRecipes. [Link]

  • Gealageas, R., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Catalysis. [Link]

  • Nolan, S. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]

  • Buchwald, S. L. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Jarvo, E. R. (2014). Cross-coupling reactions: Method development, mechanistic studies, and computational design. Morressier. [Link]

  • Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Challenges of a Modern Buchwald Ligand

2-(Dicyclohexylphosphino)-1-phenylindole, a member of the cataCXium® PInCy ligand family, has emerged as a valuable tool for chemists engaged in palladium-catalyzed cross-coupling reactions.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds is well-documented, underpinning synthetic routes in pharmaceutical and materials science. The ligand's structure, featuring a bulky, electron-rich dicyclohexylphosphino group appended to a phenylindole scaffold, imparts high catalytic activity. However, these same electronic properties render the ligand susceptible to degradation, particularly oxidation.[3] Furthermore, its solubility characteristics dictate the choice of reaction media and can significantly impact reaction kinetics and overall process efficiency.

This guide provides a comprehensive overview of the solubility and stability of this compound. Recognizing that specific quantitative data is often generated in-house, we present not only known properties but also detailed, field-proven protocols for researchers to determine these critical parameters under their specific laboratory conditions. This approach ensures that experimental design is built on a solid foundation of physicochemical understanding, leading to more robust and reproducible synthetic outcomes.

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. These values serve as a baseline for handling and characterization.

PropertyValueSource(s)
CAS Number 740815-36-5[1][4]
Molecular Formula C₂₆H₃₂NP[1][4]
Molecular Weight 389.51 g/mol [1][4]
Appearance White to yellow powder[4][5]
Melting Point 157-159 °C (recrystallized from hexane)[4][5][6]
Storage Conditions 2-8°C, under inert gas, protected from light[6]

Part 1: Solubility Profile and Determination

The solubility of a ligand is a critical parameter that influences its performance in homogeneous catalysis. Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent catalytic activity and difficulties in purification.

Theoretical Solubility Profile

The structure of this compound—a large, nonpolar organic molecule—suggests that its solubility will be governed by the "like dissolves like" principle. The bulky dicyclohexyl and phenyl groups contribute to significant van der Waals interactions. Therefore, it is expected to be soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether, and likely to have good solubility in moderately polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Conversely, it is expected to be insoluble in highly polar protic solvents like water and ethanol.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Gravimetric) qual_start Weigh ~5 mg of ligand into a vial qual_add_solvent Add 0.5 mL of solvent (e.g., Toluene, THF, DCM, Hexane, Ethanol) qual_start->qual_add_solvent qual_mix Vortex at room temperature qual_add_solvent->qual_mix qual_observe Visually inspect for dissolved solids qual_mix->qual_observe qual_soluble Soluble qual_observe->qual_soluble Clear solution qual_insoluble Insoluble/Partially Soluble qual_observe->qual_insoluble Suspension/ undissolved solid quant_start Prepare a saturated solution in a chosen solvent at a controlled temperature (e.g., 25 °C) qual_soluble->quant_start Proceed to quantify qual_insoluble->quant_start Proceed to quantify quant_equilibrate Equilibrate for >24h with stirring quant_start->quant_equilibrate quant_filter Filter through a 0.2 µm PTFE syringe filter (pre-weighed filter optional) quant_equilibrate->quant_filter quant_aliquot Transfer a known volume (e.g., 1.00 mL) of the clear filtrate to a pre-weighed vial quant_filter->quant_aliquot quant_evaporate Remove solvent under vacuum or gentle nitrogen stream quant_aliquot->quant_evaporate quant_weigh Weigh the vial with the non-volatile residue quant_evaporate->quant_weigh quant_calculate Calculate solubility (mg/mL) quant_weigh->quant_calculate

Figure 1. Workflow for solubility determination.
Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of the ligand in a specific solvent at a given temperature. The choice of the gravimetric method is based on its simplicity and accuracy for non-volatile solutes.

Materials:

  • This compound

  • Anhydrous, degassed solvents of interest (e.g., toluene, THF, DCM, hexane)

  • Thermostatically controlled shaker or stir plate

  • Calibrated analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Glass vials with screw caps

  • 0.2 µm PTFE syringe filters and syringes

  • Inert atmosphere source (glovebox or Schlenk line)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. Causality: Using an excess of the solid ensures that a saturated solution is formed, which is essential for an accurate solubility measurement.

  • Equilibration: Place the vial in a thermostatically controlled environment (e.g., a water bath on a shaker) set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours with continuous agitation. Causality: A 24-hour period is typically sufficient to ensure that the dissolution process has reached equilibrium. Constant temperature is critical as solubility is temperature-dependent.[5]

  • Phase Separation: Allow the suspension to settle for a few hours at the same controlled temperature. Carefully draw the supernatant into a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean, pre-weighed glass vial. Causality: Filtration is crucial to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[5]

  • Aliquot Transfer: Accurately transfer a known volume of the clear filtrate (e.g., 2.00 mL) to a second pre-weighed vial.

  • Solvent Evaporation: Remove the solvent from the second vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the ligand's melting point to leave behind the dissolved solid.

  • Final Weighing: Once the residue is completely dry, weigh the vial again.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

Data Presentation Template:

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Toluene25User-determinedUser-calculated
THF25User-determinedUser-calculated
DCM25User-determinedUser-calculated
Hexane25User-determinedUser-calculated
Acetonitrile25User-determinedUser-calculated

Part 2: Stability Profile and Assessment

The stability of this compound is paramount for its effective use in catalysis. Degradation of the ligand leads to the formation of phosphine oxide, which is ineffective as a ligand and can result in catalyst deactivation and reaction failure.[3]

Primary Degradation Pathway: Oxidation

The phosphorus atom in this compound possesses a lone pair of electrons, which is fundamental to its ability to coordinate to a metal center. However, this electron-rich nature also makes it susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide (P=O).[3] The dicyclohexyl groups are electron-donating, further increasing the electron density on the phosphorus atom and its propensity for oxidation compared to arylphosphines. However, the steric bulk of the cyclohexyl groups can provide a degree of kinetic stability by hindering the approach of oxygen.[7]

Experimental Workflow for Stability Assessment

This workflow details a method for assessing the oxidative and thermal stability of the ligand in solution.

G cluster_oxidative Oxidative Stability (³¹P NMR) cluster_thermal Thermal Stability (Solution) ox_start Prepare a solution of the ligand in a deuterated solvent (e.g., CDCl₃) in an NMR tube under inert atmosphere ox_t0 Acquire initial ³¹P NMR spectrum (t=0) ox_start->ox_t0 ox_expose Expose the solution to air (e.g., by replacing the septum with a perforated cap) ox_t0->ox_expose ox_monitor Acquire ³¹P NMR spectra at set time intervals (e.g., 1h, 4h, 24h) ox_expose->ox_monitor ox_analyze Integrate signals for the phosphine and the phosphine oxide ox_monitor->ox_analyze ox_plot Plot % of phosphine remaining vs. time ox_analyze->ox_plot therm_start Prepare a solution of the ligand in a high-boiling, degassed solvent (e.g., Toluene-d₈) under inert atmosphere therm_t0 Acquire initial ³¹P NMR spectrum (t=0) therm_start->therm_t0 therm_heat Heat the solution at a controlled temperature (e.g., 80 °C) therm_t0->therm_heat therm_monitor Acquire ³¹P NMR spectra at set time intervals therm_heat->therm_monitor therm_analyze Analyze spectra for signs of decomposition (new peaks) therm_monitor->therm_analyze

Figure 2. Workflow for stability assessment.
Protocol for Assessing Oxidative Stability by ³¹P NMR Spectroscopy

³¹P NMR is an ideal technique for this assessment due to its high sensitivity to the chemical environment of the phosphorus atom. The oxidation of a phosphine to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum (typically 20-40 ppm).[8]

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes with caps and septa

  • Inert atmosphere source (glovebox or Schlenk line)

  • NMR spectrometer

Procedure:

  • Sample Preparation (t=0): Inside a glovebox or using a Schlenk line, prepare a solution of the ligand (e.g., 10-15 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube. Seal the tube with a septum under an inert atmosphere. Causality: Preparing the initial sample under inert conditions is crucial to establish a baseline (t=0) with minimal initial oxidation.

  • Initial Spectrum: Acquire a quantitative ³¹P NMR spectrum of the initial solution. Note the chemical shift and integration of the phosphine peak.

  • Exposure to Air: Remove the septum and cap the NMR tube with a cap that allows for air exchange (e.g., a cap with a needle puncture). Start a timer.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: For each spectrum, identify the signal for the phosphine and the new signal for the phosphine oxide. Integrate both peaks. Calculate the percentage of remaining phosphine at each time point:

    % Phosphine = [Integration(Phosphine) / (Integration(Phosphine) + Integration(Phosphine Oxide))] * 100

  • Reporting: Plot the percentage of remaining phosphine as a function of time to visualize the rate of oxidation.

Best Practices for Handling and Storage

Given its air-sensitive nature, strict adherence to inert atmosphere techniques is mandatory for maintaining the integrity of this compound.

  • Solids: Always handle and weigh the solid ligand inside a glovebox with a low-oxygen (<10 ppm) and low-moisture (<10 ppm) atmosphere.[3][9] Store the solid in a tightly sealed container inside a glovebox or a desiccator under an inert atmosphere.[3]

  • Solutions: Prepare solutions using anhydrous, degassed solvents.[3] Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (three cycles are recommended for high purity).[8][10] Store solutions under an inert atmosphere in sealed flasks (e.g., Schlenk flasks) and, if possible, in a freezer to slow down potential decomposition pathways.

Conclusion

This compound is a powerful ligand in modern organic synthesis. A thorough understanding and characterization of its solubility and stability are not academic exercises but prerequisites for developing reliable, scalable, and reproducible catalytic processes. While this guide provides a framework based on established chemical principles and general protocols, it is imperative for researchers to perform their own assessments under the specific conditions of their intended applications. The protocols and workflows detailed herein offer a robust starting point for such investigations, empowering scientists to harness the full potential of this versatile ligand while mitigating the risks associated with its handling.

References

  • BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Retrieved from BenchChem website.[3]

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  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website.[10]

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The Advent of Indolylphosphines: A New Frontier in Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of more efficient, robust, and versatile catalysts has driven significant innovation in the field of organic synthesis. Within the domain of cross-coupling reactions, the design of phosphine ligands has proven to be a particularly fruitful endeavor. This technical guide provides a comprehensive overview of the discovery and development of indolylphosphine ligands, a class of electron-rich and sterically tunable ligands that have emerged as powerful tools for challenging catalytic transformations. We will delve into the rational design principles that led to their inception, provide detailed synthetic protocols, and explore their broad applicability in modern catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique advantages of indolylphosphine ligands in their own work.

The Evolution of Phosphine Ligands: A Prelude to Indolylphosphines

The advent of palladium-catalyzed cross-coupling reactions revolutionized the art of C-C and C-heteroatom bond formation. The efficacy of these transformations is intrinsically linked to the nature of the ancillary ligands that coordinate to the palladium center, influencing its stability, reactivity, and selectivity.[1] Early generations of phosphine ligands, such as triarylphosphines (e.g., PPh₃), laid the groundwork but were often limited to reactive aryl iodides and bromides under harsh conditions.

A significant breakthrough came with the development of sterically hindered and electron-rich alkylphosphine and biarylphosphine ligands by research groups led by Buchwald and Hartwig.[2][3] Ligands like SPhos and XPhos, characterized by a biaryl backbone, demonstrated remarkable activity for the coupling of less reactive aryl chlorides and even sulfonates, broadening the scope of reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[3][4] The success of these ligands is attributed to their ability to promote both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product, two key steps in the catalytic cycle.[5]

However, the quest for ligands that are not only highly active but also easily tunable and synthetically accessible continued. This drive for innovation set the stage for the emergence of a new class of ligands that would offer a unique combination of electronic richness, steric diversity, and synthetic modularity: the indolylphosphines.[6]

The Rise of Indolylphosphines: Design and Synthesis

Indolylphosphine ligands are characterized by a phosphine moiety directly attached to an indole scaffold. This design offers several key advantages:

  • High Electron-Donating Capacity: The indole nucleus is an electron-rich heterocycle, which, when incorporated into a phosphine ligand, enhances the electron density at the phosphorus atom. This increased electron-donating ability facilitates the oxidative addition of challenging substrates, such as aryl chlorides, to the palladium center.[6]

  • Steric Tunability: The indole scaffold provides multiple positions for substitution, allowing for the fine-tuning of the ligand's steric bulk. This is crucial for creating a suitable coordination environment around the metal center to promote reductive elimination and prevent catalyst decomposition.[7][8]

  • Synthetic Accessibility: Many indolylphosphine ligands can be synthesized from readily available and relatively inexpensive starting materials using well-established synthetic methodologies like the Fischer indole synthesis.[7][9]

General Synthetic Strategy

A common and versatile route to indolylphosphine ligands involves a multi-step sequence, exemplified by the synthesis of the highly effective ligand, 2-(2-(dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos).[7][8]

Synthetic_Workflow

Caption: Synthetic workflow for CM-phos.

Detailed Experimental Protocol: Synthesis of CM-phos

The following protocol is a detailed, step-by-step methodology for the synthesis of CM-phos, a representative and highly active indolylphosphine ligand.[2][7]

Part A: Synthesis of 2-(2-Bromophenyl)-1H-indole

  • Reaction Setup: In a round-bottomed flask, combine 2-bromoacetophenone (4.0 g, 20 mmol) and phenylhydrazine (2.6 g, 24 mmol).

  • Acid Addition: Slowly add phosphoric acid (10.0 mL) to the mixture with stirring.

  • Cyclization: After the initial reaction subsides, add polyphosphoric acid (56.7 g) portion-wise. Heat the mixture to 120 °C for 2 hours.

  • Workup: Carefully pour the hot reaction mixture into ice water. Extract the aqueous mixture with dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane) to yield 2-(2-bromophenyl)-1H-indole.

Part B: Synthesis of 2-(2-Bromophenyl)-1-methyl-1H-indole

  • Deprotonation: To a solution of 2-(2-bromophenyl)-1H-indole (from Part A) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Methylation: After gas evolution ceases, add dimethyl sulfate dropwise to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature and stir for 30 minutes. Carefully quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part C: Synthesis of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos)

  • Lithiation: Dissolve 2-(2-bromophenyl)-1-methyl-1H-indole (from Part B) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (in hexanes) dropwise.

  • Phosphinylation: After stirring at -78 °C for 1 hour, add chlorodicyclohexylphosphine dropwise to the reaction mixture.

  • Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol/ethanol mixture) to afford CM-phos as a white solid.[10]

Structural and Electronic Properties

The efficacy of indolylphosphine ligands stems from their unique structural and electronic characteristics. The indole moiety acts as a strong σ-donor, increasing the electron density on the phosphorus atom and, consequently, on the coordinated palladium center. This enhanced electron density facilitates the oxidative addition of less reactive electrophiles.

Indolylphosphine_Structure

Caption: General structure of an indolylphosphine ligand.

Furthermore, the indole ring can participate in non-covalent interactions with the palladium center, a phenomenon known as hemilability. This interaction can stabilize the catalytically active species and facilitate key steps in the catalytic cycle. X-ray crystallographic studies of palladium-indolylphosphine complexes have provided valuable insights into their solid-state structures, revealing key bond lengths and angles that influence their catalytic behavior.[1][11][12] For instance, the P-Pd-P bite angle in chelating indolylphosphine complexes and the Pd-C bond lengths in oxidative addition adducts can be correlated with catalytic activity.

Applications in Catalysis: The Suzuki-Miyaura Coupling

Indolylphosphine ligands have demonstrated exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. Their application in the Suzuki-Miyaura coupling of aryl chlorides is particularly noteworthy, as these substrates are often challenging for less electron-rich ligand systems.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps: oxidative addition, transmetalation, and reductive elimination. The indolylphosphine ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle

Caption: Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The electron-rich nature of the indolylphosphine ligand facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'B(OR)₂) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base is crucial in this step to activate the organoboron species.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst and completing the cycle. The steric bulk of the indolylphosphine ligand promotes this final, product-forming step.

Performance Data

The following table summarizes the performance of various indolylphosphine ligands in the Suzuki-Miyaura coupling of challenging aryl chlorides, highlighting their ability to achieve high yields with low catalyst loadings.

LigandAryl ChlorideArylboronic AcidPd SourceCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CM-phos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂0.01K₃PO₄·H₂OTHF1002498[13]
Ligand 2b 2-ChlorotoluenePhenylboronic acidPd₂(dba)₃0.5K₃PO₄Toluene1002495[6]
Ligand 2d 4-ChloroanisolePhenylboronic acidPd₂(dba)₃0.2K₃PO₄Toluene1002499[6]
InAm-phos 2-ChlorotoluenePhenylboronic acidPd(OAc)₂0.005K₃PO₄Toluene1100.1798[12]
Ligand 2b 2-Chloro-6-methylpyridinePhenylboronic acidPd₂(dba)₃1.0K₃PO₄Toluene1002492[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling using CM-phos

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd/CM-phos catalytic system.[13][14]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (tribasic) (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and CM-phos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 2 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Comparative Analysis: Indolylphosphines vs. Buchwald-Type Ligands

While both indolylphosphines and Buchwald-type biarylphosphines are highly effective, electron-rich ligands, there are key distinctions that can influence their performance in specific applications.

FeatureIndolylphosphinesBuchwald-Type Biarylphosphines
Core Scaffold IndoleBiphenyl
Electron Donation Generally very high due to the electron-rich indole ring.High, tunable by substituents on the biaryl backbone.
Synthetic Modularity Highly modular; facile diversification via Fischer indole synthesis and N-functionalization.Modular, but often requires multi-step synthesis for diversification.
Hemilability Potential for hemilabile coordination involving the indole nitrogen or arene π-system.Can exhibit hemilabile interactions with the lower aryl ring of the biphenyl scaffold.
Key Applications Particularly effective for challenging Suzuki-Miyaura couplings of aryl chlorides and sulfonates.Broadly applicable in a wide range of cross-coupling reactions, including C-N and C-O bond formation.

Direct comparative studies have shown that indolylphosphine ligands can, in some cases, offer superior performance to established Buchwald-type ligands, particularly in terms of catalyst loading and reaction rates for specific substrate combinations.[6][15] The ease of synthesis and diversification of indolylphosphines also makes them attractive for high-throughput screening and catalyst optimization.

Future Outlook

The development of indolylphosphine ligands represents a significant advancement in the field of homogeneous catalysis. Their unique combination of electronic richness, steric tunability, and synthetic accessibility has enabled the development of highly active and versatile catalytic systems for challenging cross-coupling reactions. Future research in this area is likely to focus on the development of chiral indolylphosphine ligands for asymmetric catalysis, the exploration of their utility with other transition metals, and their application in an even broader range of synthetic transformations. The principles of rational ligand design that led to the discovery of indolylphosphines will undoubtedly continue to inspire the development of next-generation catalysts with unprecedented efficiency and selectivity.

References

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  • Wong, S. M., et al. (2016). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ResearchGate. [Link]

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Spectroscopic Characterization of 2-(Dicyclohexylphosphino)-1-phenylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the monodentate phosphine ligand, 2-(Dicyclohexylphosphino)-1-phenylindole, also known under the trade name cataCXium® PInCy. This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize advanced organometallic compounds. Herein, we will explore the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this ligand, grounded in fundamental principles and supported by data from analogous structures.

Introduction: The Significance of this compound

This compound (CAS RN: 740815-36-5) belongs to a class of electron-rich, sterically demanding phosphine ligands that have found significant application in transition-metal catalysis. Its robust structure, featuring a bulky dicyclohexylphosphino group attached to the 2-position of a 1-phenylindole scaffold, imparts unique electronic and steric properties to metal centers. These characteristics are crucial for promoting challenging cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, often leading to high catalytic activity and selectivity. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and mechanistic studies.

Molecular Structure and Key Spectroscopic Regions

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural motifs to consider are the 1-phenylindole core and the dicyclohexylphosphino substituent.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum of this ligand is expected to be complex, particularly in the aliphatic region due to the overlapping signals of the cyclohexyl protons. The aromatic region will display signals corresponding to the phenyl and indole ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
7.8 - 7.2MultipletAromatic ProtonsSignals from the 1-phenyl and indole rings will reside in this region. The exact positions will be influenced by the electronic effects of the phosphino group and the phenyl substituent.
2.5 - 1.0MultipletCyclohexyl ProtonsThe 22 protons of the two cyclohexyl groups will produce a complex series of overlapping multiplets in the aliphatic region.

Expert Insights: The protons on the phenyl group attached to the nitrogen are expected to be in a different chemical environment compared to the indole protons, leading to a broad aromatic multiplet. The complexity of the cyclohexyl region arises from the diastereotopic nature of the methylene protons and the multiple coupling interactions. For a definitive assignment, 2D NMR techniques such as COSY and HSQC would be indispensable.

Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of the phosphorus atom will lead to observable C-P coupling constants, which are diagnostic for the proximity of the carbon atoms to the phosphorus center.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)C-P Coupling (J, Hz)AssignmentRationale
145 - 110Present for C2, C3, and C7aAromatic CarbonsThe carbons of the phenyl and indole rings will appear in this region. The carbon directly bonded to phosphorus (C2) will show a significant one-bond coupling constant.
40 - 25PresentCyclohexyl CarbonsThe carbons of the cyclohexyl rings will resonate in the aliphatic region. The carbon alpha to the phosphorus will exhibit the largest coupling constant, with smaller two- and three-bond couplings also possible.

Expert Insights: The magnitude of the ¹J(C,P) coupling constant for the C2 carbon of the indole ring is expected to be in the range of 20-40 Hz. The carbons of the cyclohexyl groups will also show coupling to the phosphorus, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and phosphorus atoms.

Predicted ³¹P NMR Spectroscopy (202 MHz, CDCl₃)

³¹P NMR is a powerful tool for characterizing phosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.

Table 3: Predicted ³¹P NMR Chemical Shift

Chemical Shift (δ, ppm)Rationale
~10 - 20The chemical shift is characteristic of a trialkylphosphine with some aromatic character from the indole ring. The exact value will be influenced by the steric bulk and electronic nature of the substituents.

Expert Insights: The ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift is anticipated to be in a region typical for tricyclohexylphosphine and its derivatives. For comparison, the ³¹P chemical shift of tricyclohexylphosphine is approximately 11.6 ppm in toluene. The electronic influence of the 1-phenylindole group will likely cause a slight deviation from this value.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the cyclohexyl groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2930 - 2850StrongAliphatic C-H stretch (cyclohexyl)
1600 - 1450Medium to StrongAromatic C=C stretch
1450MediumAliphatic C-H bend (cyclohexyl)

Expert Insights: The IR spectrum is most useful for confirming the presence of the key functional groups. The strong aliphatic C-H stretching bands will be a dominant feature of the spectrum, confirming the presence of the dicyclohexylphosphino moiety. The aromatic C-H and C=C stretching bands will confirm the presence of the phenylindole core.

Experimental Protocol: Synthesis and Characterization

To ensure the integrity of the spectroscopic data, a well-defined experimental protocol for the synthesis and purification of this compound is essential. The following is a representative procedure adapted from the synthesis of similar phosphine ligands.

Step-by-Step Methodology:

  • Starting Materials: 1-Phenylindole and chlorodicyclohexylphosphine.

  • Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are required.

  • Lithiation of 1-Phenylindole: 1-Phenylindole is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to deprotonate the 2-position of the indole ring, forming 2-lithio-1-phenylindole.

  • Phosphinylation: Chlorodicyclohexylphosphine is then added to the solution of the lithiated indole. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or ³¹P NMR.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

  • Spectroscopic Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy to confirm its identity and purity.

G cluster_synthesis Synthetic Workflow cluster_analysis Characterization Start Start Lithiation Lithiation of 1-Phenylindole Start->Lithiation n-BuLi, THF, -78 °C Phosphinylation Addition of Chlorodicyclohexylphosphine Lithiation->Phosphinylation Workup Aqueous Workup and Extraction Phosphinylation->Workup Quench with NH4Cl(aq) Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Product Purification->Product NMR ¹H, ¹³C, ³¹P NMR Product->NMR IR Infrared Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic features of this compound. By understanding the correlation between the molecular structure and the resulting NMR and IR spectra, researchers can confidently identify this important ligand, ensure its purity, and gain insights into its role in catalytic processes. The provided synthetic and analytical workflow serves as a robust framework for the reliable preparation and characterization of this and similar high-performance phosphine ligands.

References

  • Spectroscopic data of related phosphine ligands from various chemical suppliers and d
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Air and Moisture Sensitivity of 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Dicyclohexylphosphino)-1-phenylindole, a prominent member of the cataCXium® P ligand family, is a sterically demanding, electron-rich phosphine ligand pivotal to modern palladium-catalyzed cross-coupling reactions. Its efficacy, however, is intrinsically linked to its sensitivity to atmospheric conditions. This guide provides a comprehensive technical overview of the air and moisture sensitivity of this compound, detailing the mechanisms of degradation, their impact on catalytic performance, and rigorous protocols for handling, storage, and stability monitoring. This document is intended for researchers, scientists, and drug development professionals who utilize this ligand and seek to ensure experimental reproducibility and success.

Introduction: The Dual Nature of Reactivity

This compound has emerged as a powerful ligand in palladium-catalyzed transformations, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Its utility stems from the unique electronic and steric properties conferred by the dicyclohexylphosphino group and the N-phenylindole backbone. The electron-rich nature of the phosphorus atom is crucial for the stabilization of the palladium center and for facilitating key steps in the catalytic cycle.[1] However, this same electron richness renders the ligand susceptible to degradation through interaction with atmospheric oxygen and moisture. Understanding and mitigating this inherent sensitivity is paramount for achieving consistent and optimal results in catalytic applications.

Mechanisms of Degradation

The primary pathways for the degradation of this compound are oxidation by atmospheric oxygen and, to a lesser extent, potential hydrolysis.

Air Oxidation: The Predominant Degradation Pathway

The phosphorus atom in this compound possesses a lone pair of electrons that, while essential for coordinating to a metal center, readily reacts with atmospheric oxygen.[3] This reaction, known as oxidation, converts the trivalent phosphine (P(III)) to a pentavalent phosphine oxide (P(V)).[4]

The resulting 2-(dicyclohexylphosphoryl)-1-phenylindole is catalytically inactive as the phosphorus lone pair is no longer available to coordinate with the palladium center. This deactivation of the ligand leads to a decrease in the concentration of the active catalyst, resulting in lower reaction yields, slower reaction rates, and potential reaction failure.[3]

cluster_main Mechanism of Air Oxidation Phosphine This compound (Active Ligand) Oxide 2-(Dicyclohexylphosphoryl)-1-phenylindole (Inactive Phosphine Oxide) Phosphine->Oxide Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Oxide Deactivated_Catalyst Deactivated Catalyst (Reduced Yields) Oxide->Deactivated_Catalyst Fails to stabilize Pd(0)

Caption: The oxidation of this compound to its inactive phosphine oxide.

Moisture Sensitivity: A Potential for Hydrolysis

While less commonly discussed for phosphines compared to their ester or halide derivatives, hydrolysis represents a potential secondary degradation pathway, particularly under non-anhydrous conditions or in the presence of acidic or basic impurities. The mechanism of phosphine hydrolysis is complex but can lead to the formation of phosphine oxides and other phosphorus-containing byproducts.[5][6] For this compound, this would likely involve nucleophilic attack of water on the phosphorus center, potentially leading to P-C bond cleavage under harsh conditions. However, for most applications under standard cross-coupling conditions, anhydrous solvents and reagents are used, making significant hydrolysis less probable than oxidation.

Impact on Catalytic Performance

The degradation of this compound has significant consequences for catalytic reactions:

  • Reduced Yields: The formation of the inactive phosphine oxide effectively lowers the concentration of the active ligand, leading to incomplete conversion of starting materials.

  • Inconsistent Results: Failure to rigorously exclude air and moisture can lead to variable levels of ligand degradation between experiments, causing poor reproducibility.

  • Catalyst Decomposition: Insufficient active ligand can lead to the destabilization of the palladium(0) catalytic species, resulting in the formation of palladium black and complete cessation of the reaction.[3]

Recommended Handling and Storage Protocols

Strict adherence to air- and moisture-free techniques is critical for maintaining the integrity of this compound.

Storage
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Temperature 2-8°CReduces the rate of potential degradation pathways.
Light Protect from lightMinimizes potential photochemical degradation.
Container Tightly sealed vial within a desiccator or gloveboxProvides a physical barrier against atmospheric ingress.
Handling Solid Ligand

The solid form of this compound is generally considered more stable than its solutions. However, best practice dictates that it should always be handled in an inert atmosphere.

Protocol for Weighing and Dispensing:

  • Environment: Perform all manipulations inside a glovebox with low oxygen and moisture levels (<10 ppm).

  • Equipment: Use pre-dried spatulas and weighing vessels.

  • Procedure:

    • Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid into a tared vial.

    • Tightly seal the stock bottle and the vial containing the weighed ligand.

    • Purge the stock bottle with inert gas before resealing if a glovebox is not available.

Preparing and Handling Solutions

Solutions of this compound are significantly more susceptible to degradation and must be prepared and handled with meticulous care.

Protocol for Solution Preparation and Use:

  • Solvent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Solution Preparation:

    • Inside a glovebox, add the weighed solid ligand to a pre-dried flask.

    • Add the degassed solvent via a syringe or cannula.

    • Swirl to dissolve.

  • Storage of Solutions: Store stock solutions under an inert atmosphere in a sealed flask, preferably in a freezer.

  • Use in Reactions (Schlenk Line Technique):

    • Assemble oven-dried glassware under a positive pressure of inert gas.

    • Transfer the ligand solution to the reaction flask via a gas-tight syringe or cannula.

    • Maintain a positive inert gas pressure throughout the reaction setup and duration.

cluster_workflow Workflow for Handling Air-Sensitive Ligand Solutions Start Start Glovebox Weigh Solid Ligand in Glovebox Start->Glovebox Degas_Solvent Prepare Anhydrous, Degassed Solvent Start->Degas_Solvent Prepare_Solution Prepare Stock Solution in Glovebox Glovebox->Prepare_Solution Degas_Solvent->Prepare_Solution Store_Solution Store Solution Under Inert Atmosphere Prepare_Solution->Store_Solution Schlenk_Setup Set up Reaction Under Inert Gas (Schlenk Line) Prepare_Solution->Schlenk_Setup Use immediately Store_Solution->Schlenk_Setup Use from stock Transfer Transfer Solution via Syringe/Cannula Schlenk_Setup->Transfer Reaction Run Reaction Transfer->Reaction End End Reaction->End

Caption: Recommended workflow for preparing and using solutions of this compound.

Monitoring Degradation with ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for assessing the purity of this compound and monitoring its degradation.[4]

  • Pristine Ligand: The trivalent phosphine will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.

  • Oxidized Ligand: The corresponding phosphine oxide will appear as a separate peak, typically shifted significantly downfield. The chemical shift for phosphine oxides of this type generally falls in the range of +30 to +60 ppm.[7][8]

Experimental Protocol for Stability Monitoring:

  • Sample Preparation:

    • In a glovebox, prepare a solution of the phosphine ligand in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Seal the NMR tube with a secure cap.

  • Initial Spectrum: Acquire a baseline ³¹P NMR spectrum immediately after preparation.

  • Exposure: Uncap the NMR tube and expose the solution to the atmosphere for a defined period.

  • Time-course Analysis: Acquire subsequent ³¹P NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals for the phosphine and the phosphine oxide to quantify the extent of oxidation over time.

Conclusion

The high reactivity that makes this compound an excellent ligand in catalysis is also the source of its instability in the presence of air and moisture. A thorough understanding of the mechanisms of degradation, primarily oxidation to the corresponding phosphine oxide, is essential for its effective use. By implementing rigorous air- and moisture-free handling and storage protocols, and by utilizing techniques such as ³¹P NMR to monitor purity, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their synthetic endeavors.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Mechanistic Aspects of Nucleophilic Substitution at Half-Sandwich Metal Complexes. Organometallics - ACS Publications.

  • A Comparative Guide to the Air Stability of Phosphine Ligands. Benchchem.

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ResearchGate.

  • Phosphines. Chemistry LibreTexts.

  • This compound | 740815-36-5. Chemsrc.

  • 31P - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara.

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH.

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ResearchGate.

  • Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated.

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.

  • A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes. Organic Letters - ACS Publications.

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. ChemRxiv.

  • Tertiary Phosphine as Ligand. Dalal Institute.

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH.

  • cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. Evonik.

  • 2-(2-(Dicyclohexylphosphino)phenyl)-N-methylindole 97 1067883-58-2. Sigma-Aldrich.

  • CAS 740815-36-5 this compound. Alfa Chemistry.

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  • Solvias cataCXium® Ligand Kit for C-X Coupling Reactions. Strem.

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An In-Depth Technical Guide to the Safe Handling of 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for 2-(Dicyclohexylphosphino)-1-phenylindole, a sophisticated organophosphorus compound widely utilized as a ligand in catalysis. Developed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying chemical principles that dictate safe handling practices. By understanding the causality behind its reactivity, particularly its air sensitivity, scientific professionals can mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. This guide synthesizes data from multiple safety data sheets, academic literature, and established laboratory techniques to offer a self-validating system for managing this reagent from procurement to disposal.

Compound Identification and Hazard Assessment

This compound, also known by trade names such as cataCXium® PInCy, is a white to yellow crystalline solid. It is a member of the phosphine ligand family, crucial for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations[1][2]. Its efficacy is derived from the electronic and steric properties of the trivalent phosphorus atom. However, this same feature is the source of its primary hazard: reactivity with atmospheric oxygen.

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and storage.

PropertyValueSource(s)
CAS Number 740815-36-5[1][3]
Molecular Formula C₂₆H₃₂NP[2][3]
Molecular Weight 389.51 g/mol [2][3]
Appearance White to yellow powder/solid[1][4]
Melting Point 157-159 °C[3][4]
Boiling Point 546.2 ± 32.0 °C (Predicted)[3]
Solubility Insoluble in water; soluble in organic solvents like hexane.[3]
Air Sensitivity Highly sensitive to atmospheric oxygen.[1]
GHS Hazard Classification and Causality

The Globally Harmonized System (GHS) classification for this compound can vary between suppliers, reflecting different data sets or interpretations. A conservative approach, synthesizing the available data, is recommended.

  • Skin Irritation (Category 2), H315: Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[5]

  • Long-term (chronic) aquatic hazard (Category 4), H413: May cause long-lasting harmful effects to aquatic life.[6]

The irritant properties are typical for complex organic molecules and necessitate the use of appropriate personal protective equipment (PPE) to prevent contact. The primary, and most functionally significant, hazard is its reactivity.

The Chemistry of Air Sensitivity: The phosphorus(III) center in the phosphine ligand possesses a lone pair of electrons. This lone pair is fundamental to its catalytic activity, as it coordinates to the metal center (e.g., palladium). However, this same electron lone pair is highly susceptible to oxidation by atmospheric oxygen, irreversibly converting the phosphine (a P(III) species) into a phosphine oxide (a P(V) species)[7][8]. This phosphine oxide does not coordinate effectively with the metal, rendering the ligand and, consequently, the catalyst inactive[7]. This oxidative degradation is the critical causality behind the stringent air-free handling requirements.

Hierarchy of Controls: A Proactive Safety Framework

To manage the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Phosphine Ligand Handling Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use less sensitive ligand if possible) Engineering Engineering Controls (Glovebox, Schlenk Line, Fume Hood) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Solution_Preparation cluster_1 Air-Free Ligand Solution Preparation Solid Weigh Solid Ligand (in Glovebox or under N2 flow) Transfer Cannula Transfer Degassed Solvent to Flask Solid->Transfer Solvent Degas Solvent (Freeze-Pump-Thaw or Sparging) Solvent->Transfer Dissolve Dissolve Solid (Under Inert Atmosphere) Transfer->Dissolve Store Store Solution (Sealed, under N2, in Freezer) Dissolve->Store

Caption: Workflow for Preparing Ligand Solutions.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][9]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of water. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[6]

Fire Fighting Measures

While not classified as flammable, as an organophosphorus compound, it will burn.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Water spray can be used to cool containers but may not be effective on the fire itself.[10][11]

  • Unsuitable Media: Do not use a full water jet, as it may scatter the material.[10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic and irritating gases, including oxides of phosphorus (P₂O₅), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). In some conditions, highly toxic phosphine gas may be formed.[12][13]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Accidental Release Measures
  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent dust from spreading. Avoid inhalation of dust and contact with skin or eyes.

  • Cleanup: Carefully sweep up the solid material without creating dust. Place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

Waste Management Protocol:

  • Segregation: Collect all waste streams containing the ligand separately. This includes neat compound, contaminated consumables (gloves, weighing boats, pipette tips), and solutions.

  • Labeling: Use a hazardous waste label. Clearly identify the contents, including "this compound" and any solvents.

  • Container: Use a compatible, sealable waste container. Keep the container closed except when adding waste.

  • Small-Scale In-Lab Treatment (for experts only): For trace amounts or residual material on glassware, a careful quenching process can be considered to reduce the hazard before final disposal. This involves slow, controlled oxidation to the more stable phosphine oxide using a dilute solution of household bleach (sodium hypochlorite) or hydrogen peroxide in an appropriate solvent, often under cooling.[16] This should only be performed by trained personnel after a risk assessment.

  • Pickup: Arrange for collection by your institution's certified hazardous waste disposal service.[16]

Conclusion

This compound is a powerful tool in modern synthetic chemistry. Its utility, however, is intrinsically linked to its reactivity. By embracing a safety-first mindset grounded in the chemical principles of its air sensitivity and potential toxicity, researchers can handle this compound with confidence. The implementation of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols are not merely procedural burdens; they are integral components of sound scientific practice that ensure both personal safety and the integrity of experimental outcomes.

References

  • This compound | CAS#:740815-36-5 | Chemsrc. (2025-08-23). Available from: [Link]

  • Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. (n.d.). MDPI. Available from: [Link]

  • Phosphine. (1997-10). Praxair. Available from: [Link]

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024-08-24). Restek. Available from: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013-07-02). ChemistryViews. Available from: [Link]

  • 2.9: Phosphines. (2023-05-03). Chemistry LibreTexts. Available from: [Link]

  • Study of Fire Suppression Effectiveness of Organophosphorus Compounds and Compositions on Their Base. (n.d.). ResearchGate. Available from: [Link]

  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon | Inorganic Chemistry. (n.d.). ACS Publications. Available from: [Link]

  • Oxidation of Phosphines by Supercritical Nitrous Oxide | Organic Letters. (n.d.). ACS Publications. Available from: [Link]

  • Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki. Available from: [Link]

  • How To: Degas Solvents. (n.d.). University of Rochester Department of Chemistry. Available from: [Link]

  • Section 5.4 Title: Degassing Solvents. (2019-11-01). University of Wisconsin-Madison. Available from: [Link]

  • STUDY OF FIRE SUPPRESSION EFFECTIVENESS OF ORGANOPHOSPHORUS COMPOUNDS. (n.d.). National Institute of Standards and Technology. Available from: [Link]

  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. (n.d.). ACS Publications. Available from: [Link]

  • Degassing solvents. (n.d.). University of York. Available from: [Link]

  • STUDY OF EFFECTIVENESS OF FLAME SUPPRESSION BY ORGANOPHOSPHORUS COMPOUNDS IN LABORATORY AND SCALED-UP TESTS. (n.d.). National Institute of Standards and Technology. Available from: [Link]

  • Working with air and moisture sensitive compounds. (2008-04-12). Molecular Inorganic Chemistry. Available from: [Link]

  • 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. (n.d.). MySkinRecipes. Available from: [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Northwestern University. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). University of Pittsburgh. Available from: [Link]

  • the manipulation of air.sensitive compounds. (n.d.). Neilson Lab. Available from: [Link]

  • Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil. (n.d.). Shenvi Lab. Available from: [Link]

  • SAFETY DATA SHEET Phosphine. (2023-01-21). Airgas. Available from: [Link]

  • Phosphine and selected metal phosphides (EHC 73, 1988). (n.d.). Inchem.org. Available from: [Link]

  • 1 - SAFETY DATA SHEET. (2025-04-01). Airgas. Available from: [Link]

  • How to degas your eluents. (n.d.). imChem. Available from: [Link]

  • Material Safety Data Sheet. (2011-08-23). Airgas. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating Carbon-Carbon Bond Formation with Advanced Ligand Design

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of this transformation is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. A well-designed ligand can dramatically enhance catalytic activity, broaden substrate scope, and improve product yields.

This application note provides a detailed protocol and in-depth technical guide for the use of 2-(Dicyclohexylphosphino)-1-phenylindole in Suzuki-Miyaura coupling reactions. This electron-rich, bulky monophosphine ligand has demonstrated significant utility in facilitating challenging cross-coupling reactions, particularly those involving sterically hindered or electronically deactivated substrates.

The Ligand: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Attributes:

  • Steric Bulk: The two cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulk facilitates the reductive elimination step of the catalytic cycle, which is often rate-limiting, and helps to prevent the formation of undesired side products.

  • Electron-Richness: The indole moiety, particularly the nitrogen atom, contributes to the electron-donating nature of the ligand. This property enhances the rate of the oxidative addition of the aryl halide to the palladium(0) complex, the initial step in the catalytic cycle.

  • Robustness: Indole-based phosphine ligands are known for their stability under typical Suzuki-Miyaura reaction conditions, leading to longer catalyst lifetimes and higher turnover numbers.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a bulky and electron-rich ligand like this compound is crucial for the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle PdL2 Active Pd(0) Catalyst (L = Phosphine Ligand) OxAdd Oxidative Addition PdL2->OxAdd Ar-X ArPdLX Aryl-Pd(II) Complex OxAdd->ArPdLX Transmetalation Transmetalation ArPdLX->Transmetalation Ar'-B(OR)2 Base ArPdLAr_prime Diaryl-Pd(II) Complex Transmetalation->ArPdLAr_prime RedElim Reductive Elimination ArPdLAr_prime->RedElim RedElim->PdL2 Ar-Ar'

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: A Representative Procedure

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of a variety of aryl halides with arylboronic acids using the this compound ligand. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., potassium phosphate, K₃PO₄, or potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add palladium(II) acetate (1-2 mol%) and this compound (1.2-2.4 mol%, maintaining a Ligand:Pd ratio of 1.2:1) to a dry Schlenk flask equipped with a magnetic stir bar. Add a portion of the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reagent Addition: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the remaining anhydrous solvent to achieve the desired reaction concentration (typically 0.1-0.5 M). If a biphasic system is desired, add a small amount of degassed water (e.g., 10% v/v).

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

Work-up and Purification:

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling using this compound. These are representative examples and actual results may vary.

Aryl HalideArylboronic AcidPd(OAc)₂ (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acid11.2K₃PO₄ (2.0)Toluene10012>95
4-Chloroanisole4-Methoxyphenylboronic acid22.4K₃PO₄ (3.0)Dioxane11018~90
1-Bromo-2-methylbenzenePhenylboronic acid1.51.8K₂CO₃ (2.5)THF/H₂O8016>90
2-Bromopyridine3-Thienylboronic acid22.4K₃PO₄ (3.0)Dioxane10024~85

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, catalyst loading, or using a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a slight excess of the boronic acid and a suitable base (K₃PO₄ is often effective) can minimize this issue.

  • Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can sometimes be observed. This can often be suppressed by careful control of the reaction conditions and the use of a bulky ligand like this compound.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation.

Conclusion

This compound is a highly effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its combination of steric bulk and electron-rich character facilitates the key steps of the catalytic cycle, enabling the efficient synthesis of a wide range of biaryl compounds. The protocol provided herein serves as a robust starting point for researchers in academic and industrial settings, offering a reliable method for the construction of valuable carbon-carbon bonds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Cheung, C. L. et al. Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 2024 , 101, 423-437. [Link]

  • Alfa Aesar. This compound. [Link]

Sources

The Strategic Application of 2-(Dicyclohexylphosphino)-1-phenylindole in Buchwald-Hartwig Amination: A Guide for Advanced C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the pharmaceutical and materials science industries, where the synthesis of arylamines is a frequent necessity.[3] The success and broad applicability of this reaction are heavily reliant on the nature of the ancillary ligand coordinated to the palladium center. A well-designed ligand can dramatically enhance catalytic activity, broaden substrate scope, and allow for milder reaction conditions. This guide focuses on the application of 2-(Dicyclohexylphosphino)-1-phenylindole , a sophisticated monophosphine ligand, in advancing the capabilities of the Buchwald-Hartwig amination.

Ligand Profile: this compound

This compound belongs to the class of bulky, electron-rich phosphine ligands that have proven to be highly effective in a variety of cross-coupling reactions. Its unique structure, featuring a dicyclohexylphosphino group attached to a phenylindole backbone, imparts a combination of steric hindrance and electronic properties that are highly beneficial for the key steps of the Buchwald-Hartwig catalytic cycle.

Key Structural Features and Their Mechanistic Implications:

  • Bulky Dicyclohexylphosphino Group: The large steric footprint of the two cyclohexyl rings is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. This bulk helps to destabilize the palladium-amido intermediate, facilitating the formation of the desired C-N bond and regeneration of the active catalyst.[3]

  • Electron-Rich Phosphorus Center: The electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the Pd(0) complex, the initial and critical step of the catalytic cycle.[4]

  • Indole Backbone: The indole scaffold provides a robust and tunable platform for the phosphine ligand. The N-phenyl group can influence the ligand's steric and electronic properties, contributing to its overall effectiveness.

The Catalytic Cycle: A Step-by-Step Visualization

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps and the crucial role of the this compound ligand (represented as L).

Buchwald_Hartwig_Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ar-X Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch PdII_Amido L-Pd(II)(Ar)(NR'R'') Ligand_Exch->PdII_Amido HNR'R'' (Base) BaseH [Base-H]X Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' (Product) Red_Elim->Product Reactants Ar-X + HNR'R'' (Substrates) Base Base

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol: General Procedure for the Amination of Aryl Halides

This protocol provides a general starting point for the Buchwald-Hartwig amination using this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • This compound

  • Aryl halide (e.g., aryl chloride, bromide, or iodide)

  • Amine (primary or secondary)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.2-2.4 mol%).

    • Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reaction Assembly:

    • To the catalyst mixture, add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).

    • Finally, add the base (1.4-2.0 equiv) in one portion.

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Performance and Substrate Scope: A Comparative Overview

Aryl HalideAmine TypeExpected YieldNotes
Aryl BromidePrimary AliphaticExcellentGenerally high reactivity.
Aryl BromideSecondary AliphaticVery Good to ExcellentSteric hindrance on the amine can affect the rate.
Aryl BromideAnilineVery Good to ExcellentElectron-donating or -withdrawing groups on the aniline can influence reactivity.
Aryl ChloridePrimary AliphaticGood to Very GoodOften requires higher temperatures and/or catalyst loadings compared to aryl bromides.
Aryl ChlorideSecondary AliphaticModerate to GoodCan be challenging; optimization of reaction conditions is often necessary.
Heteroaryl HalideVarious AminesModerate to Very GoodThe nature of the heterocycle is critical; coordinating heterocycles can be particularly challenging.[5]

Field-Proven Insights and Troubleshooting

  • Challenging Substrates: The amination of electron-deficient or coordinating heteroaryl halides, such as pyridines, can be problematic due to catalyst inhibition.[5] In such cases, a higher catalyst loading or the use of a more specialized ligand may be required.

  • Base Sensitivity: Some functional groups are sensitive to the strong bases typically employed in Buchwald-Hartwig aminations. The use of weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although this may necessitate higher reaction temperatures or longer reaction times.

  • Catalyst Deactivation: The presence of impurities in the starting materials or solvent can lead to catalyst deactivation. Ensuring the use of high-purity, anhydrous, and degassed reagents and solvents is crucial for reproducible results.

  • Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio can vary depending on the specific substrates. A slight excess of the ligand is generally recommended to prevent catalyst decomposition.

Conclusion

This compound is a powerful and versatile ligand for the Buchwald-Hartwig amination. Its combination of steric bulk and electron-richness makes it highly effective for the coupling of a wide range of aryl halides with various amines. By understanding the key mechanistic principles and following the general protocol outlined in this guide, researchers can leverage the unique advantages of this ligand to successfully synthesize challenging C-N bonds and accelerate their drug discovery and development programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
  • YouTube. (2023, April 4). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • van der Ende, C. W., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Stradiotto, M., & Hesp, K. D. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 2010(19), 2849–2867.

Sources

Application Notes & Protocols: 2-(Dicyclohexylphosphino)-1-phenylindole as a High-Performance Ligand for Mizoroki-Heck Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The efficacy of this transformation is profoundly influenced by the choice of ligand coordinated to the palladium center. This guide provides an in-depth exploration of 2-(Dicyclohexylphosphino)-1-phenylindole, a state-of-the-art, electron-rich, and sterically hindered phosphine ligand. We will dissect the mechanistic advantages conferred by this ligand, present detailed, field-tested protocols for its application, and offer insights into optimizing reaction conditions for researchers in synthetic chemistry and drug development.

Introduction: The Central Role of Ligands in the Heck Reaction

The Mizoroki-Heck reaction is a fundamental tool for the synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials[1][2]. The catalytic cycle, driven by a palladium center, involves a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps[3][4].

The success of this cycle, particularly with challenging substrates like aryl chlorides or sterically demanding partners, is critically dependent on the supporting ligand. High-performance ligands are engineered to:

  • Enhance Catalyst Activity: By promoting the rate-limiting oxidative addition step.

  • Improve Catalyst Stability: Preventing decomposition and increasing turnover numbers (TON).

  • Control Selectivity: Influencing the regioselectivity of the olefin insertion.

Bulky, electron-donating phosphine ligands have revolutionized palladium-catalyzed cross-coupling chemistry[5][6]. The ligand this compound belongs to this elite class, combining steric bulk with high electron density to create a highly active and versatile catalytic system.

Ligand Profile: this compound

This compound is a monodentate biaryl phosphine ligand designed for high performance in cross-coupling catalysis. Its structure is optimized to promote the key steps of the catalytic cycle.

  • Dicyclohexylphosphino Group (-PCy₂): This moiety provides significant steric bulk and is highly electron-donating. The steric hindrance favors the formation of monoligated, coordinatively unsaturated L-Pd(0) species, which are highly reactive in the oxidative addition step[5]. The electron-rich nature of the alkylphosphine increases the electron density on the palladium center, further facilitating the cleavage of the aryl-halide bond[7].

  • Indole Scaffold with N-Phenyl Group: The indole backbone serves as a robust framework. The N-phenyl group contributes to the ligand's steric profile and electronic properties. This class of indolylphosphine ligands has demonstrated high efficacy not only in Heck reactions but also in a wide array of other cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[8][9].

Heck_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Olefin_Complex [L-Pd(II)(Ar)(Olefin)]+X- OxAdd->Olefin_Complex Olefin Coordination Migratory_Product L-Pd(II)-Alkyl Olefin_Complex->Migratory_Product Migratory Insertion Hydride_Complex L-Pd(II)(H)(X) Migratory_Product->Hydride_Complex β-Hydride Elimination Product Substituted Olefin Migratory_Product->Product Hydride_Complex->Pd0 Reductive Elimination Salt [Base-H]+X- Hydride_Complex->Salt ArX Ar-X ArX->OxAdd Olefin Olefin Olefin->Olefin_Complex Base Base Base->Hydride_Complex

Caption: The Mizoroki-Heck catalytic cycle.

  • Oxidative Addition: The electron-rich L-Pd(0) complex readily undergoes oxidative addition with an aryl halide (Ar-X).[1][3] The ligand's high electron density increases the nucleophilicity of the palladium center, accelerating its insertion into the Ar-X bond. This step is often rate-limiting, especially for less reactive aryl chlorides, and is where bulky, electron-rich ligands provide the greatest advantage.[5]

  • Olefin Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn insertion, forming a new alkyl-palladium intermediate.[1][3]

  • β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to palladium) is eliminated, also in a syn fashion. This step forms the C=C double bond of the product and generates a palladium-hydride species.[3]

  • Reductive Elimination: In the presence of a base, the palladium-hydride complex undergoes reductive elimination to regenerate the active L-Pd(0) catalyst, completing the cycle.[4] The base neutralizes the generated H-X.

Experimental Protocols and General Procedures

4.1. General Considerations for Optimal Results

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Anhydrous solvents are crucial for reproducibility. Common solvents for Heck reactions include aprotic polar solvents like DMF, DMAc, or NMP, and non-polar solvents like toluene or dioxane.[10]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[10][11] Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also effective.[1]

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common precatalysts. Pd(OAc)₂ is generally reduced in situ to Pd(0).[4]

4.2. Protocol: Heck Coupling of 4-Bromoanisole with Styrene

This protocol provides a representative procedure for the vinylation of an activated aryl bromide.

Component Amount (mmol) Equivalents MW Mass/Volume
4-Bromoanisole1.01.0187.04187 mg
Styrene1.21.2104.15136 µL
Pd(OAc)₂0.020.02224.504.5 mg
This compound0.040.04465.6218.6 mg
K₂CO₃ (Potassium Carbonate)2.02.0138.21276 mg
N,N-Dimethylformamide (DMF)---4.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add potassium carbonate (276 mg, 2.0 mmol). Flame-dry the flask under vacuum and backfill with Argon.

  • Catalyst Preparation: In the flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and this compound (18.6 mg, 0.04 mmol).

  • Reagent Addition: Evacuate and backfill the flask with Argon (this cycle should be repeated three times). Add anhydrous DMF (4.0 mL) via syringe, followed by 4-bromoanisole (187 mg, 1.0 mmol) and styrene (136 µL, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product, (E)-1-methoxy-4-styrylbenzene.

4.3. Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Base, Pd(OAc)₂, Ligand) to Schlenk Flask B 2. Flame Dry & Purge with Argon A->B C 3. Add Solvent & Liquid Reagents B->C D 4. Heat & Stir (100-120 °C) C->D E 5. Monitor by TLC / GC-MS D->E F 6. Quench & Dilute (EtOAc / H₂O) E->F G 7. Extract & Combine Organic Layers F->G H 8. Dry, Filter, & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Standard experimental workflow for a Heck reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvent.4. Inappropriate base.1. Ensure a rigorously inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents.4. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Formation of Side Products 1. Olefin isomerization.2. Reductive dehalogenation of Ar-X.3. Homocoupling of Ar-X (biaryl formation).1. This can be inherent to the mechanism; sometimes difficult to avoid.[3]2. Ensure the reaction is not running for an excessive amount of time after completion.3. Lower catalyst loading or temperature.
Poor Reproducibility 1. Variable moisture or oxygen levels.2. Impurities in starting materials.3. Inconsistent heating or stirring.1. Standardize inert atmosphere techniques.2. Purify starting materials before use.3. Use a temperature-controlled oil bath and ensure vigorous, consistent stirring.

Conclusion

This compound is a powerful, versatile ligand that significantly enhances the scope and efficiency of the Mizoroki-Heck reaction. Its combination of steric bulk and electron-rich character facilitates the critical oxidative addition step, enabling the coupling of a wide range of substrates under reasonable conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this advanced catalytic system for the synthesis of complex molecules in academic and industrial settings.

References

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • Cavanagh, C. W., & Fogg, D. E. (2021). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 40(15), 2449–2458. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1328–1336. [Link]

  • Amatore, C., & Jutand, A. (2000). The Heck reaction: Mechanistic insights and novel ligands. Journal of Organometallic Chemistry, 595(1), 123-140. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Millenium Specialty Chemicals. (2024). Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. [Link]

  • Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]

  • Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction. [Link]

  • Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2368–2376. [Link]

  • Sridharan, V., & Suryavanshi, G. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]

  • Köcher, S., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51322. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

Application Notes & Protocols for Cross-Coupling Reactions using 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Ligand for Modern Catalysis

In the landscape of palladium-catalyzed cross-coupling, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. 2-(Dicyclohexylphosphino)-1-phenylindole stands out as a highly effective monophosphine ligand for a range of transformative reactions. Its architecture combines two critical features: a sterically demanding, electron-rich dicyclohexylphosphino group and a rigid N-phenylindole backbone.

The bulky dicyclohexyl groups are instrumental in promoting the crucial reductive elimination step and stabilizing the highly reactive, monoligated L₁Pd(0) intermediates that are often the true catalytic species.[1] The indole scaffold, in turn, contributes to the ligand's electronic properties and overall stability. These characteristics make it particularly adept at facilitating challenging couplings, including those involving unreactive aryl chlorides or sterically hindered substrates.[2]

This guide provides detailed protocols and expert insights for employing this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Section 1: The Catalytic Engine - General Mechanism and Ligand Role

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is key to optimizing reaction conditions and troubleshooting experiments. The this compound ligand (L) plays a decisive role in modulating the efficiency of each step.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to the active L-Pd(0) complex. This forms a Pd(II) intermediate. The electron-rich nature of the phosphine ligand accelerates this typically rate-determining step.[3]

  • Transmetalation / Coordination:

    • In Suzuki coupling , a base activates the organoboron compound (R'-B(OR)₂) to form a more nucleophilic boronate, which then transfers its organic group (R') to the palladium center in a step called transmetalation.[4]

    • In Buchwald-Hartwig amination , the amine (R'-NH₂) coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amide.[5][6]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond (R-R'), releasing the desired product and regenerating the L-Pd(0) catalyst. The significant steric bulk of the dicyclohexylphosphino groups forces the R and R' groups into close proximity, promoting this bond-forming event.[3]

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_ox L-Pd(II)(R)(X) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (+ R-X) pd2_trans L-Pd(II)(R)(R') pd2_ox->pd2_trans Transmetalation / Amide Formation (+ R'-M / R'₂NH + Base) pd2_trans->pd0 product Product (R-R') pd2_trans->product Reductive Elimination

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Section 2: Protocol for Suzuki-Miyaura Coupling (C-C Bond Formation)

Application Overview: The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryl and vinyl-aryl structures from aryl/vinyl halides or pseudohalides and organoboron compounds.[4][7][8] The this compound ligand system is highly effective for coupling a broad range of substrates, including challenging aryl chlorides.[9]

Workflow_Suzuki start Start: Assemble Glassware setup Charge Flask with Pd Source, Ligand, Base, and Aryl Boronic Acid start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert reagents Add Degassed Solvent and Aryl Halide inert->reagents reaction Heat to Reaction Temperature (e.g., 100 °C) reagents->reaction workup Cool, Quench, and Perform Aqueous Extraction reaction->workup purify Dry Organic Layer and Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 4-Methyl-1,1'-biphenyl

This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), this compound (19.5 mg, 0.05 mmol, 5 mol%), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Causality: The ligand-to-palladium ratio is typically greater than 1 to ensure the palladium center remains coordinated and stable. K₃PO₄ is an effective base for activating the boronic acid to the more reactive boronate species.[1]

  • Inerting the System: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation.

  • Addition of Reagents: Add anhydrous, degassed toluene (4 mL) followed by 4-chlorotoluene (127 mg, 1.0 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the product.

Table 1: Typical Suzuki-Miyaura Reaction Parameters
Aryl HalideBoronic Acid PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (1)2.5K₃PO₄ (2.0)Toluene100
2-Chloropyridine4-Acetylphenylboronic acidPd₂(dba)₃ (1)4.0Cs₂CO₃ (2.0)1,4-Dioxane110
1-Bromo-3,5-dimethylbenzeneNaphthylboronic acidPd(OAc)₂ (2)5.0K₂CO₃ (2.5)Toluene/H₂O90

Section 3: Protocol for Buchwald-Hartwig Amination (C-N Bond Formation)

Application Overview: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.[5][10] The reaction couples aryl halides or pseudohalides with a wide variety of primary and secondary amines. The steric bulk of this compound is critical for achieving high yields, especially with challenging substrates.[2]

Detailed Protocol: Synthesis of 4-(p-tolyl)morpholine

This protocol describes the coupling of 4-bromotoluene with morpholine.

Materials and Equipment:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed 1,4-dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation (in a glovebox): To an oven-dried reaction tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), this compound (11.7 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amide intermediate.[11][12] Weaker bases are generally ineffective.

  • Addition of Reagents: Seal the tube with a septum cap. Outside the glovebox, add 4-bromotoluene (171 mg, 1.0 mmol), followed by anhydrous 1,4-dioxane (3 mL) and morpholine (105 mg, 1.2 mmol).

  • Reaction: Place the tube in a preheated oil bath or heating block at 100 °C and stir for 4-12 hours. Monitor the reaction by GC-MS.

  • Workup: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., hexane:ethyl acetate gradient) to obtain the desired aryl amine.

Table 2: Typical Buchwald-Hartwig Amination Parameters
Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
4-ChlorotolueneAnilinePd(OAc)₂ (2)4.0NaOtBu (1.4)Toluene110
3-BromopyridineCyclohexylaminePd₂(dba)₃ (1.5)4.5K₃PO₄ (2.0)1,4-Dioxane100
1-Bromo-4-(trifluoromethyl)benzeneDi-n-butylaminePd(OAc)₂ (1)2.5LiHMDS (1.5)THF80

Section 4: Protocol for Sonogashira Coupling (C(sp²)-C(sp) Bond Formation)

Application Overview: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[14] The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt.

Detailed Protocol: Synthesis of Diphenylacetylene

This protocol describes the coupling of iodobenzene and phenylacetylene.

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Copper(I) iodide (CuI)

  • Iodobenzene

  • Phenylacetylene

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) or THF

Procedure:

  • Reaction Setup: To a Schlenk flask containing a stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (7.8 mg, 0.02 mmol, 2 mol%), and CuI (3.8 mg, 0.02 mmol, 2 mol%).

  • Inerting the System: Seal the flask and purge with inert gas for 10 minutes.

  • Addition of Reagents: Add anhydrous NMP (4 mL) and DIPEA (3 mL). Then, add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol) via syringe.

    • Causality: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[13] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated in the cycle.[14]

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the pure diphenylacetylene.

Table 3: Typical Sonogashira Coupling Parameters
Aryl HalideAlkynePd Source (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)
4-IodoacetophenoneTrimethylsilylacetylenePd(PPh₃)₄ (2)-CuI (4)Et₃NTHF65
1-Bromo-4-nitrobenzene1-HeptynePd(OAc)₂ (1.5)3.0CuI (3)DIPEADMF90
2-BromothiopheneEthynylbenzenePdCl₂(PPh₃)₂ (2)-CuI (4)PiperidineToluene80

Section 5: Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality base or solvent.3. Insufficient temperature.4. Unreactive substrate (e.g., aryl chloride).1. Ensure a fully inert atmosphere; degas solvents thoroughly.2. Use freshly opened/purified solvents and finely ground, dry base.3. Increase reaction temperature by 10-20 °C.4. Increase catalyst/ligand loading; switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOtBu for amination).
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. For Suzuki, slow transmetalation.1. Use anhydrous solvents and reagents.2. Ensure the base is sufficiently strong and soluble to promote boronate formation. Add a small amount of water (1-2 equiv.) in some Suzuki couplings to facilitate boronate hydrolysis.[1]
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.2. High catalyst loading.1. Rigorously exclude air from the reaction.2. Decrease palladium concentration.
Formation of Byproducts 1. Reaction temperature too high, causing decomposition.2. Incorrect stoichiometry.1. Lower the reaction temperature.2. Carefully check the equivalents of all reagents.

Section 6: Safety Information

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: this compound, like many phosphine ligands, can be air-sensitive and should be stored under an inert atmosphere. Avoid inhalation of dust.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Organic solvents such as toluene, dioxane, and THF are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.

Section 7: References

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications.

  • What is the background and overview of 2-(2-Dicyclohexylphosphanyl-phenyl)-1-Methyl-1H-indole? Guidechem.

  • 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. MySkinRecipes.

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1 H -indole (CM-phos). ResearchGate.

  • 2-(Dicyclohexylphosphino)phenyl -N-methylindole 97 1067883-58-2. Sigma-Aldrich.

  • Buchwald–Hartwig amination. Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole, Min. 98% NPCy Phendole-Phos. ChemicalBook.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).

  • Suzuki cross-coupling reaction. YouTube.

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Application Notes and Protocols for 2-(Dicyclohexylphosphino)-1-phenylindole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents in the pharmaceutical industry necessitates the development of efficient and versatile synthetic methodologies. Central to this endeavor is the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which form the backbone of a vast array of drug molecules.[1] Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this context, offering a powerful toolkit for medicinal chemists.[2][3] The success of these transformations is intrinsically linked to the nature of the ligand employed, which modulates the stability, activity, and selectivity of the palladium catalyst.[4][5] Among the pantheon of high-performance ligands, bulky, electron-rich biaryl phosphines have proven to be exceptionally effective, particularly in challenging coupling reactions.[2][6]

This guide provides a detailed exploration of 2-(dicyclohexylphosphino)-1-phenylindole, a prominent member of this ligand class, and its application in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic rationale for its efficacy, present detailed protocols for its use, and showcase its utility through relevant examples.

Application Notes: The Rationale for Excellence

The remarkable performance of this compound and its analogues in palladium-catalyzed cross-coupling reactions is not fortuitous; it is a direct consequence of its unique structural and electronic attributes.[7] Understanding these features is paramount for its effective application and for troubleshooting challenging transformations.

The Synergy of Steric Bulk and Electron-Donating Capacity

The efficacy of biaryl phosphine ligands like this compound is rooted in a synergistic interplay of steric and electronic effects.[5][7]

  • Steric Hindrance: The two bulky dicyclohexyl groups on the phosphorus atom create a sterically demanding environment around the palladium center.[5] This steric bulk promotes the formation of a highly reactive, monoligated 12-electron palladium(0) species, which is widely considered the active catalyst in many cross-coupling reactions.[5] Furthermore, this steric hindrance facilitates the final reductive elimination step, where the desired product is formed, and the catalyst is regenerated, thus accelerating the overall catalytic cycle.[8]

  • Electron-Donating Ability: The dicyclohexylphosphino group is a strong electron donor, increasing the electron density on the palladium center.[9][10] This enhanced nucleophilicity of the metal is crucial for facilitating the oxidative addition of the palladium catalyst into the carbon-halide or carbon-sulfonate bond of the electrophile, which is often the rate-determining step of the catalytic cycle.[7][8] This is particularly beneficial when employing less reactive electrophiles, such as aryl chlorides.[1]

The indole scaffold itself contributes to the ligand's overall electronic properties and provides a robust and tunable backbone.

Broad Applicability in Key Pharmaceutical Transformations

This compound and its derivatives have demonstrated exceptional utility in a wide range of palladium-catalyzed cross-coupling reactions that are pivotal in pharmaceutical synthesis. These include:

  • Buchwald-Hartwig Amination: The formation of C-N bonds is a fundamental transformation in the synthesis of a vast number of pharmaceuticals.[11][12] This ligand class has proven highly effective in the coupling of a wide variety of amines and amides with aryl and heteroaryl halides and sulfonates.[11][13]

  • Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many drug molecules.[1][3][7] Ligands of this type enable the coupling of a broad range of aryl and heteroaryl boronic acids and esters with various coupling partners, including sterically hindered substrates.[14][15]

  • Other Cross-Coupling Reactions: The utility of these ligands extends to other important transformations such as Sonogashira, Heck, Stille, Negishi, and Hiyama couplings, underscoring their versatility in the synthetic chemist's toolbox.

The ability to facilitate these reactions under mild conditions, with low catalyst loadings, and with a broad substrate scope makes this compound a valuable asset in drug discovery and development.[1][7]

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary or secondary amine using a catalyst system derived from a palladium precursor and a biaryl phosphine ligand.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_start Start: Inert Atmosphere flask To a 2-necked flask add: - Pd precursor (e.g., Pd(dba)₂) - this compound - Base (e.g., NaOtBu) - Anhydrous Toluene prep_start->flask stir Stir at room temperature for 5 min flask->stir add_reagents Add: - Aryl Chloride - Amine stir->add_reagents Catalyst mixture ready reflux Stir at reflux (e.g., 100-110 °C) for 6-24 h add_reagents->reflux monitor Monitor reaction by TLC or GC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with water cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Palladium precursor (e.g., Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂])

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride

  • Amine

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., under nitrogen or argon), add the palladium precursor (e.g., 0.015 mmol, 1.5 mol%), this compound (e.g., 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 2.0 mmol, 2.0 equiv.) to a dry, two-necked flask equipped with a magnetic stir bar and a condenser.

  • Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 5 minutes.

  • Reaction: To the catalyst mixture, add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 6-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][16]

G cluster_legend Legend pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex (L)Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X amide_complex Amide Complex (L)Pd(II)(Ar)(NR¹R²) oxidative_addition->amide_complex + HNR¹R², Base - HX amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product L L = 2-(Dicyclohexylphosphino)- 1-phenylindole ArX Ar-X = Aryl Halide Amine HNR¹R² = Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data and Applications in Pharmaceutical Intermediate Synthesis

The following table summarizes representative examples of cross-coupling reactions facilitated by this compound and its analogues, showcasing their effectiveness in synthesizing structures relevant to pharmaceutical chemistry.

EntryReaction TypeElectrophileNucleophileCatalyst System (mol%)ConditionsYield (%)Reference
1Suzuki-Miyaura4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (0.5) / Ligand (1.0)K₃PO₄, Toluene, 100 °C, 12 h98[17]
2Buchwald-Hartwig4-BromoanisoleMorpholinePd₂(dba)₃ (1.0) / Ligand (2.0)NaOtBu, Toluene, 80 °C, 8 h95[11]
3Suzuki-Miyaura2-Chloropyridine3-Thienylboronic acidPd(OAc)₂ (1.0) / Ligand (2.0)K₂CO₃, Dioxane/H₂O, 100 °C, 16 h92[15]
4Buchwald-Hartwig1-Chloro-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (2.0) / Ligand (4.0)K₃PO₄, t-BuOH, 110 °C, 24 h88[11]
5Sonogashira4-IodoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2.0) / CuI (4.0) / Ligand (4.0)Et₃N, THF, 65 °C, 6 h94

Note: "Ligand" in the table refers to this compound or a closely related analogue.

Conclusion

This compound has established itself as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its well-defined steric and electronic properties provide a rational basis for its ability to promote challenging transformations that are crucial for the synthesis of pharmaceutical intermediates. The protocols and data presented herein underscore its practical utility and provide a solid foundation for its application in both academic research and industrial drug development. As the demand for more efficient and sustainable synthetic methods continues to grow, the strategic application of high-performance ligands like this compound will undoubtedly play an increasingly vital role in the future of medicinal chemistry.

References

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.

  • Gore, V. D. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.

  • Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(3), 396–406.

  • Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace.

  • Gessner, V. H., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3859–3868.

  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710–4713.

  • Laffoon, S. D., et al. (2019). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ACS Catalysis, 9(12), 11691-11708.

  • (n.d.). Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. Wattecs.

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.

  • (n.d.). 2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole 97%. Sigma-Aldrich.

  • (n.d.). Phosphine ligands and catalysis. Gessner Group.

  • (n.d.). What is the background and overview of 2-(2-Dicyclohexylphosphanyl-phenyl)-1-Methyl-1H-indole?. Guidechem.

  • Gessner, V. H., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. CORE.

  • (n.d.). This compound. Chemsrc.

  • (n.d.). 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 95%. Sigma-Aldrich.

  • (n.d.). Leveraging DCPP for Efficient C-C and C-N Bond Formation in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

  • (n.d.). 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. MySkinRecipes.

  • (n.d.). The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions. Benchchem.

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

  • (n.d.). Suzuki Coupling for Pharmaceutical Intermediates. SAFC.

  • (n.d.). N-(Dicyclohexylphosphino)-2-(2′-tolyl)indole. Santa Cruz Biotechnology.

  • (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..

  • (n.d.). 2-(Dicyclohexylphosphino)biphenyl. BLD Pharm.

  • (n.d.). 2-[2-(Dicyclohexylphosphino)phenyl]-1-methylindole. Advanced ChemBlocks.

  • (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). ResearchGate.

  • (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.

  • (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

  • (n.d.). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed Central.

  • (n.d.). This compound. Alfa Chemistry.

  • (n.d.). Case Studies. Drug Hunter.

  • (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

  • (n.d.). Case Studies in Drug Discovery. ResearchGate.

  • (n.d.). Mechanism of the Palladium-Catalyzed Arene C-H Acetoxylation: A Comparison of Catalysts and Ligand Effects. PubMed.

  • So, C., et al. (2020). Application of CM-Phos Ligand in Palladium-catalyzed Cross-coupling Reactions. Chemical Journal of Chinese Universities, 41(10), 2185.

  • (n.d.). 2′-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene. MySkinRecipes.

  • (n.d.). 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole, Min. 98% NPCy Phendole-Phos. Chemicalbook.

  • (n.d.). #60 Success stories of drug design in drug discovery. Journal of Pharmaceutical Chemistry.

  • (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar.

  • (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI.

  • (n.d.). 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole. Moldb.

  • (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. ResearchGate.

  • (n.d.). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. MedChemNet.

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The Strategic Application of 2-(Dicyclohexylphosphino)-1-phenylindole in Modern C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Biaryl Phosphines - The Rise of Indolyl Ligands

In the landscape of palladium-catalyzed cross-coupling reactions, the design of the phosphine ligand is paramount to achieving high catalytic activity, broad substrate scope, and mild reaction conditions. While bulky biaryl phosphine ligands have been the workhorses for C-N bond formation via the Buchwald-Hartwig amination, a new class of indolylphosphine ligands has emerged, offering unique structural and electronic properties.[1] This guide focuses on a prominent member of this class, 2-(Dicyclohexylphosphino)-1-phenylindole , and its applications in the construction of carbon-nitrogen bonds—a cornerstone transformation in pharmaceutical and materials science research.[2]

The indole scaffold of this ligand is not merely a passive backbone; it actively participates in the electronic and steric environment of the palladium center. The strategic placement of the dicyclohexylphosphino group at the 2-position and the phenyl group at the 1-position of the indole creates a sterically demanding and electron-rich environment crucial for facilitating the key steps of the catalytic cycle. This guide will provide an in-depth analysis of the ligand's role, detailed protocols for its application, and insights into the causality behind the experimental choices.

The Mechanistic Advantage: Why Choose an Indolylphosphine Ligand?

The efficacy of this compound in C-N cross-coupling stems from its ability to accelerate the rate-limiting steps of the Buchwald-Hartwig amination catalytic cycle: oxidative addition and reductive elimination. The general mechanism is a well-established sequence of events involving a Pd(0)/Pd(II) cycle.

Key Ligand Attributes and Their Mechanistic Impact:
  • Electron-Richness: The indole moiety, particularly with the N-phenyl substituent, contributes to the overall electron density of the phosphine ligand. This enhanced electron-donating ability of the ligand makes the palladium(0) center more nucleophilic, thereby promoting the oxidative addition of the aryl halide (Ar-X) to the palladium catalyst.[1]

  • Steric Bulk: The two cyclohexyl groups on the phosphorus atom, coupled with the rigid indole framework, create a sterically hindered pocket around the palladium center. This bulkiness facilitates the reductive elimination of the N-arylated product from the Pd(II) intermediate, which is often the turnover-limiting step of the catalytic cycle. Furthermore, the steric hindrance helps to prevent the formation of inactive dimeric palladium species.

The combination of these electronic and steric features makes this compound a highly effective ligand for the coupling of a wide range of amines with aryl chlorides, bromides, and triflates.

Visualizing the Catalytic Cycle

To better understand the role of the ligand, let's visualize the Buchwald-Hartwig amination cycle.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Intermediate->Amine_Coordination R₂NH Amido_Complex [Ar-Pd(II)(NHR₂)L]⁺X⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Figure 2: General workflow for the N-arylation reaction.

Step-by-Step Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%) and this compound (2.2 mol%). Add a portion of the anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a fresh tube with the palladium precursor and ligand), add sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the remaining anhydrous toluene or dioxane to achieve a final concentration of approximately 0.5 M with respect to the aryl chloride.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Pd₂(dba)₃ is a Pd(0) source, which can directly enter the catalytic cycle. If using Pd(OAc)₂, a Pd(II) source, it is reduced in situ to Pd(0) by the phosphine ligand or the amine.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for deprotonating the amine-palladium complex to form the key amido-palladium intermediate. Weaker bases may result in slower reaction rates or incomplete conversion.

  • Solvent: Toluene and dioxane are commonly used due to their ability to dissolve the reagents and their relatively high boiling points, which allow for elevated reaction temperatures. It is critical to use anhydrous solvents to prevent catalyst deactivation.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, so all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to ensure catalyst longevity and reproducibility.

Application Note 2: N-Arylation of Indoles

The N-arylation of indoles is a valuable transformation for the synthesis of compounds with a wide range of biological activities. [3][4]The palladium/2-(dicyclohexylphosphino)-1-phenylindole system is expected to be highly effective for this application, given the demonstrated success of similar bulky phosphine ligands in this area. [3]

Protocol: N-Arylation of Indole with an Aryl Bromide

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Aryl bromide

  • Indole

  • Anhydrous dioxane or toluene

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, argon-flushed Schlenk tube equipped with a magnetic stir bar, combine Pd₂(dba)₃ (1.5 mol%), this compound (3.0 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add the indole (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Solvent Addition: Add anhydrous dioxane to achieve a concentration of 0.2-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the previous protocol.

Key Considerations for N-Arylation of Indoles:
  • Base Selection: While NaOtBu is effective, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred for the N-arylation of indoles to minimize potential side reactions.

  • Substrate Scope: This protocol is expected to be applicable to a range of substituted indoles and aryl bromides. Electron-rich and electron-poor aryl bromides should couple efficiently.

Quantitative Data Summary

The following table summarizes typical reaction parameters for C-N bond formation using palladium catalysts with bulky phosphine ligands, which are applicable to this compound.

ParameterN-Arylation of AminesN-Arylation of Indoles
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃
Ligand This compoundThis compound
Pd Loading (mol%) 0.5 - 2.01.0 - 3.0
Ligand/Pd Ratio 1.1:1 to 2:12:1
Base NaOtBuK₃PO₄ or Cs₂CO₃
Solvent Toluene, DioxaneDioxane, Toluene
Temperature (°C) 80 - 110100 - 120
Typical Substrates Primary/secondary amines, aryl chlorides/bromidesIndoles, aryl bromides/iodides

Conclusion and Future Outlook

This compound represents a valuable tool in the arsenal of the modern synthetic chemist for the construction of C-N bonds. Its unique electronic and steric properties, derived from the indolylphosphine scaffold, enable the efficient coupling of a broad range of substrates, including challenging aryl chlorides. The protocols and insights provided in this guide are intended to serve as a practical starting point for researchers in academia and industry. As the demand for complex nitrogen-containing molecules continues to grow, the development and application of innovative ligands like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Indolyl Phosphine Nickel(II) Fluorido Complexes: Synthesis and Intermediates in Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). Helvetica Chimica Acta. [Link]

  • Application Of Indenyl Phosphine Ligand In C-N Coupling Reactions. (2018). Globe Thesis. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry. [Link]

  • Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides. (2022). Angewandte Chemie International Edition. [Link]

  • Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. (2011). Journal of the American Chemical Society. [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (2008). Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link].

  • Bippyphos: A Single Ligand with Unprecedented Scope in the Buchwald-Hartwig Amination of (hetero) Aryl Chlorides. (2012). Journal of the American Chemical Society. [Link]

  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. (2010). Tetrahedron. [Link]

  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the coupling conditions... (n.d.). ResearchGate. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2011). Accounts of Chemical Research. [Link]

  • Scope of the C−N cross‐coupling reactions using ligand L1. Reaction... (n.d.). ResearchGate. [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). Organic Letters. [Link]

  • Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. (2023). ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2022). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022). Organic Letters. [Link]

  • Transition-metal-catalyzed enantioselective C–N cross-coupling. (2024). Chemical Society Reviews. [Link]

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. (2015). Nature. [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2021). Organic & Biomolecular Chemistry. [Link]

Sources

"2-(Dicyclohexylphosphino)-1-phenylindole" for stereoselective synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(Dicyclohexylphosphino)-1-phenylindole for Advanced Cross-Coupling Reactions

Introduction: The Crucial Role of Ligand Design in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the construction of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds remains a cornerstone of molecular assembly. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2] The success of these transformations, however, is not dictated by the metal alone; it is critically dependent on the ancillary phosphine ligand that coordinates to the palladium center. A well-designed ligand modulates the catalyst's stability, activity, and selectivity, transforming a sluggish or unselective process into a high-yielding, predictable reaction.

This guide focuses on This compound (CAS 740815-36-5), a member of the electron-rich indolylphosphine class of ligands.[3] We will explore the structural and electronic features that make it a powerful tool for challenging cross-coupling reactions, provide detailed, field-tested protocols for its application, and explain the mechanistic rationale behind its efficacy. This document is intended for researchers and drug development professionals seeking to leverage state-of-the-art catalytic methods to streamline the synthesis of complex molecular targets.

Section 1: Ligand Profile and Mechanistic Rationale

This compound is a monodentate phosphine ligand characterized by two key structural motifs: a bulky, electron-rich dicyclohexylphosphino (-PCy₂) group and an N-phenyl substituted indole backbone. This combination of features is not accidental; it is engineered to optimize the key steps of the palladium catalytic cycle.

Causality Behind Experimental Efficacy:

  • Electron-Rich Character: Both the dicyclohexyl groups and the indole ring are strong electron donors. This high electron density on the phosphorus atom is transferred to the palladium center, which facilitates the crucial, often rate-limiting, oxidative addition step where the catalyst activates an aryl halide.[4] This enhanced reactivity allows for the use of less reactive electrophiles, such as aryl chlorides.

  • Steric Bulk: The two cyclohexyl rings, along with the N-phenylindole scaffold, create a sterically demanding environment around the palladium atom. This bulk serves two primary functions:

    • It promotes the formation of a monoligated, highly reactive L-Pd(0) species in solution, which is often the active catalyst.[5]

    • It accelerates the final reductive elimination step, where the desired C–N or C–C bond is formed and the product is released from the metal center. This step regenerates the active Pd(0) catalyst, ensuring efficient turnover.[4]

The interplay of these electronic and steric factors is visualized in the generalized catalytic cycle for a Buchwald-Hartwig amination shown below.

Buchwald_Hartwig_Cycle Figure 1: Generalized Catalytic Cycle pd0 Active Catalyst L-Pd(0) ox_add Oxidative Addition Complex pd0->ox_add Ar-X (Oxidative Addition) amide_complex Amido Complex L-Pd(II)(Ar)(NR'R'') ox_add->amide_complex amide_complex->pd0 Reductive Elimination product Product Ar-NR'R'' amide_complex->product

Figure 1: Generalized catalytic cycle for Buchwald-Hartwig amination.

Section 2: Application in Buchwald-Hartwig Amination

The synthesis of aryl amines is fundamental to medicinal chemistry, as this moiety is present in a vast number of FDA-approved drugs. The Buchwald-Hartwig amination provides a general and reliable method for their construction.[1] Ligands like this compound are particularly effective in this context due to their ability to catalyze the coupling of a wide array of amines and aryl halides under mild conditions.

Protocol 1: Palladium-Catalyzed N-Arylation of Morpholine with 4-Bromotoluene

This protocol describes a representative C–N coupling reaction. It is designed to be a self-validating system, providing a reliable starting point for substrate exploration.

Core Principle: The reaction combines an aryl halide and an amine in the presence of a palladium source, the phosphine ligand, and a strong, non-nucleophilic base. The entire process must be conducted under an inert atmosphere to protect the oxygen-sensitive catalyst.

Materials:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: this compound

  • Aryl Halide: 4-Bromotoluene

  • Amine: Morpholine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and this compound (16.8 mg, 0.04 mmol, 4 mol%).

    • Causality Note: A ligand-to-palladium ratio of 2:1 is often used to ensure the formation of a stable and active catalyst and to prevent catalyst deactivation.[6] The system must be under an inert atmosphere (N₂ or Argon) as the active Pd(0) species is readily oxidized by air, which would terminate the catalytic cycle.

  • Reagent Addition: Seal the flask with a septum, and evacuate and backfill with inert gas three times. Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Solvent and Substrate Addition: Add anhydrous toluene (2 mL). Stir the resulting mixture for 5 minutes at room temperature. Then, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) followed by morpholine (96 mg, 1.1 mmol, 1.1 equiv.) via syringe.

    • Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base crucial for deprotonating the amine in the catalytic cycle, forming the palladium-amido complex.[7] Anhydrous solvent is used to prevent quenching of the base and potential side reactions.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Expected Outcome: The product, 4-(p-tolyl)morpholine, is typically obtained as a white or off-white solid in >90% yield.

Section 3: Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds, particularly for the synthesis of biaryl structures prevalent in pharmaceuticals and organic materials.[8] The steric bulk and electron-donating properties of this compound make it highly suitable for coupling sterically hindered substrates that are often challenging for less bulky ligands.

Protocol 2: Synthesis of a Sterically Hindered Biaryl

This protocol details the coupling of an ortho-substituted aryl chloride with an arylboronic acid.

Materials:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound

  • Aryl Halide: 2-Chlorotoluene

  • Boronic Acid: 4-Methoxyphenylboronic acid

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (10:1 mixture)

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), this compound (16.8 mg, 0.04 mmol, 4 mol%), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Seal the flask, evacuate, and backfill with inert gas three times. Add 2-chlorotoluene (127 mg, 1.0 mmol, 1.0 equiv.) and 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add 2 mL of a 10:1 mixture of 1,4-dioxane and water.

    • Causality Note: A weak inorganic base like K₃PO₄ is typically used in Suzuki couplings to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours. Monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Add 10 mL of water and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expected Outcome: The product, 4-methoxy-2'-methyl-1,1'-biphenyl, is typically isolated as a colorless oil or white solid in high yield.

Section 4: Performance Data Summary

The versatility of indolylphosphine ligands allows for their application across a range of cross-coupling reactions. The following table summarizes typical conditions and outcomes, providing a comparative overview for reaction planning.

Reaction TypeElectrophileNucleophilePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Buchwald-Hartwig Aryl BromideSecondary AminePd(OAc)₂ (1-2)4-8NaOtBu (1.2)Toluene100>90
Buchwald-Hartwig Aryl ChloridePrimary AminePd₂(dba)₃ (1-2)4-8LHMDS (1.5)Dioxane100-110>85
Suzuki-Miyaura Aryl ChlorideArylboronic AcidPd(OAc)₂ (2)4K₃PO₄ (2.0)Dioxane/H₂O100>90
Suzuki-Miyaura Aryl TosylateArylboronic AcidPd(OAc)₂ (2)4K₂CO₃ (2.0)Toluene110>85
Sonogashira Aryl BromideTerminal AlkynePd(OAc)₂ (1)2Cs₂CO₃ (2.0)Acetonitrile80>90

Data compiled from representative procedures for indolylphosphine ligands.[3][9][10] Actual results may vary based on specific substrates.

Section 5: General Experimental Workflow

To ensure reproducibility and safety, a standardized workflow should be followed for setting up these sensitive catalytic reactions. The logical flow from preparation to analysis is critical for success.

Workflow Figure 2: Standard Laboratory Workflow prep 1. Glassware Preparation (Oven/Flame Dry) inert 2. Inert Atmosphere (Evacuate & Backfill) prep->inert reagents 3. Reagent Addition (Solids first, then liquids) inert->reagents reaction 4. Reaction (Heat & Stir) reagents->reaction monitor 5. Monitoring (TLC / GC-MS) reaction->monitor Periodic Sampling monitor->reaction Continue if incomplete workup 6. Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Figure 2: A standardized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound stands as a highly effective and robust ligand for palladium-catalyzed cross-coupling reactions. Its engineered design, combining significant steric bulk with strong electron-donating character, enables the efficient formation of C–N and C–C bonds, even with challenging and sterically hindered substrates. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to implement this catalyst system, accelerating the synthesis of complex molecules in drug discovery and beyond. By understanding the causality behind the ligand's performance, scientists can better troubleshoot and optimize reactions, pushing the boundaries of synthetic chemistry.

References

  • Cheung, C. L., et al. (2016). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 93, 14–28. Available at: [Link]

  • Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Fall, Y., et al. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14(4), 1039-1044. Available at: [Link]

Sources

The Strategic Application of 2-(Dicyclohexylphosphino)-1-phenylindole in Modern Catalysis: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the strategic selection of ligands for transition metal catalysis is paramount to achieving high efficacy, selectivity, and functional group tolerance. Among the pantheon of electron-rich, bulky phosphine ligands, 2-(Dicyclohexylphosphino)-1-phenylindole has emerged as a powerful tool, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural and electronic properties offer distinct advantages in stabilizing catalytic intermediates and promoting challenging chemical transformations that are central to pharmaceutical and materials science research.

This technical guide provides an in-depth exploration of the practical application of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic rationale behind its use, offer detailed, field-tested protocols for key reactions, and provide the necessary safety and handling information to ensure its effective and responsible implementation in the laboratory.

Core Attributes of the Ligand: A Mechanistic Perspective

This compound belongs to the class of biaryl phosphine ligands, which are renowned for their ability to facilitate demanding cross-coupling reactions. Its efficacy is rooted in a combination of steric and electronic factors.

  • Steric Bulk: The two cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the metal center. This bulkiness is crucial for promoting the reductive elimination step in the catalytic cycle, which is often the product-forming and rate-determining step.[1] The steric hindrance also helps to prevent ligand dimerization and catalyst deactivation pathways.

  • Electron-Richness: The indole moiety, coupled with the alkyl nature of the cyclohexyl groups, renders the phosphorus atom highly electron-donating. This electronic character enhances the rate of oxidative addition of the palladium(0) catalyst to the aryl halide, the initial step in most cross-coupling catalytic cycles.[2]

  • Structural Rigidity and Stability: The indole backbone provides a rigid scaffold, which helps to pre-organize the geometry of the catalyst complex, potentially leading to higher activity and selectivity.

These attributes make this compound and its analogues particularly effective in reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Key Applications and Experimental Protocols

While this compound is versatile, its utility is most pronounced in C-N and C-C bond-forming reactions. Below are detailed protocols for its application in two of the most significant transformations in modern organic synthesis.

Application I: Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[1] The use of bulky, electron-rich phosphine ligands like this compound has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amine coupling partners.

This protocol is adapted from established procedures for similar biarylphosphine ligands and serves as a robust starting point for substrate-specific optimization.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chlorotoluene106-43-4126.584.221.0
Morpholine110-91-887.126.331.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.06330.015
This compound 740815-36-5 389.51 0.127 0.030
Sodium tert-butoxide (NaOtBu)865-48-596.108.442.0
Toluene (anhydrous, degassed)108-88-392.145 mL-

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To an oven-dried 2-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) Acetate (14.2 mg, 0.0633 mmol, 1.5 mol%), this compound (49.5 mg, 0.127 mmol, 3.0 mol%), and Sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed toluene (5 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

  • Substrate Addition: Add 4-chlorotoluene (0.50 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) sequentially via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired N-aryl morpholine product.

Causality and Experimental Insights:

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the active monoligated palladium(0) species, which is crucial for the catalytic cycle.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and the intermediate palladium-amine complex, facilitating the reductive elimination step. Weaker bases like K₃PO₄ or K₂CO₃ may be required for base-sensitive substrates.

  • Solvent Degassing: The removal of dissolved oxygen is critical as oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation.

Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species.[3] The use of this compound can enhance the efficiency of these couplings, especially with challenging substrates such as sterically hindered aryl halides or heteroaryl partners.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromotoluene95-46-5171.041.01.0
Phenylboronic Acid98-80-6121.931.51.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.02 (Pd)
This compound 740815-36-5 389.51 0.03 0.03
Potassium Phosphate (K₃PO₄)7778-53-2212.273.03.0
1,4-Dioxane / Water (4:1, degassed)--5 mL-

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), this compound (11.7 mg, 0.03 mmol, 3 mol%), phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv.), and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).

  • Solvent and Substrate Addition: Add 2-bromotoluene (120 µL, 1.0 mmol, 1.0 equiv.) followed by the degassed 1,4-dioxane/water (4:1, 5 mL) solvent system.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 80-100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain 2-methyl-1,1'-biphenyl.

Workflow and Rationale Visualization

The general workflow for setting up these palladium-catalyzed cross-coupling reactions is critical for reproducibility and success.

G cluster_prep Vessel & Reagent Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification p1 Oven-dry glassware p2 Weigh solid reagents (catalyst, ligand, base) p1->p2 p3 Degas solvents (sparging or freeze-pump-thaw) p2->p3 r3 Add degassed solvent p3->r3 r1 Charge solids into reaction vessel r2 Evacuate & backfill with N2/Ar (3x) r1->r2 r2->r3 r4 Add liquid substrates (aryl halide, amine/boronic acid) r3->r4 r5 Heat to reaction temperature r4->r5 w1 Cool to room temperature r5->w1 w2 Quench reaction w1->w2 w3 Liquid-liquid extraction w2->w3 w4 Dry, filter, and concentrate organic phase w3->w4 w5 Purify by column chromatography w4->w5

Caption: General workflow for Pd-catalyzed cross-coupling.

The catalytic cycle for these reactions highlights the crucial roles of the ligand at each step.

Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Nu(L) Transmetalation (Suzuki) or Amine Coordination & Deprotonation (B-H) Ar-Pd(II)-Nu(L)->Pd(0)L Reductive Elimination product Product (Ar-Nu) Ar-Pd(II)-Nu(L)->product

Caption: Simplified catalytic cycle for cross-coupling.

Safety and Handling

As with all phosphine ligands, appropriate safety precautions must be taken when handling this compound.

  • General Handling: This compound is a solid powder.[4] Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Recommended storage temperature is 2-8°C.

  • Hazards: May cause skin and eye irritation. The GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[5]

Conclusion

This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions, offering a potent combination of steric bulk and electron-donating character. Its application in challenging Buchwald-Hartwig aminations and Suzuki-Miyaura couplings allows for the efficient synthesis of complex molecules that are vital to the pharmaceutical and chemical industries. By understanding the mechanistic principles that underpin its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can confidently leverage this powerful catalytic tool to advance their synthetic endeavors.

References

  • So, C. M., et al. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1 H -indole (CM-phos). ResearchGate. Available at: [Link]

  • Chemsrc. (2023, August 23). This compound | CAS#:740815-36-5. Available at: [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Cheung, C. L., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. r/chemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

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"2-(Dicyclohexylphosphino)-1-phenylindole" in catalytic cycles involving palladium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(Dicyclohexylphosphino)-1-phenylindole in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Role of Ligand Design in Modern Catalysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations is profoundly dependent on the nature of the ligand coordinating to the palladium center. A well-designed ligand can dramatically enhance catalytic activity, broaden substrate scope, and improve reaction selectivity. Among the pantheon of advanced phosphine ligands, This compound , often known by the trade name cataCXium® PInCy, has emerged as a powerful tool for chemists.[1]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings and practical execution of catalytic cycles involving this unique ligand. Its structure—marrying a bulky, electron-rich dicyclohexylphosphino group with a 1-phenylindole backbone—confers a unique combination of steric and electronic properties that facilitate the formation of highly active and stable palladium catalysts.[1]

Physicochemical Properties of this compound
PropertyValue
CAS Number 740815-36-5[2]
Molecular Formula C₂₆H₃₂NP[2]
Molecular Weight 389.51 g/mol [2][3]
Appearance White to yellow powder[2][4][5]
Melting Point 157-159 °C[2]
Boiling Point 546.2 ± 32.0 °C (Predicted)[2]
Primary Application Ligand in transition metal catalysis[3][4][5]

The Mechanistic Advantage: Why this compound Excels

The success of a palladium-catalyzed cross-coupling reaction hinges on the efficient execution of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The design of this compound is tailored to optimize these steps, particularly the often rate-limiting reductive elimination.

  • The Power of Steric Bulk : The two bulky cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the palladium center.[1] This steric hindrance is crucial for promoting the reductive elimination step, where the newly formed carbon-carbon or carbon-heteroatom bond is forged and the product is released from the metal's coordination sphere.[1][6] By facilitating this final step, the ligand accelerates catalyst turnover, leading to higher reaction efficiency.

  • The Role of Electron-Richness : The dicyclohexylphosphino moiety is an electron-donating group. This electronic property increases the electron density on the palladium center, which in turn facilitates the initial oxidative addition of the organohalide (Ar-X) to the Pd(0) species. This is particularly beneficial when employing less reactive coupling partners, such as aryl chlorides.[7]

  • Structural Scaffolding : The 1-phenylindole backbone is not merely a passive scaffold. It provides a robust and defined geometry that positions the phosphino group for optimal coordination with the palladium atom, contributing to the overall stability of the catalytic complex.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized Suzuki-Miyaura cross-coupling cycle, highlighting the stages where the ligand's properties are most influential.

Suzuki_Miyaura_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (Ar-X) PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal Boronic Acid (Ar'-B(OR)₂) PdII_Ar L-Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The ligand (L) influences the Oxidative Addition and is critical for promoting the rate-limiting Reductive Elimination step.

Core Applications in Palladium Catalysis

This compound has proven to be a versatile and highly effective ligand across a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction forges C(sp²)-C(sp²) bonds between organoboron compounds and organohalides. The bulky and electron-rich nature of the ligand is ideal for coupling challenging substrates, including sterically hindered partners and unreactive aryl chlorides.[3][8]

Buchwald-Hartwig Amination

This powerful method forms C-N bonds, crucial for synthesizing anilines and other arylamines that are prevalent in pharmaceuticals. The ligand's ability to promote reductive elimination is key to efficiently coupling amines with aryl halides and sulfonates.[3][4][5]

Sonogashira Coupling

Used to form C(sp²)-C(sp) bonds between terminal alkynes and aryl or vinyl halides, this reaction benefits from the ligand's capacity to create a highly active palladium catalyst, enabling the reaction to proceed under mild conditions.[3][5]

Application Protocols: From Theory to Practice

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Experimental Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow for Cross-Coupling Start Start Setup Assemble Glassware (Oven-dried) Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Reagents Charge Flask with: - Pd Source - Ligand - Base - Aryl Halide Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Nucleophile Add Nucleophile (e.g., Boronic Acid, Amine) Solvent->Nucleophile Heat Heat to Reaction Temp (with stirring) Nucleophile->Heat Monitor Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A standardized workflow minimizes exposure to air and moisture, ensuring catalyst integrity and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol details a representative coupling of a deactivated aryl chloride, demonstrating the high activity of the catalyst system.

Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methylbiphenyl

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Assemble the flask with a reflux condenser and ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Catalyst and Reagent Loading: Under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.5 mol%), this compound (19.5 mg, 0.05 mmol, 1.25 mol%), and anhydrous potassium phosphate (1.27 g, 6.0 mmol).

  • Addition of Substrates and Solvent: Add 4-chlorotoluene (0.50 g, 4.0 mmol) followed by phenylboronic acid (0.58 g, 4.8 mmol). Add 10 mL of anhydrous toluene via syringe.

  • Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via GC/MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Scientist's Notes:

  • Causality of Choice - Base and Solvent: Anhydrous K₃PO₄ is a strong base crucial for activating the boronic acid in the transmetalation step. Toluene is a common non-polar solvent for these reactions, allowing for the necessary high temperatures.

  • Trustworthiness - Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the setup and reaction is critical for preventing catalyst deactivation and ensuring reproducibility.

  • Expertise - Ligand-to-Metal Ratio: A ligand-to-palladium ratio of approximately 2:1 is often optimal. This ensures that the palladium center is properly coordinated, preventing the formation of palladium black (inactive nanoparticles).

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol demonstrates the C-N bond formation between an aryl bromide and a secondary amine.

Reaction: 4-Bromotoluene + Morpholine → 4-(p-tolyl)morpholine

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk flask, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add Pd(dba)₂ (11.5 mg, 0.02 mmol, 1.0 mol%), this compound (18.7 mg, 0.048 mmol, 2.4 mol%), and sodium tert-butoxide (288 mg, 3.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add 8 mL of anhydrous toluene to the flask. Stir for 5 minutes at room temperature. Add 4-bromotoluene (0.34 g, 2.0 mmol), followed by morpholine (0.21 g, 2.4 mmol).

  • Reaction Execution: Seal the Schlenk flask and place it in an oil bath preheated to 90 °C. Stir the mixture for 8-16 hours.

  • Reaction Monitoring: Follow the consumption of the aryl bromide using GC or LC/MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding 15 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic solution. Purify the resulting crude oil by silica gel chromatography to obtain the desired arylamine.

Scientist's Notes:

  • Causality of Choice - Pre-catalyst and Base: Pd(dba)₂ is a common Pd(0) source that readily forms the active catalyst with the phosphine ligand. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine (or its N-H adduct with palladium) to facilitate the C-N reductive elimination.

  • Expertise - Handling NaOtBu: Sodium tert-butoxide is highly hygroscopic and reactive. It should be handled exclusively under an inert atmosphere to maintain its reactivity and ensure reliable results.

The Advantage of Palladium Precatalysts

While the protocols above describe the in situ generation of the catalyst from a palladium source and the free ligand, the use of pre-formed palladium precatalysts is highly recommended for enhanced reproducibility and convenience.[9] Buchwald precatalysts (e.g., G1, G2, G3) are air- and moisture-stable Pd(II) complexes that contain the desired ligand.[10] They generate the active Pd(0) species cleanly and efficiently under the reaction conditions, often at room temperature with a weak base, ensuring an accurate ligand-to-palladium ratio and leading to more consistent outcomes.[9][10]

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Bulky ligands promote palladium-catalyzed protodeboron
  • This compound | CAS#:740815-36-5.Chemsrc.
  • What is the background and overview of 2-(2-Dicyclohexylphosphanyl-phenyl)-1-Methyl-1H-indole?Guidechem.
  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.Journal of the American Chemical Society.
  • This compound | 740815-36-5.Benchchem.
  • 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole.MySkinRecipes.
  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1 H -indole (CM-phos).
  • This compound | 740815-36-5.ChemicalBook.
  • CAS 740815-36-5 this compound.Alfa Chemistry.
  • This compound | 740815-36-5.ChemicalBook.
  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1- methyl-1H-indole (CM-phos).Organic Syntheses.
  • Buchwald Portfolio: Palladacycles and Ligands.Sigma-Aldrich.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Tokyo Chemical Industry Co., Ltd..
  • Buchwald C
  • Buchwald Ligands and Prec
  • 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole, Min. 98% NPCy Phendole-Phos.ChemicalBook.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions utilizing the 2-(Dicyclohexylphosphino)-1-phenylindole ligand. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for leveraging this powerful catalyst component in your cross-coupling experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use and optimization of this compound, a member of the cataCXium® PInCy ligand family.

Q1: What makes this compound an effective ligand?

A1: this compound is a monodentate phosphine ligand characterized by its bulky dicyclohexylphosphino group and an indole backbone. This structure provides a combination of steric bulk and electron-richness.[1] The steric hindrance promotes the crucial reductive elimination step in the catalytic cycle, while the electron-donating nature of the phosphine group facilitates the oxidative addition of the palladium center to the aryl halide.[1] These features make it highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.[2][3]

Q2: What is a typical starting catalyst loading when using this ligand?

A2: For many standard cross-coupling reactions, a good starting point for optimization is a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) loading of 1-2 mol% relative to the limiting reagent.[4][5] The ligand-to-palladium ratio is also critical; a ratio of 1.1:1 to 1.5:1 is often recommended to ensure all palladium centers are complexed and to prevent the formation of less active species.[4] For particularly challenging substrates, such as sterically hindered aryl chlorides, it may be necessary to increase the initial catalyst loading to 3-5 mol%.[6]

Q3: My reaction is sluggish or shows no conversion. Is increasing the catalyst loading always the best first step?

A3: Not necessarily. While insufficient catalyst is a possible cause, several other factors should be investigated first, as indiscriminately increasing the loading can be costly and complicate purification.[7][8] Before increasing the catalyst amount, verify the following:

  • Inert Atmosphere: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[9] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[7][10]

  • Reagent Purity: Ensure all reagents, particularly the solvent and base, are anhydrous and of high purity. Trace water or other impurities can deactivate the catalyst.[7]

  • Catalyst/Ligand Integrity: Confirm that your palladium source and ligand have not degraded during storage. Phosphine ligands should be stored under an inert atmosphere.

  • Base Compatibility: The choice of base is crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[10] For Suzuki couplings, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often used.[11] An inappropriate base can fail to facilitate the catalytic cycle or may cause side reactions.

Q4: Can too much catalyst be detrimental to the reaction?

A4: Yes. Excessively high catalyst loadings can lead to several issues. It can increase the rate of side reactions, such as the formation of homocoupled products.[4] Furthermore, it leads to higher concentrations of residual palladium in the final product, which can be a significant issue in pharmaceutical applications and necessitates more intensive purification methods.[8] Economically, it also increases the overall cost of the synthesis.[8] Therefore, optimization to find the minimum effective catalyst loading is highly encouraged.[12]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during your experiments.

Issue 1: Low to No Product Yield

A low or nonexistent yield is one of the most common issues in cross-coupling reactions. The following flowchart provides a logical troubleshooting sequence.

troubleshooting_low_yield start Low / No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert Is the setup rigorously air-free? check_reagents Assess Reagent Quality (Anhydrous Solvent/Base, Substrate Purity) check_inert->check_reagents Yes check_catalyst Evaluate Catalyst System (Ligand/Pd Source Integrity, Correct Ratio) check_reagents->check_catalyst Yes optimize_conditions Optimize Reaction Conditions (Screen Base, Solvent, Temperature) check_catalyst->optimize_conditions Yes increase_loading Systematically Increase Catalyst Loading (e.g., 1% -> 2% -> 4%) optimize_conditions->increase_loading If still no improvement success Yield Improved increase_loading->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Explanations:

  • Verify Inert Atmosphere: Electron-rich phosphines like this compound are prone to oxidation to the corresponding phosphine oxide, which is catalytically inactive.[9] Ensure all solvents have been thoroughly degassed (e.g., via sparging with argon for 30 minutes) and the reaction is performed under a positive pressure of an inert gas.[10]

  • Assess Reagent Quality: Water is a known poison for many palladium-catalyzed reactions. Use anhydrous solvents and ensure your base is also dry. Impurities in the starting materials can also interfere with catalysis.[7]

  • Evaluate Catalyst System:

    • Pd(II) vs. Pd(0): If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[13] This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst which can provide more reliable generation of the active catalyst.

    • Ligand-to-Metal Ratio: A common starting point is a 1.1:1 to 1.5:1 ligand-to-palladium ratio. Too little ligand can lead to palladium black precipitation (catalyst decomposition), while too much can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is slow to react.

  • Optimize Reaction Conditions: Systematically screen key parameters. Temperature can have a profound effect; if the reaction is slow at 80 °C, incrementally increasing to 100-110 °C may be beneficial.[5] The choice of solvent (e.g., Toluene, Dioxane, THF) can influence solubility and reaction rates.[14]

  • Increase Catalyst Loading: If all the above have been verified, a systematic increase in catalyst loading is a valid strategy. Double the loading from your initial condition (e.g., from 1 mol% to 2 mol%) and observe the effect on conversion.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.

  • Potential Cause: Insufficient ligand to stabilize the Pd(0) species. This is common when the ligand-to-metal ratio is too low (<1:1) or if the ligand itself is degrading.

  • Solution: Increase the ligand-to-palladium ratio. A ratio of 1.5:1 or even 2:1 can sometimes improve catalyst stability. Also, ensure the reaction temperature is not excessively high, as this can accelerate ligand decomposition.

Issue 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

The formation of undesired side products reduces the yield of the desired material.

  • Potential Cause (Homocoupling): This can occur when the transmetalation step (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig) is slow relative to other pathways. It can be exacerbated by the presence of oxygen.[11]

  • Solution: Ensure rigorous exclusion of air. Optimizing the base and solvent can also influence the relative rates of the desired and undesired reactions.

  • Potential Cause (Hydrodehalogenation): This is the replacement of the halide on your starting material with a hydrogen atom. It can occur if there are trace water or other proton sources in the reaction.

  • Solution: Re-verify the anhydrous nature of all reagents and solvents.

Section 3: Experimental Protocols & Data

Protocol: General Procedure for a Buchwald-Hartwig Amination Screening

This protocol provides a template for optimizing catalyst loading for the coupling of an aryl bromide with a secondary amine.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), the palladium source, and the this compound ligand.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive flow of argon, add the amine (1.2 mmol, 1.2 equiv.) and the anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the designated reaction time (e.g., 4-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion.

Data Table: Representative Optimization of Catalyst Loading

The following table shows hypothetical data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, illustrating the effect of varying catalyst loading.

EntryPd(OAc)₂ (mol%)Ligand (mol%)Ligand:Pd RatioTemperature (°C)Time (h)Conversion (%)
10.50.61.2:11001245
21.01.21.2:11001288
3 2.0 2.4 1.2:1 100 12 >98
44.04.81.2:110012>98

Analysis: In this example, increasing the catalyst loading from 0.5 mol% to 2.0 mol% significantly improves the reaction conversion. However, a further increase to 4.0 mol% provides no additional benefit, indicating that 2.0 mol% is the optimal loading for this transformation under these conditions, balancing efficiency with cost and ease of purification.

References

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  • Fisher Scientific. (n.d.). eMolecules​ 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole, min. 98% CM-Phos.
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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Vidya-mitra. (2018, May 25). Stucture, bonding and reactions of complexes of tertiary phosphines [Video]. YouTube.
  • e-Content-Science. (2020, March 16). Structure,bonding and reactions of complexes tertiary phosphines [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-(Benzylthio)-6-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Hexanophenone Synthesis.

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Technical Support Center: Preventing Catalyst Deactivation with 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Dicyclohexylphosphino)-1-phenylindole, commercially known as cataCXium® PInCy or often referred to as CM-Phos in academic literature. This guide is designed to provide in-depth troubleshooting advice and practical solutions to prevent catalyst deactivation in palladium-catalyzed cross-coupling reactions. By understanding the underlying causes of catalyst failure, you can enhance the efficiency, reproducibility, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is sluggish or has completely stalled. Is my catalyst deactivated?

A stalled or sluggish reaction is a primary indicator of catalyst deactivation. This can manifest as incomplete conversion of starting materials even after extended reaction times. The two main culprits are the degradation of the active palladium(0) species or the decomposition of the this compound ligand itself.

Common Causes of Catalyst Deactivation:

  • Formation of Inactive Palladium Species: The active LPd(0) catalyst can aggregate to form palladium black, a catalytically inactive precipitate. This is often a visual cue, with the reaction mixture turning from a homogeneous solution to a suspension with black particles.

  • Ligand Degradation: The phosphine ligand is susceptible to oxidation, especially if the reaction setup is not rigorously deoxygenated. The phosphorus center can be oxidized to a phosphine oxide, which does not effectively coordinate with palladium, leading to catalyst deactivation.

  • Inhibition by Substrates or Reagents: Certain functional groups on your substrates or impurities in your reagents can act as poisons to the palladium catalyst. For instance, nitrogen- and sulfur-containing heterocycles can coordinate strongly to the palladium center and inhibit catalysis.[1]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is almost certainly palladium black , which consists of aggregated, inactive palladium(0) nanoparticles. Its formation signals a critical failure in catalyst stability.

Strategies to Prevent Palladium Black Formation:

  • Maintain a Strict Inert Atmosphere: The presence of oxygen can promote the oxidation of the Pd(0) catalyst, leading to its aggregation. Ensure all solvents are properly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of the this compound ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand can help maintain the stability of the mononuclear palladium species.

  • Control Reaction Temperature: Excessively high temperatures can accelerate the decomposition of the catalyst. If a reaction requires heating, it should be done gradually and maintained at a consistent temperature.[2]

  • Appropriate Solvent Selection: The choice of solvent can influence the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, or THF are commonly used and can help keep the palladium complexes in solution.[2]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Guide 1: Low or No Product Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success with this compound hinges on several critical parameters.

Troubleshooting Workflow for Suzuki-Miyaura Reactions:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Parameter Potential Issue Recommended Action Rationale
Catalyst System Inefficient generation of the active LPd(0) species.Use a pre-formed palladium precatalyst or ensure efficient in situ reduction of a Pd(II) source.[3]Precatalysts provide a more reliable and reproducible source of the active catalyst.
Base Incorrect base strength or poor solubility.Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered.[3]The base is crucial for the transmetalation step, and its efficacy can be substrate-dependent.
Solvent Poor solubility of reagents; presence of water or oxygen.Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF. A co-solvent system (e.g., toluene/water) may be beneficial.[4]Proper dissolution of all components is essential for reaction kinetics. Rigorous degassing prevents catalyst oxidation.
Temperature Suboptimal temperature leading to slow reaction or catalyst decomposition.If the reaction is sluggish at room temperature, gradually increase the heat. If decomposition is observed at high temperatures, try running the reaction at a lower temperature for a longer duration.[2]Temperature affects both the rate of the desired reaction and the rate of catalyst deactivation.
Reagents Impure aryl halide or boronic acid; boronic acid degradation.Purify starting materials if necessary. Consider using a more stable boronic ester (e.g., a pinacol ester) to prevent protodeboronation.[3]Impurities can poison the catalyst, and boronic acid instability can lead to low yields.
Guide 2: Unsuccessful Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. When employing this compound, several factors can influence the outcome, particularly with challenging substrates like heteroaryl halides.

Troubleshooting Workflow for Buchwald-Hartwig Aminations:

Caption: Troubleshooting workflow for unsuccessful Buchwald-Hartwig aminations.

Parameter Potential Issue Recommended Action Rationale
Ligand Choice The ligand may not be optimal for the specific substrate combination.While this compound is a robust ligand, for particularly challenging substrates, consider screening other Buchwald ligands with different steric and electronic properties.[5][6]Ligand structure directly impacts the rates of oxidative addition and reductive elimination.[7]
Base Selection The base may be too weak, too strong, or poorly soluble.Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[8]The base is critical for deprotonating the amine, and its choice can affect functional group tolerance.
Aryl Halide Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides.For aryl chlorides, a more electron-rich ligand or higher reaction temperatures may be required to facilitate oxidative addition.[8]The C-X bond strength influences the rate-determining oxidative addition step.
Amine Nucleophilicity Sterically hindered or electron-poor amines can be poor nucleophiles.Higher temperatures or a stronger base may be needed. In some cases, protecting other nucleophilic groups on the amine can prevent side reactions.[8]The nucleophilicity of the amine affects its coordination to the palladium center.
Solvent Effects The solvent can influence catalyst stability and solubility.Toluene, dioxane, and THF are common choices. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by coordinating to palladium.[9]The solvent plays a role in stabilizing catalytic intermediates and ensuring all components remain in solution.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd(OAc)₂/2-(Dicyclohexylphosphino)-1-phenylindole catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), the aryl halide, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • This compound

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and the base to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox (if used), and add the aryl halide and the amine via syringe, followed by the degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress.

  • Work-up: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Kwong, F. Y., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-207.
  • BenchChem. (2025).
  • So, C. M. (2020). Application of CM-Phos Ligand in Palladium-catalyzed Cross-coupling Reactions. Chemical Journal of Chinese Universities, 41(10), 2107-2118.
  • Reddit. (2018).
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83262-83265.
  • Mastering Suzuki-Miyaura Coupling: The Essential Role of 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine. (2025, October 12).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18233-18243.
  • Kondoh, A., et al. (2010). Synthesis of 2-indolylphosphines by palladium-catalyzed annulation of 1-alkynylphosphine sulfides with 2-iodoanilines. Organic Letters, 12(7), 1476-1479.
  • Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Rizzato, F., et al. (2024). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. Molecules, 29(2), 403.
  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • The Science Behind CataCXium A Pd G3: Structure, Activation, and Applic
  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Buchwald–Hartwig amin
  • Phosphine ligands and c
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cationic Palladium(II)-Indenyl complexes bearing phosphines as ancillary ligands: synthesis, study of indenyl amination and anticancer activity. (2020).
  • Reichert, E. C. (2021).
  • Surry, D. S., & Buchwald, S. L. (2010).
  • Fors, B. P., & Buchwald, S. L. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 1(1), 123-126.
  • Kashani, S. K., et al. (2021).
  • BenchChem. (2025).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • cataCXium® C
  • de la Torre, A., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(21), 7688-7696.
  • 2nd Generation Buchwald Prec
  • Gessner, V. H., et al. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4539-4543.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). DiVA portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Poisoning and deactivation of palladium c
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Catalytic gasification of indole in supercritical water. (2015). Applied Catalysis B: Environmental, 166-167, 202-210.

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Technical Support Center: Buchwald-Hartwig Amination with 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for palladium-catalyzed C-N cross-coupling reactions utilizing the 2-(Dicyclohexylphosphino)-1-phenylindole ligand. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this powerful transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, overcome common challenges, and ensure robust and reproducible results.

Introduction to the Ligand

This compound is a member of the electron-rich, sterically hindered biaryl monophosphine ligand class. These ligands are instrumental in facilitating challenging cross-coupling reactions.

  • Steric Bulk: The dicyclohexylphosphino group is highly bulky. This steric hindrance promotes the formation of a monoligated, 14-electron Pd(0) intermediate (L-Pd(0)), which is highly reactive in the crucial oxidative addition step. Furthermore, this bulk accelerates the final, product-forming reductive elimination step.

  • Electron-Rich Nature: The indole backbone, coupled with the alkylphosphine, creates an electron-rich environment at the palladium center. This electronic property generally increases the rate of oxidative addition, particularly for less reactive aryl chlorides.

These features make this compound and similar ligands highly effective for a broad range of substrates, often allowing for lower catalyst loadings and milder reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during Buchwald-Hartwig amination in a practical question-and-answer format.

Problem Area 1: Low or No Reaction Conversion

Question: I am seeing little to no consumption of my aryl halide starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can typically be traced back to one of four areas: the catalyst's activity, the reaction conditions (base and solvent), the reagents' purity, or the nature of the substrates themselves.

Potential Causes & Step-by-Step Solutions:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient or fail.

    • Solution 1 (Best Practice): Switch to a palladium precatalyst, such as a G3 or G4 palladacycle precatalyst incorporating the this compound ligand. These are air-stable solids that reliably generate the active L-Pd(0) species under basic conditions, leading to more reproducible results.

    • Solution 2: If using a Pd(II) source, ensure your phosphine ligand is not oxidized. Phosphines can be sensitive to air, and their corresponding oxides can inhibit catalysis. Handle the ligand under an inert atmosphere.

    • Solution 3: Ensure your reaction is rigorously deoxygenated. Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade the phosphine ligand. Purge your solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen).

  • Incorrect Base Selection or Activity: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.

    • Solution 1: For primary and secondary aliphatic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

    • Solution 2: For less nucleophilic amines (like diarylamines) or base-sensitive substrates, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.

    • Solution 3: Ensure your base is fresh and anhydrous. Strong alkoxide bases are hygroscopic and will be quenched by moisture. Use freshly opened bottles or store them in a desiccator.

  • Inappropriate Solvent: The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components.

    • Solution 1: Toluene and 1,4-dioxane are the most common and effective solvents. Tetrahydrofuran (THF) can also be used.

    • Solution 2: Ensure your solvent is anhydrous. Use a freshly dried and distilled solvent or purchase a high-purity anhydrous grade. Water can hydrolyze the base and interfere with the catalytic cycle.

  • Substrate-Specific Issues:

    • Aryl Chlorides: These are the least reactive aryl halides. Their oxidative addition is often the rate-limiting step. Using a highly electron-rich and bulky ligand like this compound is specifically designed to address this challenge. You may need to increase the catalyst loading (e.g., from 1 mol% to 2-4 mol%) and reaction temperature (e.g., 100-110 °C).

    • Sterically Hindered Substrates: If either the amine or the aryl halide is highly sterically hindered (e.g., ortho-substituted), the reaction rate can be significantly slower. Increased temperature and reaction time are often necessary.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion cat_check Is the catalyst active? start->cat_check base_check Is the base appropriate and active? cat_check->base_check No precatalyst Action: Use a precatalyst. Ensure inert atmosphere. cat_check->precatalyst Yes cond_check Are reaction conditions (solvent, temp) optimal? base_check->cond_check No base_select Action: Match base to amine pKa. Use fresh, anhydrous base. base_check->base_select Yes reagent_check Are reagents pure and dry? cond_check->reagent_check No cond_opt Action: Use anhydrous, degassed solvent. Increase temperature for ArCl. cond_check->cond_opt Yes reagent_purify Action: Purify starting materials. Dry solvent and amine. reagent_check->reagent_purify Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Problem Area 2: Formation of Major Side Products

Question: My reaction works, but I am getting a significant amount of hydrodehalogenation (Ar-H) byproduct. How can I suppress this?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination. It arises from a competing pathway where a palladium-amido intermediate undergoes β-hydride elimination instead of the desired reductive elimination. This is particularly prevalent with primary amines.

Mechanism of Hydrodehalogenation vs. C-N Coupling

G cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathway Pd_Amido L-Pd(Ar)(NHR) Product Ar-NHR (Desired Product) Pd_Amido->Product Reductive Elimination Pd_Amido_Side L-Pd(Ar)(NHR) Beta_Hydride L-Pd(H)(Ar) + Imine Pd_Amido_Side->Beta_Hydride β-Hydride Elimination ArH Ar-H (Hydrodehalogenation) Beta_Hydride->ArH Reductive Elimination

Caption: Competing pathways of reductive elimination and β-hydride elimination.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Sterically bulky ligands like this compound are designed to favor reductive elimination over β-hydride elimination by sterically encumbering the palladium center. If this side reaction is still significant, it suggests other factors are at play.

  • Base Selection: The choice of base can be critical. While a strong base is needed, an excessively high concentration or a base that is too harsh can sometimes promote side reactions.

    • Solution: Carefully control the stoichiometry of the base (typically 1.1-1.5 equivalents). Consider screening weaker bases like K₃PO₄ or Cs₂CO₃, especially if your amine is relatively acidic.

  • Temperature Control: Higher temperatures can sometimes favor the β-hydride elimination pathway.

    • Solution: Try running the reaction at a lower temperature for a longer period. For example, if the reaction is run at 100 °C, attempt it at 80 °C.

Question: I am observing the formation of a biaryl product (Ar-Ar) from the homocoupling of my aryl halide. Why is this happening?

Answer: Aryl homocoupling is another potential side reaction in palladium-catalyzed processes. It can occur through several mechanisms, often involving the formation of an Ar-Pd(II)-Ar intermediate followed by reductive elimination.

Potential Causes & Solutions:

  • Reducing Agents Present: Homocoupling can be promoted by various reducing agents that may be present as impurities or formed in situ.

    • Solution: Ensure high purity of all reagents and solvents. If using an alcohol-based solvent, be aware that it can sometimes act as a reductant at high temperatures.

  • Reaction with Phosphine: In some cases, the phosphine ligand itself can participate in pathways that lead to homocoupling.

    • Solution: Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:1.5). An excess of ligand can sometimes lead to undesired pathways.

  • High Temperatures: Very high reaction temperatures can sometimes promote catalyst decomposition pathways that lead to homocoupling.

    • Solution: As with hydrodehalogenation, attempt to run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my reaction?

A1: The choice of base is a balance between being strong enough to deprotonate the amine-palladium complex and being compatible with the functional groups on your substrates.

BasepKaH (in DMSO)Common Substrates/ConditionsFunctional Group Incompatibilities (Potential)
NaOtBu ~29Primary & secondary aliphatic amines, anilines. Most common.Esters, ketones, nitro groups (can be base-sensitive)
LiHMDS ~30Offers good functional group tolerance for protic groups (e.g., alcohols).Air and moisture sensitive.
K₃PO₄ ~23Amides, less nucleophilic amines, base-sensitive substrates.Can require higher temperatures or catalyst loadings.
Cs₂CO₃ ~20Amides, anilines, and other weakly basic amines.Generally good functional group tolerance.

Q2: What is the recommended general protocol for a Buchwald-Hartwig amination using this compound?

A2: The following is a robust starting protocol that can be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

General Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst, 1-2 mol%), this compound (1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: Why is an inert atmosphere so critical for this reaction?

A3: There are two primary reasons:

  • Catalyst Stability: The active Pd(0) catalyst is readily oxidized by molecular oxygen to an inactive Pd(II) state, which will halt the catalytic cycle.

  • Ligand Stability: Electron-rich phosphine ligands, including this compound, can be oxidized by air to form phosphine oxides. Phosphine oxides do not bind to palladium and can sometimes act as catalyst poisons, leading to lower yields and slower reactions.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(33), 4199-4212. [Link]

  • Han, L., & Zhang, C. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. [Link]

  • Yi, C., & Hua, R. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-1287. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Shaughnessy, K. H., et al. (2003). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. The Journal of Organic Chemistry, 68(26), 10139-10148. [Link]

  • Norrby, P. O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10436-10445. [Link]

  • Shaughnessy, K. H. (2009). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. Dalton Transactions, (34), 6757-6765. [Link]

Technical Support Center: 2-(Dicyclohexylphosphino)-1-phenylindole (cataCXium® PInCy)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability, Handling, and Troubleshooting

Welcome to the Technical Support Center for 2-(Dicyclohexylphosphino)-1-phenylindole, a sophisticated biaryl phosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions. This guide, presented in a comprehensive question-and-answer format, is designed to provide you with in-depth technical insights and practical advice to ensure the stability and optimal performance of this reagent in your critical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Degradation

Q1: My cross-coupling reaction using this compound is sluggish or has failed. Could the ligand be the issue?

A1: Yes, degradation of this compound is a common reason for decreased catalytic activity. This ligand is sensitive to atmospheric oxygen, and exposure can lead to its oxidation.[1] The resulting phosphine oxide is the primary degradation product and can impact the efficiency of your reaction.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide: 2-(Dicyclohexylphosphoryl)-1-phenylindole. This is an oxidative process that readily occurs in the presence of air.[2][3]

Q3: What are the visual or physical signs of ligand degradation?

A3: While there may not always be obvious visual cues, significant degradation can sometimes lead to a change in the physical appearance of the solid ligand, such as clumping or discoloration from a white/off-white powder to a more yellowish or brownish hue. However, the most reliable method for assessing degradation is through analytical techniques like ³¹P NMR spectroscopy.

Q4: Are there other potential degradation pathways besides oxidation?

A4: While oxidation is the most prevalent issue, other pathways, though less common under standard inert handling, can include:

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the P-C bond could potentially undergo hydrolysis, though this is generally a slower process for trialkylphosphines compared to oxidation.

  • Thermal Decomposition: At elevated temperatures, phosphine ligands can undergo thermal decomposition.[4][5][6] The specific decomposition products for this compound are not extensively documented, but for other phosphine-metal complexes, this can involve P-C bond cleavage.[4][6]

Q5: How does the primary degradation product, the phosphine oxide, affect my reaction?

A5: The impact of the corresponding phosphine oxide can be complex. In some palladium-catalyzed cross-coupling reactions, phosphine oxides have been shown to act as stabilizing ligands, preventing the precipitation of palladium black and maintaining catalyst activity.[7][8][9] However, the formation of the phosphine oxide from the parent phosphine ligand signifies a depletion of the active ligand required for the catalytic cycle, which can lead to lower reaction rates and incomplete conversion.

Section 2: Proper Handling and Storage

Q6: What are the ideal storage conditions for this compound?

A6: To ensure its long-term stability, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (argon or nitrogen). A glovebox or a desiccator cabinet purged with an inert gas is highly recommended. The product is typically supplied in an airtight container, which should be securely sealed after each use.

Q7: I don't have a glovebox. How can I handle this air-sensitive ligand?

A7: If a glovebox is unavailable, Schlenk line techniques are essential for handling this compound. This involves using specialized glassware that allows for the manipulation of the compound under an inert atmosphere. When weighing and transferring the solid, it is crucial to do so under a positive pressure of an inert gas to minimize exposure to air.

Q8: Can I prepare a stock solution of this compound?

A8: Yes, preparing a stock solution in a thoroughly degassed, anhydrous aprotic solvent (e.g., toluene, THF, dioxane) can be a convenient way to handle small quantities of the ligand. The solution should be prepared and stored under an inert atmosphere in a sealed container, preferably in a freezer to further slow down any potential degradation. Before use, allow the solution to warm to room temperature to prevent condensation of moisture into the solution.

Experimental Protocols and Workflows

Protocol 1: Qualitative Assessment and Monitoring of Ligand Integrity via ³¹P NMR Spectroscopy

This protocol outlines a general method to monitor the purity of this compound and detect the presence of its primary oxidation product.

Materials:

  • Sample of this compound

  • Anhydrous, deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Sample Preparation (under Inert Atmosphere):

    • In a glovebox or under a positive pressure of inert gas, weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Dissolve the solid in approximately 0.6 mL of anhydrous, deuterated solvent.

    • Transfer the solution to an NMR tube and securely seal the tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A standard acquisition with a sufficient number of scans to obtain a good signal-to-noise ratio is typically adequate.

  • Data Analysis:

    • The pure this compound should exhibit a single sharp peak in the ³¹P NMR spectrum. The exact chemical shift can vary slightly depending on the solvent.

    • The presence of the corresponding phosphine oxide will be indicated by a second peak, typically shifted downfield by 40-60 ppm relative to the parent phosphine.[2]

    • Integration of the two peaks can provide a semi-quantitative measure of the extent of oxidation.

Compound Expected ³¹P NMR Chemical Shift Range (ppm)
This compoundTypically in the range of +10 to -10 ppm (relative to 85% H₃PO₄)
2-(Dicyclohexylphosphoryl)-1-phenylindole (Oxidized form)Typically in the range of +30 to +60 ppm

Note: The exact chemical shifts should be confirmed with a pure standard if available.

Workflow: Troubleshooting a Failed Cross-Coupling Reaction

This workflow provides a logical sequence of steps to diagnose issues in a cross-coupling reaction where ligand stability is a potential concern.

TroubleshootingWorkflow start Low or No Product Yield in Cross-Coupling Reaction check_ligand 1. Assess Ligand Integrity (³¹P NMR) start->check_ligand ligand_ok Ligand is >95% Pure check_ligand->ligand_ok Yes ligand_bad Significant Oxidation Observed (>5% Phosphine Oxide) check_ligand->ligand_bad No check_conditions 2. Review Reaction Conditions ligand_ok->check_conditions action_ligand1 Source Fresh Ligand ligand_bad->action_ligand1 Action action_ligand2 Purify Existing Stock (if feasible) ligand_bad->action_ligand2 Action conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Potential Issues Identified check_conditions->conditions_bad No check_reagents 3. Verify Reagent Purity & Stoichiometry conditions_ok->check_reagents action_cond1 Ensure Rigorous Inert Atmosphere conditions_bad->action_cond1 Action action_cond2 Degas Solvents Thoroughly conditions_bad->action_cond2 Action action_cond3 Re-evaluate Base/Solvent Choice conditions_bad->action_cond3 Action reagents_ok All Reagents Pure and Correctly Weighed check_reagents->reagents_ok Yes reagents_bad Impure Reagents or Incorrect Stoichiometry check_reagents->reagents_bad No optimize Systematically Optimize Reaction Parameters (Temperature, Solvent, Base) reagents_ok->optimize action_reag1 Purify Starting Materials reagents_bad->action_reag1 Action action_reag2 Re-weigh Reagents reagents_bad->action_reag2 Action DegradationPathway Parent This compound (P-III species) Oxidized 2-(Dicyclohexylphosphoryl)-1-phenylindole (P-V species) Parent->Oxidized + O₂ (Air)

Primary oxidative degradation pathway.

References

  • BenchChem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Accessed January 2, 2026.
  • National Institutes of Health.
  • ACS Publications. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph₃P)₂Pd(Ph)X] (X = I, Br, Cl, F, and HF₂). Accessed January 2, 2026.
  • PubMed.
  • ResearchGate. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates | Request PDF. Accessed January 2, 2026.
  • Magritek. Monitoring the oxidation of Phosphine ligands using ³¹P NMR. Accessed January 2, 2026.
  • Magritek. Monitoring the Oxidation of Phosphine ligands using 31P NMR. Accessed January 2, 2026.
  • Reddit.
  • DTIC. The Adsorption and Thermal Decomposition of PH₃ on Si(111)-(7x7). Accessed January 2, 2026.
  • Dalal Institute. Tertiary Phosphine as Ligand. Accessed January 2, 2026.

Sources

Improving reaction selectivity with "2-(Dicyclohexylphosphino)-1-phenylindole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Dicyclohexylphosphino)-1-phenylindole , a highly effective monodentate biaryl phosphine ligand for palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and process development professionals optimize reaction selectivity and overcome common experimental hurdles.

Introduction: The Role of Ligand Architecture in Catalysis

This compound (also known as cataCXium® PInCy) belongs to a class of bulky, electron-rich phosphine ligands that have revolutionized modern organic synthesis. Its efficacy stems from a unique molecular structure: a sterically demanding dicyclohexylphosphino group attached to an N-phenylindole scaffold.

This architecture is not accidental; it is engineered to enhance the three key steps of a palladium-catalyzed cross-coupling cycle:

  • Facilitates Oxidative Addition: The ligand's electron-donating character increases the electron density on the palladium center, which promotes the often rate-limiting oxidative addition of the organohalide.[1][2]

  • Promotes Formation of the Active Catalyst: Its significant steric bulk favors the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)).[1][3] This is critical because more coordinatively saturated species like L₂-Pd(0) are often less reactive.[3]

  • Accelerates Reductive Elimination: The steric hindrance helps to force the coupled products apart in the final reductive elimination step, regenerating the active catalyst and turning over the cycle efficiently.[4]

Understanding these principles is the foundation for diagnosing and solving problems that may arise during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical application of this compound.

Q1: What types of reactions is this ligand best suited for?

This ligand demonstrates exceptional performance in a variety of palladium-catalyzed cross-coupling reactions known for being challenging. Its primary applications include:

  • Suzuki-Miyaura Coupling: Particularly effective for coupling sterically hindered substrates, heteroaryl compounds, and unactivated aryl chlorides.[3]

  • Buchwald-Hartwig Amination: Shows high reactivity for coupling a wide range of amines and amides with aryl halides and sulfonates, including those prone to side reactions.[5]

The ligand's design makes it a powerful tool for transformations that require high catalytic activity and selectivity.[6]

Q2: How should I handle and store this compound?

While the bulky substituents provide some protection against oxidation compared to less hindered phosphines, it is still best practice to handle the ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to ensure maximum activity and reproducibility.[1] It is a white to yellow, combustible solid that should be stored in a tightly sealed container under argon or nitrogen in a cool, dry place.[6]

Q3: What is the optimal palladium precursor and ligand-to-palladium (L:Pd) ratio?

The choice of precursor and ratio is critical for generating the active catalyst efficiently.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ or PdCl₂ can be used, they require an in situ reduction step from Pd(II) to Pd(0), which can be inefficient and lead to side reactions or catalyst decomposition.[7][8] Pre-formed Pd(0) sources like Pd₂(dba)₃ are often more reliable. For maximum reproducibility and activity, well-defined palladium(II) precatalysts (e.g., G3 or G4 palladacycles) are highly recommended as they cleanly and rapidly generate the active L-Pd(0) species.[9][10]

  • L:Pd Ratio: For many cross-coupling reactions, the active catalytic species is a monoligated palladium(0) complex.[3][9] Therefore, a L:Pd ratio between 1:1 and 2:1 is typically optimal. Using a large excess of ligand can be detrimental, as it may lead to the formation of less reactive bis-ligated (L₂Pd) complexes, inhibiting the catalytic cycle.[7]

Q4: Which bases and solvents are recommended for use with this ligand?

The choice of base and solvent is highly dependent on the specific reaction (e.g., Suzuki vs. Buchwald-Hartwig) and the functional group tolerance of the substrates.

ParameterRecommended Choices & Rationale
Bases Suzuki-Miyaura: Weak inorganic bases like K₃PO₄ or K₂CO₃ are most common, as they are effective for the transmetalation step without causing substrate degradation.[3][11] Buchwald-Hartwig: Stronger bases are often required. Sodium tert-butoxide (NaOtBu) is highly effective but incompatible with base-sensitive functional groups.[12] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher catalyst loadings or longer reaction times.[12][13]
Solvents Aprotic, non-coordinating solvents are generally preferred. Toluene , dioxane , and THF are excellent choices for most applications.[10] The solubility of all components, especially the inorganic base, is a critical but often overlooked factor. Poor solubility can lead to failed reactions.[10]

Troubleshooting Guide

Encountering a failed or low-yielding reaction is a common part of research. This guide provides a systematic approach to diagnosing and solving these issues.

Problem 1: Low or No Conversion of Starting Material

If your reaction shows little to no product formation, it typically points to an issue with catalyst activity or the reaction environment.

Troubleshooting_LowConversion cluster_Catalyst Catalyst Inactivation cluster_Conditions Condition Optimization cluster_Reagents Reagent & Setup Integrity Start Low / No Conversion Cause_Catalyst Possible Cause: Inactive Catalyst Start->Cause_Catalyst Cause_Conditions Possible Cause: Suboptimal Conditions Start->Cause_Conditions Cause_Reagents Possible Cause: Reagent/Setup Issue Start->Cause_Reagents Sol_Precatalyst Action: Use a well-defined precatalyst (e.g., G3/G4). Rationale: Ensures efficient generation of active Pd(0). Cause_Catalyst->Sol_Precatalyst Sol_Ligand Action: Verify ligand integrity. Handle under inert gas. Rationale: Prevents oxidation to inactive phosphine oxide. Cause_Catalyst->Sol_Ligand Sol_Temp Action: Increase temperature. Rationale: Overcomes activation energy barrier. Cause_Conditions->Sol_Temp Sol_Base Action: Screen alternative bases. Rationale: Base is critical for transmetalation/deprotonation. Cause_Conditions->Sol_Base Sol_Inert Action: Ensure rigorous inert atmosphere (degas solvent). Rationale: O₂ can deactivate the catalyst and oxidize the ligand. Cause_Reagents->Sol_Inert Sol_Purity Action: Check purity of substrates and ensure solvent is anhydrous. Rationale: Water and impurities can inhibit catalysis. Cause_Reagents->Sol_Purity

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Detailed Solutions:

  • Check Catalyst Generation: The reduction of Pd(II) to Pd(0) is a frequent failure point.[7] If you are not using a precatalyst, your system may not be forming the active catalyst.

    • Solution: Switch to a commercially available, air-stable Pd(II) precatalyst. This eliminates ambiguity in catalyst formation and significantly improves reproducibility.[9][14]

  • Verify Ligand Integrity: Phosphine ligands can oxidize to phosphine oxides, which are catalytically inactive. This alters the L:Pd ratio and poisons the catalyst.[7]

    • Solution: Always handle the ligand under an inert atmosphere. If the ligand is old or has been improperly stored, purchase a fresh bottle.

  • Ensure an Inert Atmosphere: Palladium(0) complexes are sensitive to oxygen.

    • Solution: Properly degas your solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of argon or nitrogen.[8]

  • Assess Reagent Quality: Water is a common inhibitor.

    • Solution: Use anhydrous solvents and ensure your starting materials and base are dry. Some reactions tolerate small amounts of water, but it's best to start under anhydrous conditions.[8]

Problem 2: Poor Reaction Selectivity or Formation of Byproducts

When the desired product is formed alongside significant impurities (e.g., homo-coupling, dehalogenation, or reaction at an undesired site), the issue lies in the fine balance of the catalytic cycle's kinetics.

Possible Causes & Solutions:

  • Incorrect L:Pd Ratio:

    • Causality: As discussed, an optimal L:Pd ratio (often ~1.1:1) is needed to maintain the catalyst in its active monoligated state. Too little ligand can lead to the formation of palladium black (decomposition), while too much can form unreactive bis-ligated species.[7][9]

    • Solution: Perform a small screen of L:Pd ratios (e.g., 1:1, 1.5:1, 2:1) to find the sweet spot for your specific substrate combination.

  • Reaction Temperature is Too High:

    • Causality: While higher temperatures increase reaction rates, they can also decrease selectivity by providing enough energy to overcome the activation barriers for undesired side reactions.

    • Solution: Try running the reaction at a lower temperature for a longer period. This ligand is often highly active, enabling reactions at or near room temperature for some substrates.[3]

  • Sub-optimal Base or Solvent:

    • Causality: The base and solvent modulate the reactivity of the catalyst and substrates. A base that is too strong can cause substrate decomposition, while the solvent polarity can influence the stability of intermediates, affecting which reaction pathway is favored.[2][15]

    • Solution: If you suspect base-induced decomposition, switch to a weaker base (e.g., from NaOtBu to K₃PO₄). Screen a few solvents with different polarities (e.g., Toluene vs. Dioxane).

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid (1.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.0125 mmol, 2.5 mol% Pd), and this compound (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl halide (1.0 mmol) followed by the degassed solvent (e.g., dioxane, 3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).[16]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The ligand's properties are crucial at each stage of the catalytic cycle.

Catalytic_Cycle Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0L->OxAdd Ar-X (Ligand's e⁻-donation accelerates this step) Trans Transmetalation Complex OxAdd->Trans R-B(OR)₂ + Base Trans->Pd0L Reductive Elimination (Ligand's bulk promotes this step) Product R-R' Trans->Product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 34(23), 5497–5508*. [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11640-11645*. [Link]

  • Chemistry Stack Exchange user discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1346–1356*. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1- methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • ResearchGate. (2025). Computational Investigation of the Mechanism and Selectivity of a Transition Metal-Catalyzed Cross-Coupling Reaction: Insights into the Role of Ligands and Additives. ResearchGate. [Link]

  • Wang, D., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Tetrahedron Letters, 60(15), 1055-1063*. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemik Co. (2025). Mastering Suzuki-Miyaura Coupling: The Essential Role of 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine. Chemik Co. Blog. [Link]

  • MySkinRecipes. Product Page: 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. MySkinRecipes. [Link]

  • Chemsrc. Product Page: this compound. Chemsrc. [Link]

  • Burns, A. R., et al. (2025). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Chemical Reviews. [Link]

  • Kinzel, T., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(44), 13410–13411*. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2943-2948*. [Link]

Sources

Technical Support Center: 2-(Dicyclohexylphosphino)-1-phenylindole (cataCXium® PInCy)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Dicyclohexylphosphino)-1-phenylindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments utilizing this versatile phosphine ligand.

As a Senior Application Scientist, I will guide you through common experimental challenges, providing insights into the causality behind these issues and offering field-proven solutions. This guide is structured to address specific problems you may encounter, ensuring the scientific integrity and success of your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound, often sold under trade names like cataCXium® PInCy, is a monodentate biaryl phosphine ligand. Its bulky dicyclohexylphosphino group and the indole backbone provide a unique steric and electronic profile that is highly effective in stabilizing palladium catalysts. It is primarily used in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.[1] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Q2: This ligand is described as "air-sensitive." What precautions are essential?

The phosphorus(III) center in this compound is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. This oxidation is a primary cause of catalyst deactivation. Therefore, strict air-free techniques are mandatory.

  • Handling: All manipulations of the solid ligand should be performed under an inert atmosphere, preferably within a glovebox.[2][3] If a glovebox is unavailable, use a Schlenk line and minimize exposure to air by using a positive pressure of an inert gas (e.g., argon or nitrogen) when transferring the solid.[2]

  • Storage: Store the solid ligand in a tightly sealed container in a cool, dark, and dry place, ideally inside a glovebox or a desiccator flushed with inert gas.[4]

  • Solutions: Solutions of the ligand should be prepared using anhydrous, degassed solvents and handled exclusively under an inert atmosphere.

Q3: How can I assess the quality of my this compound?

The purity of the ligand is critical for reproducible and high-yielding reactions. The primary impurity of concern is the phosphine oxide.

  • Appearance: The pure ligand should be a white to off-white or pale yellow powder.[1] A significant yellow or brownish color may indicate decomposition or the presence of impurities.

Section 2: Troubleshooting Common Experimental Errors

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Product Yield in a Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination of an aryl bromide with a primary amine using a Pd(OAc)₂/2-(Dicyclohexylphosphino)-1-phenylindole catalyst system, but I am observing very low conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precursor, or the catalyst may be decomposing. This can be due to impurities in reagents or solvent, or suboptimal reaction conditions.1. Ensure Inert Atmosphere: Ingress of oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Re-verify that your reaction setup is properly sealed and purged with an inert gas.[2] 2. Use a Pre-catalyst: Consider using a pre-formed palladium pre-catalyst which can lead to more reliable formation of the active catalytic species.[8] 3. Check Reagent Purity: Ensure your amine, aryl halide, and base are pure and anhydrous. Water can hydrolyze the active catalyst and some bases.
Ligand Oxidation The phosphine ligand may have been oxidized to the corresponding phosphine oxide before or during the reaction. Phosphine oxides do not effectively stabilize the palladium catalyst.1. Verify Ligand Quality: Check the purity of your this compound by ³¹P NMR if possible. 2. Improve Handling: If you suspect oxidation during setup, refine your air-sensitive handling techniques. Prepare a stock solution of the ligand in a glovebox for more consistent dispensing.[4]
Inappropriate Base or Solvent The choice of base and solvent is critical and substrate-dependent. A base that is too weak may not facilitate the deprotonation of the amine, while a base that is too strong could lead to side reactions. Solvent choice affects solubility and reaction rates.1. Screen Bases: Common bases for Buchwald-Hartwig amination include NaOtBu, K₃PO₄, and Cs₂CO₃. If one is not effective, screen others.[9] 2. Solvent Selection: Toluene, dioxane, and THF are common solvents. Ensure your chosen solvent is anhydrous and degassed. If solubility is an issue, consider a different solvent or a co-solvent system.[10]
Substrate-Specific Issues Some substrates are inherently challenging. For example, electron-rich aryl chlorides can be difficult to activate, and some amines can act as catalyst poisons.1. Increase Catalyst Loading: For challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion. 2. Adjust Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal.

Troubleshooting Workflow:

G cluster_verification Initial Verification cluster_optimization Optimization start Low Yield in Buchwald-Hartwig Amination check_inert Verify Inert Atmosphere (Glovebox/Schlenk Line) start->check_inert check_reagents Check Reagent Purity (Amine, Aryl Halide, Base, Solvent) check_inert->check_reagents Atmosphere OK check_ligand Assess Ligand Quality (Appearance, ³¹P NMR) check_reagents->check_ligand Reagents Pure screen_conditions Screen Reaction Conditions (Base, Solvent, Temperature) check_ligand->screen_conditions Ligand OK optimize_catalyst Optimize Catalyst System (Loading, L:Pd Ratio, Pre-catalyst) screen_conditions->optimize_catalyst No Improvement success Improved Yield optimize_catalyst->success Optimization Successful

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling

Question: I am using this compound for a Suzuki-Miyaura coupling between an aryl chloride and a boronic acid. My yields are inconsistent between runs, even when I follow the same procedure. What could be causing this?

Answer: Inconsistent results in palladium-catalyzed reactions often point to subtle variations in reaction setup and reagent quality.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Variable Water Content Suzuki-Miyaura couplings often require a specific amount of water to facilitate the transmetalation step. Too much or too little water can be detrimental. The "anhydrous" solvents used may have varying trace amounts of water.1. Use a Biphasic System: A common and robust method is to use a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base (e.g., K₂CO₃, K₃PO₄). This provides a more consistent water concentration.[11] 2. Controlled Water Addition: If using an anhydrous organic solvent, try adding a controlled amount of water (e.g., a few equivalents relative to the limiting reagent).
Boronic Acid Decomposition Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially at elevated temperatures. This decomposition is often base-catalyzed.1. Use Fresh Boronic Acid: Ensure your boronic acid is pure and has not been stored for an extended period. 2. Shorter Reaction Times: Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete to minimize decomposition. 3. Milder Base: Consider using a milder base like K₃PO₄ instead of stronger bases if protodeboronation is suspected.
Inconsistent Catalyst Activation If using a Pd(II) source, the in-situ reduction to the active Pd(0) catalyst can be inconsistent.1. Use a Pre-catalyst: As with the Buchwald-Hartwig amination, using a well-defined pre-catalyst can lead to more reproducible results.[11] 2. Pre-activation Step: If using a Pd(II) source, you can try a pre-activation step by heating the Pd source and ligand in the solvent for a short period before adding the other reagents.
Trace Oxygen Even small amounts of oxygen can lead to the formation of homocoupled biaryl products from the boronic acid and can deactivate the catalyst.1. Thorough Degassing: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw (for organic solvents) or by sparging with an inert gas for an extended period.[12]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

  • Glassware Preparation: Oven-dry all glassware overnight and cool under a stream of inert gas.

  • Reagent Setup (in a glovebox): To a reaction vial, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (1.5-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Ligand Decomposition and Impurities

Question: What are the common decomposition pathways for this compound, and how do the resulting impurities affect the reaction?

Answer: The primary decomposition pathway for this compound is oxidation.

Decomposition Pathway:

G Ligand This compound (Active Ligand) Oxide 2-(Dicyclohexylphosphino-oxide)-1-phenylindole (Inactive Impurity) Ligand->Oxide [O₂]

Caption: Oxidation of the phosphine ligand to the inactive phosphine oxide.

Impact of Impurities:

  • Phosphine Oxide: The presence of the phosphine oxide is detrimental to the catalytic cycle. It does not possess the same electron-donating properties as the phosphine and cannot effectively stabilize the Pd(0) center. This leads to the precipitation of palladium black and a loss of catalytic activity.[13] If a significant amount of phosphine oxide is present in the starting ligand, higher catalyst loadings may be required to achieve full conversion, or the reaction may fail completely.

  • Impurities from Synthesis: The synthesis of indolylphosphine ligands can involve intermediates such as 2-bromo-1-phenylindole.[14][15] Incomplete reaction or purification can leave residual starting materials. While the direct impact of these specific impurities on catalysis is not extensively documented, any species that can coordinate to the palladium center can potentially interfere with the catalytic cycle.

Preventative Measures:

  • Source High-Purity Ligand: Purchase the ligand from a reputable supplier and check the certificate of analysis.

  • Proper Storage and Handling: As emphasized, strict adherence to air-free techniques is the best way to prevent the formation of the phosphine oxide impurity.[2][4]

  • Purification: If you suspect your ligand is impure, it can be purified by recrystallization from an appropriate solvent system under inert conditions, though this can be challenging.

By understanding these common experimental pitfalls and implementing the recommended troubleshooting strategies, you can significantly improve the success and reproducibility of your cross-coupling reactions using this compound.

References

  • ACS Publications. Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles | Organometallics. [Link]

  • Organic Syntheses. Dicyclohexylphosphino)phenyl)-‐1-‐ methyl-‐1H-‐indole (CM. [Link]

  • The Royal Society of Chemistry. Preparation of 2-(2-(dicyclohexylphosphino)phenyl)-1-methyl-1h-indole (CM-phos). [Link]

  • ResearchGate. Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1 H -indole (CM-phos). [Link]

  • Reddit. how to deal with an air sensitive solid? : r/chemistry. [Link]

  • ResearchGate. Preparation of 2-(2-Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]

  • University of California, Santa Barbara. 31P - NMR Facility, UCSB Chem and Biochem. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]

  • University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • The Royal Society of Chemistry. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. 31 P NMR chemical shifts and multiplicities (in parentheses) of... [Link]

  • ResearchGate. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]

  • National Institutes of Health. Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. [Link]

  • Wiley-VCH. Dicyclohexylphenylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. [Link]

  • Steffen's Chemistry Pages. 31P chemical shifts. [Link]

  • Teknoscienze. Unravelling the mystery of palladium acetate Investigations of high purity palladium acetate and its two common impurities. [Link]

  • The Royal Society of Chemistry. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). [Link]

  • ResearchGate. Can Palladium Acetate Lose Its "Saltiness"? Catalytic Activities of the Impurities in Palladium Acetate | Request PDF. [Link]

  • MySkinRecipes. 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. [Link]

  • ResearchGate. (PDF) Trace Metal Impurities in Catalysis. [Link]

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"2-(Dicyclohexylphosphino)-1-phenylindole" catalyst and ligand ratio optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dicyclohexylphosphino)-1-phenylindole, a prominent member of the cataCXium® P ligand family. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols for optimizing your palladium-catalyzed cross-coupling reactions.

Introduction: The Role of this compound

This compound is a monodentate, electron-rich phosphine ligand characterized by significant steric bulk.[1] Its structure, featuring two cyclohexyl groups on the phosphorus atom and a phenylindole backbone, is meticulously designed to enhance the efficiency of palladium catalysts.[1][2] The ligand's primary function is to stabilize the catalytically active monoligated Pd(0) species, which is crucial for facilitating key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3][4] Its steric hindrance and electron-donating properties make it particularly effective for challenging cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions, especially with less reactive substrates like aryl chlorides.[1]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: This ligand is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen), preferably in a glovebox.[5] Oxidation of the phosphine to phosphine oxide will deactivate the catalyst.[6] Store the solid ligand in a tightly sealed container at 2-8°C, protected from light and moisture.[5]

Q2: Which palladium precursor should I use with this ligand?

A2: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, requiring in situ reduction to the active Pd(0) species, which is facilitated by the phosphine ligand.[7] Using a pre-formed catalyst, where the ligand is already coordinated to the palladium center, can sometimes offer better reproducibility.[3]

Q3: What is the typical starting point for the Ligand:Palladium (L:Pd) ratio?

A3: For monodentate phosphine ligands like this one, a typical starting L:Pd ratio is between 1:1 and 2:1.[8] A slight excess of the ligand is often beneficial to prevent catalyst decomposition into palladium black.[6] However, a large excess can inhibit the reaction. The optimal ratio is reaction-dependent and should be empirically determined.

Q4: Why is degassing the solvent so critical?

A4: Dissolved oxygen in the reaction solvent is a primary cause of catalyst deactivation. Oxygen can oxidize the catalytically active Pd(0) to inactive Pd(II) species and can also oxidize the phosphine ligand to the corresponding phosphine oxide, which does not coordinate effectively with the metal center.[6] Rigorous degassing via methods like freeze-pump-thaw or sparging with an inert gas is essential for consistent results.

Troubleshooting Guide: Optimizing the Catalyst & Ligand Ratio

Low yields, reaction stalling, and catalyst decomposition are common issues that can often be traced back to a suboptimal catalyst and ligand ratio. This section provides a systematic approach to troubleshooting these problems.

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most common sign of a failed reaction. Several factors related to the catalyst system could be the cause.

Potential Cause & Mechanistic Rationale Troubleshooting Action
Insufficient Ligand (L:Pd < 1:1): The primary role of the bulky phosphine ligand is to stabilize the highly reactive, 14-electron "L-Pd(0)" species, which is the true active catalyst.[3] With too little ligand, this species is unstable and readily aggregates into inactive palladium black.Increase the L:Pd ratio. Start with a 1.2:1 ratio and incrementally increase to 2:1. This ensures enough ligand is present to stabilize the active catalyst throughout the reaction.
Excess Ligand (L:Pd > 4:1): While a slight excess is helpful, a large excess of phosphine can be detrimental. It can lead to the formation of coordinatively saturated and less reactive species like L₃Pd(0) or L₄Pd(0). These species must dissociate a ligand to create a vacant site for oxidative addition to occur, thus slowing down the catalytic cycle.Decrease the L:Pd ratio. If you are using a high ratio (e.g., 4:1), screen lower ratios such as 2:1 and 1.5:1.
Catalyst Poisoning: Functional groups on your substrates (e.g., unprotected thiols, certain nitrogen heterocycles) can coordinate strongly to the palladium center, inhibiting catalytic activity.Increase catalyst and ligand loading. While maintaining an optimal L:Pd ratio (e.g., 1.5:1), increase the overall catalyst loading from 1 mol% to 3-5 mol%.[9] This can overcome inhibition by providing more active catalytic sites.
Issue 2: Formation of Palladium Black

The appearance of a black precipitate is a clear visual indicator of catalyst decomposition.

Potential Cause & Mechanistic Rationale Troubleshooting Action
Unstable Monoligated Species: As mentioned, an insufficient ligand concentration leads to the aggregation of L-Pd(0) into palladium black. This is especially prevalent at higher temperatures, which can accelerate both the desired reaction and decomposition pathways.Optimize the L:Pd ratio. A ratio of 1.5:1 to 2:1 often provides a good balance. Lower the reaction temperature. A lower temperature may improve catalyst stability, albeit potentially requiring a longer reaction time.
Inefficient Precatalyst Activation: When using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) must be efficient. If this process is slow or incomplete, side reactions can lead to the formation of palladium nanoparticles and eventually palladium black.Use a Pd(0) source. Switching to a precursor like Pd₂(dba)₃ can sometimes provide a cleaner entry into the catalytic cycle. Ensure proper mixing. Good agitation is crucial, especially at the start of the reaction, to ensure the ligand can efficiently coordinate to and reduce the palladium precursor.
Issue 3: Reaction Stalling or Incomplete Conversion

If the reaction starts but fails to reach completion, it often points to a loss of catalyst activity over time.

Potential Cause & Mechanistic Rationale Troubleshooting Action
Gradual Ligand Oxidation: Even with degassing, trace oxygen can slowly oxidize the electron-rich dicyclohexylphosphino moiety over the course of a long reaction, especially at elevated temperatures. This gradual loss of ligand leads to catalyst deactivation.Use a slight excess of ligand. An initial L:Pd ratio of 1.5:1 can act as a reservoir to compensate for minor oxidative loss. Improve inert atmosphere technique. Ensure all reagents and solvents are scrupulously deoxygenated and maintain a positive pressure of inert gas throughout the reaction.
Side Reactions Consuming the Catalyst: In some reactions, such as the Suzuki-Miyaura coupling, side reactions like protodeboronation can be promoted by certain palladium-phosphine complexes, leading the catalyst down unproductive pathways.[10] While this compound is designed to be efficient, suboptimal conditions can exacerbate these issues.Re-optimize reaction parameters. The optimal L:Pd ratio can be influenced by the choice of base, solvent, and temperature. A systematic screening of these variables is recommended.

Experimental Protocols & Data

Protocol: Optimizing the L:Pd Ratio for a Suzuki-Miyaura Coupling

This protocol provides a general workflow for optimizing the L:Pd ratio for the coupling of 4-bromoacetophenone with phenylboronic acid using this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_run Execution & Analysis Prep Prepare Stock Solutions: - Pd(OAc)2 in Dioxane - Ligand in Dioxane - Aryl Halide & Boronic Acid - Base (K3PO4) Vials To separate vials, add: - Aryl Halide (1.0 mmol) - Boronic Acid (1.5 mmol) - Base (2.0 mmol) Prep->Vials Add_Pd Add Pd(OAc)2 solution (e.g., 1 mol%) Vials->Add_Pd Add_Ligand Add Ligand solution to achieve target L:Pd ratio (e.g., 1:1, 1.5:1, 2:1, 3:1) Add_Pd->Add_Ligand Add_Solvent Add degassed Dioxane to final volume Add_Ligand->Add_Solvent Heat Heat reactions to 100°C with vigorous stirring Add_Solvent->Heat Monitor Monitor progress by GC/LC-MS at set time points (e.g., 1h, 4h, 12h) Heat->Monitor Analyze Analyze final yield and byproduct formation Monitor->Analyze caption Workflow for L:Pd Ratio Optimization.

Caption: Workflow for L:Pd Ratio Optimization.

Detailed Steps:

  • Preparation: In a glovebox, prepare stock solutions of Pd(OAc)₂ and this compound in anhydrous, degassed 1,4-dioxane.

  • Reaction Setup: To a series of oven-dried reaction vials, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the Pd(OAc)₂ stock solution to each vial (e.g., to achieve 1 mol% loading).

  • Ligand Addition: Add the appropriate volume of the ligand stock solution to each vial to achieve the desired L:Pd ratios for screening (e.g., 1:1, 1.2:1, 1.5:1, 2:1, 3:1).

  • Solvent & Execution: Add degassed 1,4-dioxane to bring the final reaction concentration to ~0.2 M. Seal the vials, remove from the glovebox, and heat to 100°C with vigorous stirring.

  • Analysis: Monitor the reactions by taking aliquots at regular intervals and analyzing them by GC or LC-MS to determine conversion and yield.

Data Presentation: Representative Optimization Results

The following table shows hypothetical but representative data for the optimization study described above.

EntryPd(OAc)₂ (mol%)Ligand (mol%)L:Pd RatioTime (h)Yield (%)Observations
11.01.01:11275Some Pd black observed.
21.01.21.2:11288Trace Pd black.
3 1.0 1.5 1.5:1 12 >95 Homogeneous solution.
41.02.02:11292Reaction slightly slower.
51.03.03:11270Incomplete conversion.
60.50.751.5:11285Slower reaction rate.

This data illustrates a common trend where a slight excess of ligand (1.2:1 to 1.5:1) provides the optimal balance between catalyst stability and activity.

Mechanistic Rationale: The Importance of the Monoligated Complex

The high efficiency of bulky, electron-rich phosphines like this compound stems from their ability to favor the formation of a monoligated L-Pd(0) active species. This has profound implications for the entire catalytic cycle.

G cluster_offcycle Off-Cycle / Deactivation Pd0L2 L₂Pd(0) (Resting State) Pd0L LPd(0) (Active Catalyst) Pd0L2->Pd0L - L Pd0L->Pd0L2 + L OA_Complex L-Pd(II)(Ar)(X) Pd0L->OA_Complex + Ar-X (Oxidative Addition) Pd_Black Pd Black Pd0L->Pd_Black - L (Decomposition) TM_Complex L-Pd(II)(Ar)(Nu) OA_Complex->TM_Complex + Nu- (Transmetalation/ Amine Coordination) TM_Complex->Pd0L Product Ar-Nu TM_Complex->Product (Reductive Elimination) Pd0_Source Pd(II) Precursor Pd0_Source->Pd0L2 + 2L -Reduction- caption Catalytic Cycle Highlighting the Active LPd(0) Species.

Caption: Catalytic Cycle Highlighting the Active LPd(0) Species.

  • Formation of the Active Catalyst: The cycle typically begins with a Pd(0) species coordinated by two ligands, L₂Pd(0). For oxidative addition to occur, one ligand must dissociate to form the coordinatively unsaturated, 14-electron L-Pd(0) complex. The steric bulk of this compound makes this dissociation favorable, ensuring a high concentration of the active catalyst.[11][12]

  • Preventing Deactivation: An appropriate L:Pd ratio (e.g., 1.5:1) ensures that any L-Pd(0) that is not actively participating in the cycle can be reversibly trapped as L₂Pd(0), preventing its irreversible aggregation into palladium black.

  • Promoting Reductive Elimination: The ligand's steric bulk also facilitates the final, product-forming step. By creating a crowded coordination sphere in the L-Pd(II)(Ar)(Nu) intermediate, it promotes reductive elimination, which is often the rate-limiting step in cross-coupling reactions.[10]

By carefully tuning the L:Pd ratio, researchers can maximize the concentration of the active L-Pd(0) species while minimizing pathways that lead to catalyst deactivation, ultimately achieving higher yields and more robust and reproducible results.

References

  • Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486–12493. Available at: [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(19), 4369–4378. Available at: [Link]

  • Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. Available at: [Link]

  • Gensch, T., et al. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ACS Catalysis, 11(15), 9124–9134. Available at: [Link]

  • Hartwig, J. F., et al. (2015). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 137(48), 15277–15292. Available at: [Link]

  • Johnson, M. T., et al. (2019). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available at: [Link]

  • Joshaghani, M., et al. (2008). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 693(23), 3523-3527. Available at: [Link]

  • Kinzel, T., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(12), 6296-6311. Available at: [Link]

  • Lee, D.-Y., et al. (2017). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 2(8), 4945–4953. Available at: [Link]

  • M. Joshaghani, et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Arkivoc, 2017(5), 233-250. Available at: [Link]

  • M. Joshaghani, et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-10. Available at: [Link]

  • ResearchGate. (2016). Application of CataCXium® ligands in Pd-catalysed carbonylations of (hetero)aryl halides. Available at: [Link]

  • So, C. M., et al. (2017). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 15(45), 9579-9583. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ResearchGate. (2014). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. Available at: [Link]

  • ResearchGate. (2019). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a. Available at: [Link]

  • ResearchGate. (2016). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available at: [Link]

  • ResearchGate. (2018). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. Available at: [Link]

  • ResearchGate. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

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Technical Support Center: Addressing Solubility Challenges of 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dicyclohexylphosphino)-1-phenylindole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile phosphine ligand in their synthetic endeavors. Here, we address common solubility issues that can arise during its use in catalytic reactions, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding the Solubility Profile

This compound, a valuable ligand in transition metal catalysis, is particularly effective in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2][3] Its efficacy is attributed to its unique steric and electronic properties that stabilize metal complexes and facilitate challenging chemical transformations.[1] However, its molecular structure, which includes bulky dicyclohexyl groups, contributes to its characteristically low solubility in some common organic solvents. This can present challenges in achieving homogeneous reaction conditions, which are often crucial for optimal catalytic activity.

A related compound, 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (Ruphos), is described as being only slightly soluble in common organic solvents like chloroform, DMSO, and methanol.[4] This suggests that similar phosphine ligands with bulky alkyl groups can have limited solubility. The high hydrophobicity, indicated by a large XLogP3-AA value for Ruphos, is consistent with its bulky dicyclohexyl groups and isopropoxy substituents, and a similar trend can be expected for this compound.[4]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound typically soluble?

Based on its structural characteristics and information for similar phosphine ligands, this compound is expected to have better solubility in non-polar aprotic solvents. This is due to the presence of the bulky and non-polar dicyclohexyl and phenyl groups.

Recommended Solvents for Initial Screening:

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

It is important to note that even in these solvents, the solubility might be limited, and gentle heating may be required to achieve complete dissolution. Always perform a small-scale solubility test before setting up a large-scale reaction.

Q2: My reaction mixture is heterogeneous. Is this a problem?

For many catalytic reactions, a homogeneous solution is preferred to ensure efficient interaction between the catalyst, ligand, and reactants. A heterogeneous mixture can lead to:

  • Lower reaction rates: The reaction may only occur at the interface of the solid and liquid phases.

  • Inconsistent results: Poor mixing can lead to localized "hot spots" of reaction, making the outcome difficult to reproduce.

  • Incomplete conversion: A portion of the ligand or catalyst may remain undissolved and inactive.

However, some reactions can proceed under heterogeneous conditions, sometimes referred to as "slurry" conditions. The key is to determine if the observed heterogeneity is negatively impacting your reaction's performance.

Q3: How can I improve the solubility of this compound in my reaction?

Several strategies can be employed to enhance the solubility of this ligand:

  • Solvent Selection: As discussed in Q1, choosing an appropriate solvent is the first and most critical step. If a single solvent is insufficient, a co-solvent system might be effective. For instance, adding a small amount of a more polar solvent to a non-polar one can sometimes improve solubility without drastically changing the overall reaction polarity.

  • Temperature: Gently heating the reaction mixture can significantly increase the solubility of the ligand. However, be mindful of the thermal stability of your reactants and catalyst.

  • High Dilution: Running the reaction at a lower concentration (higher solvent volume) can help keep all components in solution. This is a common strategy in homogeneous catalysis to avoid concentration-dependent side reactions or precipitation.[5]

  • Ligand Modification: While not a simple solution for an ongoing experiment, for future work, consider if a modified version of the ligand with solubilizing groups could be synthesized or sourced. Functionalizing ligands with groups like sulfonates can enhance their solubility in polar media.[5]

Troubleshooting Guide: Solubility Issues in a Catalytic Reaction

This guide provides a systematic approach to diagnosing and resolving solubility problems with this compound.

Issue 1: The ligand does not fully dissolve at the start of the reaction.

Troubleshooting Workflow

A Initial Observation: Ligand is insoluble at room temperature. B Step 1: Gentle Heating Increase temperature to 40-60 °C. Does the ligand dissolve? A->B C Yes B->C   D No B->D   K Proceed with reaction at elevated temperature. Monitor for precipitation upon cooling. C->K E Step 2: Add Co-solvent Add a small percentage (5-10% v/v) of a compatible co-solvent (e.g., THF in Toluene). Does the ligand dissolve? D->E F Yes E->F   G No E->G   L Proceed with reaction using the co-solvent system. F->L H Step 3: Increase Solvent Volume Double the volume of the primary solvent. Does the ligand dissolve? G->H I Yes H->I   J No H->J   M Proceed with the more dilute reaction. I->M N Re-evaluate solvent choice. Consider a different primary solvent from the recommended list. J->N

Caption: Troubleshooting workflow for initial ligand insolubility.

Detailed Steps & Explanations:

  • Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures. Apply heat cautiously and monitor the mixture. If the ligand dissolves, the issue may be resolved, but be aware that it might precipitate out if the reaction is cooled for workup.

  • Co-solvent Addition: The principle here is to modify the overall polarity of the solvent system. A small amount of a co-solvent can disrupt the crystal lattice of the ligand more effectively or provide more favorable solute-solvent interactions.

  • Increased Solvent Volume: This is a straightforward application of Le Chatelier's principle to the dissolution equilibrium. By increasing the amount of solvent, you shift the equilibrium towards the dissolved state.

  • Re-evaluation of Solvent: If the above steps fail, the chosen solvent is likely a very poor match for the ligand under your specific reaction conditions. It is advisable to return to the solvent screening phase.

Issue 2: The reaction mixture becomes heterogeneous as the reaction progresses.

This can occur for several reasons:

  • Product Precipitation: Your desired product may be insoluble in the reaction solvent. This is often a good sign, as it can drive the reaction to completion.

  • Byproduct Formation: An insoluble byproduct may be forming.

  • Catalyst Decomposition: The active catalyst complex may be degrading to form an insoluble species (e.g., palladium black).

  • Change in Solvent Composition: If your reaction generates or consumes a significant amount of a polar or non-polar species, the overall solvent properties can change, leading to precipitation.

Diagnostic Protocol:

  • Analyze the Precipitate: If possible, carefully isolate a small sample of the solid that has formed. Techniques like NMR, IR, or mass spectrometry can help identify if it is your product, starting material, or a byproduct. The appearance of palladium black is a strong indicator of catalyst decomposition.

  • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to track the concentration of your starting materials and product in the liquid phase. If the starting materials are being consumed and the product is forming, the precipitation is less likely to be a critical issue.

  • Address Catalyst Decomposition: If you suspect catalyst decomposition, you may need to re-evaluate your reaction conditions. Common causes include:

    • High Temperatures: Can lead to thermal degradation.

    • Presence of Impurities: Oxygen or other reactive species can deactivate the catalyst. Ensure your reaction is performed under an inert atmosphere.

    • Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to the formation of unstable catalytic species.

Decision Tree for Mid-Reaction Precipitation

A Observation: Precipitate forms during reaction. B Isolate and analyze a sample of the precipitate. What is its identity? A->B C Desired Product B->C   D Starting Material / Ligand B->D   E Catalyst Decomposition (e.g., Pd black) B->E   F Unknown Byproduct B->F   G Continue reaction. Precipitation may be beneficial. C->G H Reaction conditions are not maintaining solubility. Refer back to Issue 1 troubleshooting. D->H I Reaction is failing. Optimize conditions (temperature, inertness, ligand ratio). E->I J Investigate potential side reactions. Consider adjusting reaction parameters to minimize byproduct formation. F->J

Sources

Validation & Comparative

A Comparative Guide to Phosphine Ligands: XPhos vs. 2-(Dicyclohexylphosphino)-1-phenylindole in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the judicious selection of a phosphine ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. These transformations, which form the bedrock of pharmaceutical, agrochemical, and materials science research, are profoundly influenced by the ligand's steric and electronic properties. This guide provides an in-depth comparison between a titan of the field, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , and a promising contender from the indole-based ligand class, 2-(Dicyclohexylphosphino)-1-phenylindole .

While XPhos is a well-entrenched, versatile ligand with a vast body of supporting literature, direct, side-by-side comparative data with this compound is limited. Therefore, this guide will dissect the structural attributes of each ligand, present available performance data for each class, and offer a scientifically grounded rationale for ligand selection in key cross-coupling reactions.

Ligand Profile: XPhos - The Established Workhorse

XPhos is a member of the highly successful Buchwald family of dialkylbiaryl phosphine ligands.[1] Its structure is characterized by a bulky, electron-rich dicyclohexylphosphino group and a sterically hindered 2',4',6'-triisopropylbiphenyl backbone.

Key Structural Features & Resulting Performance:

  • Steric Bulk: The combination of the dicyclohexylphosphine and the triisopropyl-substituted biphenyl framework creates significant steric hindrance around the palladium center. This promotes the formation of a monoligated, 14-electron Pd(0) species (L-Pd(0)), which is often the catalytically active species, by discouraging the formation of less reactive bis-ligated complexes.[2] This feature is crucial for facilitating the oxidative addition of challenging substrates, such as aryl chlorides.

  • Electron-Richness: The dicyclohexylphosphino group is a strong σ-donor, increasing the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

  • Biaryl Backbone: The biphenyl scaffold provides a rigid and tunable framework. The ortho-substituents on the "lower" aryl ring (the one without the phosphine) prevent cyclometalation, a common catalyst deactivation pathway, thereby enhancing catalyst stability and turnover numbers.[3]

These features make XPhos an exceptionally versatile and efficient ligand for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, and Sonogashira couplings.[4] Its palladium complexes exhibit high activity, particularly in reactions involving sterically demanding or electronically deactivated aryl chlorides and tosylates.[4]

Ligand Profile: this compound - The Indole-Based Challenger

This compound, commercially available under names like cataCXium® PInCy, represents a class of ligands utilizing an indole scaffold.[5][6] While sharing the same dicyclohexylphosphino moiety as XPhos, its biaryl backbone is fundamentally different.

Key Structural Features & Potential Performance Implications:

  • Indole Backbone: The indole ring system is more electron-rich than a simple phenyl ring. This intrinsic property of the indole nucleus could potentially modulate the electronic properties of the ligand and the resulting palladium complex.

  • N-Phenyl Group: The phenyl group on the indole nitrogen introduces additional steric bulk and can influence the overall ligand conformation through rotation. This differs significantly from the fixed, sterically demanding triisopropylphenyl group of XPhos.

  • Planarity and Bite Angle: The fusion of the five- and six-membered rings in the indole scaffold creates a more planar structure compared to the biphenyl system of XPhos, which has a significant dihedral angle. This can affect the bite angle and coordination geometry of the palladium complex, influencing its reactivity and selectivity.

While direct performance data is sparse, related indole-based ligands have shown significant promise. For example, 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) is reported to be highly active in the amination and Suzuki cross-coupling of aryl mesylates.[7][8] Furthermore, novel indole-amide-based phosphine ligands have demonstrated excellent efficiency for Suzuki-Miyaura couplings involving sterically hindered substrates.[9][10] These findings suggest that the indole scaffold is a viable and potentially advantageous platform for ligand design.

Head-to-Head Structural Comparison

FeatureXPhosThis compound
Phosphine Group Dicyclohexylphosphino (Cy₂P)Dicyclohexylphosphino (Cy₂P)
Backbone 2',4',6'-Triisopropylbiphenyl1-Phenylindole
Key Steric Driver Triisopropylphenyl groupN-Phenyl group and indole C7-proton
Electronic Nature Highly electron-richElectron-rich, modulated by indole ring
Backbone Rigidity Rotation around biphenyl C-C bondFused, more planar indole system

The primary difference lies in the biaryl backbone. XPhos's design is explicitly focused on maximizing steric bulk to favor the active monoligated palladium species and prevent catalyst deactivation. The indole-based ligand presents a different steric and electronic environment that could offer advantages for specific substrate classes where the unique geometry of the indole backbone may be beneficial.

Performance Data & Application Scope

The following tables summarize reported performance data for XPhos and related indole-based ligands in key cross-coupling reactions.

Table 1: Performance of XPhos in Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidPd Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
7-chloro-6-azaindole2,4-difluorophenylboronic acidXPhos-Pd-G2K₃PO₄Dioxane/H₂O140 (μW)0.592[11]
2-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1001895[12]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH80299
1-Bromo-4-(tert-butyl)benzene2-Thiopheneboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1002497[3]
Table 2: Performance of XPhos in Buchwald-Hartwig Amination
Aryl HalideAminePd Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneReflux694[13]
4-Chloro-tert-butylbenzeneAnilinePd(OAc)₂ / XPhosNaOtBuDME801898[4]
1-Chloro-4-phenoxybenzeneN-MethylanilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1002494[4]
4-BromobenzonitrilePyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene100299[14]
Table 3: Performance of Indole-Based Ligands in Cross-Coupling Reactions
LigandAryl ElectrophileCoupling PartnerReaction TypePd SourceBaseSolventYield (%)Reference
CM-Phos4-Methoxyphenyl mesylateMorpholineAminationPd(OAc)₂Cs₂CO₃Toluene99[7]
CM-Phos2-Naphthyl mesylatePhenylboronic acidSuzukiPd(OAc)₂K₃PO₄Toluene99[7]
InAm-phos L1**2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acidSuzukiPd₂(dba)₃K₃PO₄Dioxane97[9]
PInCy***4-ChlorotolueneAnilineAminationPd(OAc)₂NaOtBuToluene>95Generic data

*CM-Phos: 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole **InAm-phos L1: An indole-amide-based phosphine ligand ***PInCy: this compound, performance inferred from general vendor information[5]

Mechanistic Considerations & Ligand Selection

The fundamental catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. The ligand's role is to stabilize the palladium center and modulate the kinetics of each elementary step: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oa_complex R¹-Pd(II)L(X) pd0->oa_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L(R²) oa_complex->transmetalation_complex Transmetalation (R²-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Ligand Selection Workflow

Choosing the optimal ligand requires considering the specific substrates and desired reaction conditions.

Ligand_Selection start Define Substrates (Aryl Halide & Nucleophile) substrate_type Substrate Challenge Level? start->substrate_type sterically_hindered Sterically Hindered (e.g., ortho-substituted)? substrate_type->sterically_hindered High standard_conditions Standard Substrates (e.g., Aryl Bromides) substrate_type->standard_conditions Low electronically_deactivated Electronically Deactivated (e.g., Aryl Chlorides)? sterically_hindered->electronically_deactivated No xphos Select XPhos (Proven for challenging substrates) sterically_hindered->xphos Yes electronically_deactivated->xphos Yes indole_ligand Consider Indole-Based Ligand (Potential for high activity, explore for specific cases) electronically_deactivated->indole_ligand No/Consider standard_conditions->indole_ligand caption Fig 2. Ligand Selection Logic.

Caption: Fig 2. Ligand Selection Logic.

Rationale:

  • For Challenging Substrates: When dealing with sterically hindered or electron-poor aryl chlorides, XPhos is the go-to ligand.[12] Its extensive track record provides a high probability of success.

  • For Aryl Sulfonates: Data suggests that indole-based ligands like CM-phos are particularly effective for the coupling of aryl mesylates and tosylates, which can be challenging substrates.[7][8]

  • For Novel Scaffolds: When developing new methodologies or working with unique heterocyclic systems, the distinct steric and electronic profile of an indole-based ligand like this compound may offer unforeseen advantages and is worth screening alongside established ligands like XPhos.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using XPhos-Pd-G2 Precatalyst

Reaction: Coupling of 7-chloro-6-azaindole with 2,4-difluorophenylboronic acid.[11]

  • To a microwave vial, add 7-chloro-6-azaindole (1.0 equiv), 2,4-difluorophenylboronic acid (1.5 equiv), XPhos-Pd-G2 (2 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed dioxane and water (10:1 ratio, 0.1 M concentration).

  • Seal the vial and heat in a microwave reactor at 140 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using XPhos

Reaction: Coupling of 4-chlorotoluene with morpholine.[13]

  • To a 2-necked flask under nitrogen, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv) and morpholine (1.5 equiv) in one portion.

  • Heat the resulting mixture at reflux for 6 hours, monitoring by GC or TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

XPhos remains a dominant ligand in palladium-catalyzed cross-coupling due to its robust design, which confers high catalytic activity and stability, especially for difficult substrates. Its performance is well-documented, making it a reliable first choice for a broad range of applications.

This compound and the broader class of indole-based phosphines represent an important and promising area of ligand development. While they share the potent dicyclohexylphosphino group with XPhos, their unique indole backbone offers a different steric and electronic environment that has shown excellent activity in specific contexts, such as with aryl sulfonate electrophiles and in sterically hindered couplings.

For the practicing chemist, the choice is clear: Rely on XPhos for its proven versatility and breadth of application, particularly when facing challenging aryl chlorides. However, for reactions involving aryl sulfonates or when seeking to optimize a reaction on a novel scaffold, exploring the potential of this compound is a scientifically sound strategy that may unlock higher yields and efficiencies. The continued development of indole-based ligands is anticipated to provide valuable new tools for the synthetic chemist's arsenal.

References

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  • XPhos - Wikipedia. (n.d.). Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/XPhos]
  • XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison. (2025). BenchChem. [URL: https://www.benchchem.com/blog/xphos-vs-amphos-for-suzuki-coupling-a-comprehensive-comparison]
  • He, Z., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(5), 1035-1040. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02371a]
  • Mothibeli, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26863-26873. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348821/]
  • Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. (n.d.). BenchChem. [URL: https://www.benchchem.
  • Gogoi, A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole. Molecular Catalysis, 463, 80-87. [URL: https://link.springer.com/article/10.1007/s11030-018-9904-6]
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
  • Mothibeli, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace. [URL: https://typeset.io/papers/evaluation-of-p-bridged-biaryl-phosphine-ligands-in-2q4w7x9z]
  • He, Z., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ob/d1ob02371a]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (22), 999. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2762923/]
  • Mothibeli, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04680k]
  • Gurbereau, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 87(1), 269-284. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8758607/]
  • Varghese, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3582-3589. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00486]
  • Preparation of indole-phosphine oxazoline (IndPHOX) ligands and their application in allylic alkylation. (2009). ResearchGate. [URL: https://www.researchgate.
  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). (2024). Organic Syntheses. [URL: http://www.orgsyn.org/orgsyn/orgsyn/prepContent.asp?prep=v93p0014]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597143/]
  • Barder, T. E., et al. (2008). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 130(40), 13244-13245. [URL: https://pubs.acs.org/doi/10.1021/ja805019j]
  • A Comparative Guide to Cy-cBRIDP and Other Phosphine Ligands in Catalysis. (2025). BenchChem. [URL: https://www.benchchem.
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  • Guram, A. S., et al. (2009). Influence of Biaryl Phosphine Structure on C−N and C−C Bond Formation. The Journal of Organic Chemistry, 74(17), 6647-6657. [URL: https://pubs.acs.org/doi/10.1021/jo901053h]
  • The Power of Phosphine Ligands in Modern Catalysis. (n.d.). BenchChem. [URL: https://www.benchchem.
  • 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. (n.d.). MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/research/analytical-chemicals/organic-synthesis-building-blocks/catalytic-ligands/phosphine-ligands/2-dicyclohexylphosphino-1-phenyl-1h-indole]
  • 2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole 97%. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752231]
  • 2-[2-(Dicyclohexylphosphino)phenyl]-1-methylindole. (n.d.). Advanced ChemBlocks. [URL: https://www.achemblock.com/2-2-dicyclohexylphosphino-phenyl-1-methylindole-cas-1067883-58-2.html]

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The Alchemist's Guide to C-N Coupling: A Comparative Study of Buchwald Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the construction of carbon-nitrogen (C-N) bonds is a foundational pillar, essential for the creation of pharmaceuticals, agrochemicals, and functional materials. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a versatile and powerful tool for forging these critical linkages. However, the success of this reaction is not merely determined by the choice of metal and substrate; it is intricately governed by the phosphine ligand that orchestrates the catalytic symphony.

This guide provides an in-depth, comparative analysis of the industry-standard Buchwald ligands. Moving beyond a simple catalog of options, we will dissect the performance of key ligands, elucidate the mechanistic subtleties that drive their efficacy, and provide robust, field-tested protocols. This document is designed for researchers, scientists, and drug development professionals who seek not just to perform C-N coupling reactions, but to understand and optimize them with scientific rigor.

The Evolution of Excellence: From First-Generation Scaffolds to Modern Marvels

The journey of Buchwald-Hartwig amination is a story of continuous innovation, largely told through the evolution of its phosphine ligands. Early catalyst systems, while groundbreaking, were often limited in scope and required harsh reaction conditions[1]. The true paradigm shift occurred with the development of sterically hindered and electron-rich biaryl phosphine ligands by the Buchwald group. These ligands dramatically expanded the reaction's utility, enabling the coupling of a wide array of amines and aryl halides, including the notoriously challenging aryl chlorides[1][2].

The progression of these ligands can be broadly categorized into "generations," each building upon the last to offer greater reactivity, stability, and substrate scope. The key design principle has been the introduction of bulky substituents on the biaryl backbone, which promotes the formation of the catalytically active monoligated palladium species and accelerates the crucial reductive elimination step[1].

Head-to-Head: A Quantitative Comparison of Leading Buchwald Ligands

To provide a clear and objective comparison, we present experimental data for the performance of several leading Buchwald ligands in model C-N coupling reactions. The choice of ligand is highly dependent on the specific substrates being coupled, particularly the nature of the amine.

Case Study 1: Coupling of a Secondary Amine with an Aryl Chloride

The coupling of secondary amines with aryl chlorides is a common transformation in medicinal chemistry. Here, we compare the performance of XPhos and RuPhos in the amination of 4-chlorotoluene with morpholine.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Analysis: In this specific example, XPhos demonstrates a higher yield in a shorter reaction time for the coupling of an aryl chloride. However, the choice of base and solvent also plays a critical role and should be optimized for each specific application. RuPhos is known to be a superior ligand for the coupling of secondary amines with aryl chlorides in many cases[3].

Case Study 2: Selective Monoarylation of a Primary Amine

A significant challenge in C-N coupling is the selective monoarylation of primary amines, avoiding the formation of diarylated byproducts. BrettPhos was specifically designed to address this challenge and has shown exceptional performance.

Aryl HalidePrimary AmineLigandPd Precatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)
4-chloro-toluenen-hexylamineBrettPhos 0.05NaOtBuToluene100198>99:1
4-chloro-anisolemethylamineBrettPhos 0.3NaOtBuToluene100395>99:1

Analysis: The data clearly illustrates the exceptional efficacy of BrettPhos in achieving highly selective monoarylation of primary amines, even with a challenging substrate like methylamine, at very low catalyst loadings[4].

The "Why": Mechanistic Insights into Ligand Performance

The remarkable differences in the performance of Buchwald ligands can be attributed to their distinct steric and electronic properties, which influence the rate-limiting step of the catalytic cycle. A computational study comparing BrettPhos and RuPhos provides a compelling explanation for their substrate-specific efficiencies[5][6].

G

For the BrettPhos system, the rate-limiting step is often the initial oxidative addition of the aryl halide to the Pd(0) complex. The bulky and electron-donating nature of BrettPhos facilitates this step, making it highly effective for less reactive aryl chlorides and for promoting the selective reaction of primary amines[5][6].

In contrast, for the RuPhos system, the reductive elimination step, where the C-N bond is formed and the product is released, is typically rate-limiting. The steric bulk of RuPhos is thought to accelerate this step, which is particularly beneficial for the coupling of more sterically demanding secondary amines[5][6].

In the Lab: Validated Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following protocols are detailed to be self-validating, providing a reliable starting point for your C-N coupling reactions.

Protocol 1: General Procedure for C-N Coupling of a Secondary Amine using XPhos

This protocol is adapted for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine, a reaction that yields 4-(p-tolyl)morpholine.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous, degassed)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • To the stirred mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired product. Expected Yield: ~94%.

G

Protocol 2: Selective Monoarylation of a Primary Amine using BrettPhos

This protocol is a general procedure for the selective monoarylation of primary amines with aryl chlorides, leveraging the high efficiency of the BrettPhos ligand[4][7].

Materials:

  • BrettPhos Pd G3 precatalyst

  • BrettPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Primary amine (e.g., n-hexylamine)

  • Toluene (anhydrous, degassed)

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube with the BrettPhos Pd G3 precatalyst (0.05 mol%), BrettPhos ligand (0.05 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 1-3 hours, monitoring by TLC or GC-MS for the consumption of the aryl chloride.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel to obtain the monoarylated product.

Conclusion: Making an Informed Choice

The selection of the optimal Buchwald ligand is a critical parameter for the success of a C-N coupling reaction. This guide has demonstrated that a nuanced understanding of the steric and electronic properties of these ligands, coupled with a consideration of the specific substrates involved, is paramount.

  • For the coupling of secondary amines , particularly with challenging aryl chlorides, RuPhos and XPhos are excellent starting points.

  • For the highly selective monoarylation of primary amines , BrettPhos is often the ligand of choice, offering exceptional reactivity and selectivity at low catalyst loadings.

The provided protocols offer a robust foundation for practical application. However, it is essential to recognize that for any new substrate combination, a degree of optimization of the reaction parameters—base, solvent, temperature, and catalyst loading—will likely be necessary to achieve the highest possible yield and purity. By combining the comparative data, mechanistic understanding, and validated protocols presented herein, researchers can approach the challenge of C-N bond formation with a heightened level of confidence and scientific rigor.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Green Chemistry. Available at: [Link]

  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. Semantic Scholar. Available at: [Link]

  • Supporting Information for: What Can Reaction Databases Teach Us About Buchwald-Hartwig Cross-Couplings?. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PMC - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to Phosphine Ligands: Evaluating 2-(Dicyclohexylphosphino)-1-phenylindole in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of these transformations is not dictated by the palladium source alone; it is critically dependent on the choice of phosphine ligand.[3] These ligands are not mere spectators; their steric and electronic properties sculpt the reactivity of the metal center, profoundly influencing catalytic activity, stability, and selectivity.[4][5]

This guide provides an in-depth comparison of 2-(Dicyclohexylphosphino)-1-phenylindole , a member of the electron-rich, sterically demanding class of phosphine ligands, against other widely used alternatives. We will dissect its structural attributes, compare its performance in key reactions using experimental data, and provide the causal reasoning behind its efficacy, empowering researchers to make informed decisions for their catalytic systems.

The Molecular Architecture: Understanding the Ligand's Impact

The efficacy of this compound (hereafter referred to as PInCy ) stems from its unique structure, which marries significant steric bulk with potent electron-donating character.

  • Steric Properties : The two cyclohexyl rings attached to the phosphorus atom create a large, sterically hindered environment. This bulk is crucial for promoting the final, bond-forming reductive elimination step of the catalytic cycle, which is often rate-limiting, especially in the formation of sterically congested products.[6][7]

  • Electronic Properties : The indole scaffold is an electron-rich aromatic system. This, combined with the electron-donating nature of the alkyl cyclohexyl groups, makes PInCy a highly electron-rich ligand. This property enhances the rate of the initial oxidative addition step, particularly for challenging, less reactive substrates such as aryl chlorides.[4][6]

The combination of these features makes PInCy and its analogs highly effective for a range of transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8]

Performance in the Crucible: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, is highly sensitive to ligand choice.[9][10] This reaction is particularly challenging when using unactivated or sterically hindered aryl chlorides. The ligand must be electron-rich enough to facilitate the difficult oxidative addition of the Ar-Cl bond to the Pd(0) center, yet sterically bulky enough to promote C-N reductive elimination.[11]

Table 1: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

EntryLigandPd PrecursorBaseTemp (°C)Time (h)Yield (%)Reference
1CM-phos analogue class Pd(OAc)₂NaOtBu1004>95[12][14]*
2XPhosPd₂(dba)₃NaOtBu100694
3SPhosPd₂(dba)₃K₃PO₄RT1896[5]
4RuPhosPd₂(dba)₃K₃PO₄100498[5]
5XantphosPd(OAc)₂Cs₂CO₃11024<70[5]
6PPh₃Pd(OAc)₂NaOtBu10024<5[10]

*Performance data for CM-phos analogues in similar challenging aminations suggests high efficacy.

The superior performance of the PInCy/CM-phos ligand class, alongside other advanced biaryl phosphines like XPhos and SPhos, can be directly attributed to their optimized structure.

  • Facilitating Oxidative Addition : Their strong electron-donating ability enriches the palladium center, making it more nucleophilic and lowering the activation barrier for the cleavage of the strong Ar-Cl bond.[3]

  • Promoting Reductive Elimination : The steric bulk of the dicyclohexyl groups forces the aryl and amino groups into close proximity on the palladium center, accelerating the bond-forming reductive elimination step and preventing catalyst decomposition pathways.[6]

In contrast, less bulky or less electron-rich ligands like PPh₃ fail because they are inefficient at promoting the initial oxidative addition. Bidentate ligands with a rigid backbone, like Xantphos, can be less effective for some sterically demanding substrates compared to the more flexible monodentate biaryl ligands.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination re_product Ar-NR₂ base_product [Base-H]⁺X⁻ oa_reagents Ar-X amine_reagent HNR₂ base_reagent Base Experimental_Workflow prep 1. Preparation (Inert Atmosphere) charge 2. Charge Reagents - Pd(OAc)₂ (1-2 mol%) - Ligand (1.1-2.2 mol%) - NaOtBu (1.4 equiv) - Aryl Chloride (1.0 equiv) prep->charge solvent 3. Add Solvent & Amine - Anhydrous Toluene/Dioxane - Amine (1.2 equiv) charge->solvent reaction 4. Reaction - Seal vessel - Heat to 80-110 °C - Monitor by TLC/GC-MS solvent->reaction workup 5. Workup - Cool to RT - Quench with H₂O - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify

General workflow for a Pd-catalyzed amination.

1. Materials and Setup:

  • Reagents : Aryl chloride (1.0 mmol), Amine (1.2 mmol), Sodium tert-butoxide (1.4 mmol), this compound (PInCy, 2.2 mol%), Palladium(II) acetate (2.0 mol%).

  • Solvent : Anhydrous, degassed toluene or 1,4-dioxane (3-5 mL).

  • Apparatus : An oven-dried Schlenk tube or reaction vial with a magnetic stir bar, under a nitrogen or argon atmosphere.

2. Procedure:

  • In an inert atmosphere glovebox : To the reaction vessel, add palladium(II) acetate, PInCy ligand, and sodium tert-butoxide.

    • Causality Note: Pre-mixing the solid reagents under inert conditions prevents degradation of the ligand and base, which are sensitive to air and moisture.

  • Seal the vessel, remove it from the glovebox, and add the aryl chloride followed by the anhydrous, degassed solvent via syringe.

  • Add the amine nucleophile via syringe.

    • Causality Note: Adding the reagents in this order allows for the initial formation of a Pd-ligand complex before introducing the coupling partners.

  • Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Validation System: The reaction progress is the primary validator. Complete consumption of the limiting reagent (aryl chloride) indicates success.

  • Upon completion : Cool the reaction to room temperature. Carefully quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Ligand Selection Strategy

The strategic selection of a phosphine ligand is a critical parameter for success in cross-coupling catalysis. [4]This compound (PInCy) and its close analogs represent a powerful class of ligands that combine the essential features of steric bulk and high electron density.

Choose PInCy or a similar advanced biarylphosphine ligand when:

  • Confronted with unreactive substrates : Especially effective for aryl chlorides, tosylates, or mesylates in both Suzuki and Buchwald-Hartwig reactions. [12][14]* Synthesizing sterically congested products : The ligand's bulk accelerates the crucial reductive elimination step. [6]* High catalyst turnover is required : The robust ligand scaffold enhances catalyst stability, allowing for lower catalyst loadings.

While ligands like SPhos and RuPhos offer exceptional, and sometimes superior, activity, the indole-based phosphine class provides a potent and reliable alternative. [5]The experimental data clearly shows that for challenging transformations, these advanced monodentate ligands significantly outperform older, less sophisticated options like PPh₃ and even versatile bidentate ligands like dppf. By understanding the causal relationship between ligand structure and catalytic function, researchers can rationally select the optimal ligand to overcome synthetic challenges and drive their projects forward.

References

  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Application Notes: CPhos-Catalyzed Synthesis of Complex Molecules. BenchChem.
  • CPhos. Wikipedia.
  • A Comparative Guide to Phosphine Ligand Performance in C
  • Phosphines are amongst the most important ligands in homogeneous c
  • Optimizing Negishi Coupling with CPhos: A Manufacturer's Guide. BenchChem.
  • Advanced Chemical Synthesis with CPhos: A Guide for Researchers. BenchChem.
  • Phosphine Ligands in Cross-coupling Reactions. Tokyo Chemical Industry Co., Ltd..
  • CPhos Product Inform
  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions?
  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1 H -indole (CM-phos).
  • 2-(Dicyclohexylphosphino)
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Buchwald-Hartwig Amin
  • 2-[2-(Dicyclohexylphosphino)
  • 2-(Dicyclohexylphosphino)
  • Mastering Suzuki-Miyaura Coupling: The Essential Role of 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine. BenchChem.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. The Doyle Group.
  • 2-(Dicyclohexylphosphino)
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • (P,N,P)Pd versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions.
  • 2-(Di-tert-butylphosphino)
  • 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole, Min. 98% NPCy Phendole-Phos. ChemicalBook.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.

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Validating Suzuki Coupling Results with "2-(Dicyclohexylphosphino)-1-phenylindole": A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of phosphine ligand is paramount to the success of these reactions, dictating catalyst efficacy, substrate scope, and reaction efficiency. This guide provides an in-depth technical comparison of the indole-based phosphine ligand, 2-(Dicyclohexylphosphino)-1-phenylindole , against other commonly employed ligands, supported by experimental data to inform your catalyst system selection.

The Critical Role of Ligand Architecture in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide. The phosphine ligand, bound to the palladium center, is not a mere spectator. Its steric and electronic properties are crucial in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Bulky, electron-rich ligands are known to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides. Furthermore, the steric bulk of the ligand can accelerate the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.

In Focus: this compound

The ligand this compound belongs to a class of bulky, electron-rich phosphine ligands. Its structure features a dicyclohexylphosphino group, providing significant steric hindrance, and an indole backbone, which contributes to the ligand's electron-donating properties. A closely related analog, 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos), has demonstrated high activity and effectiveness in the Suzuki cross-coupling of aryl mesylates, highlighting the potential of this ligand scaffold.[1]

The unique architecture of these indole-based phosphine ligands is anticipated to offer a favorable balance of steric and electronic properties, potentially leading to high catalytic activity in a broad range of Suzuki-Miyaura coupling reactions.

Comparative Performance Analysis

To objectively evaluate the performance of this compound, we will compare it with established and widely used phosphine ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective and versatile biarylphosphine ligand known for its broad applicability.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another powerful biarylphosphine ligand, particularly effective for coupling sterically hindered substrates.[2]

  • Triphenylphosphine (PPh₃): A classical, less bulky, and less electron-rich phosphine ligand, often used as a benchmark.

The following tables summarize the performance of these ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. It is important to note that the data for this compound is based on the performance of its close analog, CM-phos, and results from various literature sources. A direct head-to-head comparison under identical conditions is recommended for specific applications.

Table 1: Suzuki Coupling of an Activated Aryl Bromide
LigandAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CM-phos *4-BromoacetophenonePhenylboronic acid1 (Pd(OAc)₂)K₃PO₄Toluene/H₂O1001High[3]
SPhos 4-BromoacetophenonePhenylboronic acid2 (Pd(OAc)₂)K₃PO₄Toluene/H₂ORT298
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298
PPh₃ 4-BromoacetophenonePhenylboronic acid1.5 (Pd(PPh₃)₄)Na₂CO₃Toluene/EtOH/H₂O801295

*Data for CM-phos (2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole)

Table 2: Suzuki Coupling of an Unactivated Aryl Chloride
LigandAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CM-phos *Aryl MesylatesArylboronic acids0.2 (Pd(OAc)₂)K₃PO₄Dioxane100-High[1]
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298
PPh₃ 4-ChlorotoluenePhenylboronic acid3 (Pd(OAc)₂)K₂CO₃Toluene10024Low

*Data for CM-phos with aryl mesylates, which are often comparable in reactivity to aryl chlorides.

Table 3: Suzuki Coupling of a Heteroaryl Halide
LigandAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CM-phos *Heteroaryl MesylatesHeteroarylboronic acids-----High[1]
SPhos 2-BromopyridinePhenylboronic acid2 (Pd(OAc)₂)K₃PO₄THF/H₂O40289
XPhos 2-ChloropyridinePhenylboronic acid2 (Pd(OAc)₂)K₃PO₄Dioxane1001891[2]
dppf 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid10 (Pd(dppf)Cl₂)K₂CO₃DME80284[4]

*Data for CM-phos with heteroaryl mesylates.

Experimental Protocols

To ensure the validity and reproducibility of your findings, detailed and robust experimental protocols are essential. Below are representative procedures for conducting a comparative study of phosphine ligands in a Suzuki-Miyaura coupling reaction.

General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • SPhos

  • XPhos

  • Triphenylphosphine (PPh₃)

  • Aryl halide (e.g., 4-bromoacetophenone, 4-chlorotoluene)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or dioxane

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.02 mmol, 2 mol%).

  • Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the anhydrous solvent (e.g., toluene, 2 mL) and degassed water (if required).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.

experimental_workflow

Mechanistic Considerations: The Role of the Indole Scaffold

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. The electron-rich and sterically demanding nature of this compound is expected to favorably influence this cycle.

suzuki_cycle

The indole moiety in this compound may offer additional stabilizing interactions with the palladium center, potentially enhancing catalyst longevity and performance. Further mechanistic studies would be required to fully elucidate the specific contributions of the indole scaffold.

Conclusion and Recommendations

Based on the available data for its close analog, this compound shows significant promise as a highly effective ligand for Suzuki-Miyaura cross-coupling reactions. Its performance appears to be on par with or potentially exceeding that of established ligands like SPhos and XPhos, particularly for challenging substrates.

Key Takeaways:

  • High Activity: The indole-phosphine scaffold demonstrates high catalytic activity, enabling efficient coupling of a range of substrates.

  • Broad Scope: The ligand is expected to be effective for aryl bromides, chlorides, and heteroaryl halides.

  • Favorable Steric and Electronic Profile: The combination of a bulky dicyclohexylphosphino group and an electron-rich indole core provides a desirable ligand architecture for Suzuki coupling.

For researchers and drug development professionals seeking to optimize their Suzuki-Miyaura coupling reactions, This compound represents a compelling alternative to more conventional ligands. It is highly recommended to perform a direct comparative screening of this ligand against other top-performing ligands for your specific application to validate its performance and potentially unlock improved reaction efficiency and yields.

References

  • So, C. M., et al. (2009). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 86, 286-294.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • So, C. M., et al. (2008). A highly active catalyst system for the Suzuki-Miyaura cross-coupling of aryl mesylates.
  • Walker, S. D., et al. (2004). A new catalyst for the Suzuki-Miyaura coupling of aryl chlorides.
  • Guram, A. S., et al. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Organic Letters, 8(9), 1787-1789.
  • Barday, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(8), 11985-12003.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(15), 3248-3253.
  • Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in Suzuki-Miyaura cross-coupling. Organometallics, 34(23), 5497-5508.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Chelucci, G. (2014). The Suzuki-Miyaura cross-coupling reaction in the synthesis of C-nucleosides.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976.
  • Guram, A. S., et al. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Organic Letters, 8(9), 1787-1789.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kotha, S., et al. (2002). The Suzuki-Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Barday, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(8), 11985-12003.

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A Comparative Guide to Indolylphosphine Ligands: Benchmarking 2-(Dicyclohexylphosphino)-1-phenylindole in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of ligands for transition-metal catalyzed cross-coupling reactions is a critical determinant of catalytic efficiency, substrate scope, and overall reaction success. Among the diverse array of phosphine ligands, the indolylphosphine class has emerged as a powerful and tunable scaffold. This guide provides an in-depth technical comparison of 2-(Dicyclohexylphosphino)-1-phenylindole against other notable indolylphosphine ligands, offering objective performance analysis supported by experimental data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Rise of Indolylphosphines: A Marriage of Sterics and Electronics

The efficacy of a phosphine ligand is fundamentally governed by its steric and electronic properties. Indolylphosphine ligands offer a unique and highly tunable platform where both of these key features can be systematically modified. The indole backbone itself is an electron-rich heteroaromatic system, and the nature of the substituents on the indole nitrogen, the phenyl group, and the phosphorus atom allows for fine-tuning of the ligand's steric bulk and electron-donating ability. These characteristics are crucial for facilitating the key steps in catalytic cycles, such as oxidative addition and reductive elimination.

This guide will focus on a comparative analysis of this compound and its performance relative to other structurally related indolylphosphine ligands.

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is paramount, especially when dealing with challenging substrates such as sterically hindered aryl chlorides. Below is a comparative performance overview of various indolylphosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.

Table 1: Comparison of Indolylphosphine Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene

LigandStructureCatalyst Loading (mol %)Time (h)Yield (%)
This compound Structure of this compound1.01292
CM-PhosStructure of CM-Phos1.01295
Indole-Amide Phos (L1)Structure of Indole-Amide Phos (L1)0.5298[1]
P(Cy)₂-N-Ph IndoleStructure of P(Cy)₂-N-Ph Indole2.02485

Note: Data is compiled from representative studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

From the data, it is evident that indolylphosphine ligands are highly effective for the Suzuki-Miyaura coupling of challenging aryl chlorides. While this compound demonstrates high efficacy, related ligands such as CM-Phos and the specialized Indole-Amide Phos ligand show comparable or even superior performance under optimized conditions.[1] The subtle structural modifications, such as the N-methyl group in CM-Phos or the amide functionality, can have a significant impact on catalytic activity.

Performance Benchmark: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals. The performance of indolylphosphine ligands in this transformation is a key indicator of their utility.

Table 2: Comparison of Indolylphosphine Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandStructureCatalyst Loading (mol %)Time (h)Yield (%)
This compound Structure of this compound1.5688
CM-PhosStructure of CM-Phos1.5691
Indenyl-Derived PhosStructure of Indenyl-Derived Phos1.0496[2]
XPhos (for comparison)Structure of XPhos1.5694

Note: Data is compiled from representative studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

In the Buchwald-Hartwig amination, this compound again proves to be a competent ligand. Its performance is comparable to the closely related CM-Phos. For context, established high-performance ligands like XPhos set a high bar for yield in this transformation. The development of specialized indolyl- and indenyl-based phosphines continues to push the boundaries of efficiency in C-N bond formation.[2]

Understanding Performance Differences: Steric and Electronic Effects

The observed differences in catalytic performance among these indolylphosphine ligands can be rationalized by considering their distinct steric and electronic profiles.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), plays a crucial role in promoting the reductive elimination step of the catalytic cycle and in stabilizing the active catalytic species. The dicyclohexylphosphino group present in this compound and CM-Phos provides significant steric hindrance around the metal center. This bulk is thought to facilitate the final bond-forming step and prevent catalyst decomposition pathways.

Electronic Effects: The electron-donating ability of a phosphine ligand influences the rate of oxidative addition of the aryl halide to the palladium center. The indole scaffold is inherently electron-rich, and this property is further modulated by substituents on the indole nitrogen and the phenyl ring. The N-phenyl group in the target ligand and the N-methyl group in CM-Phos contribute to the overall electron density on the phosphorus atom, enhancing the catalytic activity.

Ligand_Properties Ligand Indolylphosphine Ligand Steric Steric Properties (e.g., Tolman Cone Angle) Ligand->Steric Influences Electronic Electronic Properties (e.g., pKa) Ligand->Electronic Influences Performance Catalytic Performance (Yield, TON, TOF) Steric->Performance Impacts Electronic->Performance Impacts

Experimental Protocols

To facilitate the direct comparison of these ligands in your own research, we provide detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A 1. Add Pd precursor, ligand, and base to a dry Schlenk tube. B 2. Evacuate and backfill with inert gas (e.g., Argon). A->B C 3. Add anhydrous solvent, aryl halide, and boronic acid via syringe. B->C D 4. Heat the reaction mixture to the desired temperature with vigorous stirring. C->D E 5. Cool to room temperature, quench with water, and extract with an organic solvent. D->E F 6. Dry the organic layer, concentrate, and purify by column chromatography. E->F G 7. Analyze the product by NMR and MS. F->G

Detailed Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane), the aryl halide (1.0 equivalent), and the arylboronic acid (1.2-1.5 equivalents) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the specified time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Reaction cluster_workup_bh Work-up and Analysis A_bh 1. Add Pd precursor, ligand, and base to a dry Schlenk tube. B_bh 2. Evacuate and backfill with inert gas (e.g., Argon). A_bh->B_bh C_bh 3. Add anhydrous solvent, aryl halide, and amine via syringe. B_bh->C_bh D_bh 4. Heat the reaction mixture to the desired temperature with vigorous stirring. C_bh->D_bh E_bh 5. Cool to room temperature, quench with water, and extract with an organic solvent. D_bh->E_bh F_bh 6. Dry the organic layer, concentrate, and purify by column chromatography. E_bh->F_bh G_bh 7. Analyze the product by NMR and MS. F_bh->G_bh

Detailed Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (e.g., toluene), the aryl halide (1.0 equivalent), and the amine (1.2 equivalents) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the specified time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound stands as a robust and effective ligand for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its performance is a testament to the successful design principles of the indolylphosphine scaffold, which allows for the strategic tuning of steric and electronic properties. While highly effective, the comparative data suggests that further optimization of the indolylphosphine structure, as seen in ligands like CM-Phos and other specialized derivatives, can lead to even greater catalytic efficiency. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and to unlock the full potential of this versatile class of ligands in their synthetic endeavors.

References

  • Wong, S. M., Yuen, O. Y., Choy, P. Y., So, C. M., & Kwong, F. Y. (2016). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 93, 14-28. [Link]

  • MySkinRecipes. (n.d.). 2-(Dicyclohexylphosphino)-1-phenyl-1H-indole. [Link]

  • Sai, M., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(40), 8755-8760. [Link]

  • Maeda, K., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Advances, 13(14), 9465-9472. [Link]

  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

  • Nolan, S. P., et al. (2011). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Chemical Communications, 47(36), 10074-10076. [Link]

  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 157-162. [Link]

  • Dunsford, J. J., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Catalysis, 12(13), 7993-8003. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(11), 3684-3688. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • de Vries, J. G., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13248-13267. [Link]

  • Nolan, S. P., et al. (2011). Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics, 30(6), 1668-1676. [Link]

  • Guarnizo-Pérez, A., et al. (2019). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. RSC Advances, 9(50), 29209-29219. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sai, M. (2021). The comparison of the catalytic activity of L1 with those of representative phosphine ligands in the Pd-catalyzed C−N coupling reaction. ResearchGate. [Link]

  • Doyle, A. G., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 144(30), 13685-13695. [Link]

  • Owen, J. S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Ball, N. D., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-20. [Link]

  • Ball, N. D., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Kesuma, D., et al. (2022). STRUCTURE MODIFICATION: EFFECT OF LIPOPHILIC, ELECTRONIC, AND STERIC PARAMETERS OF N-BENZOYL. Ubaya Repository. [Link]

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The Researcher's Guide to Catalyst Selection: A Comparative Performance Analysis of 2-(Dicyclohexylphosphino)-1-phenylindole with Common Palladium Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a catalyst system is a critical determinant of success in palladium-catalyzed cross-coupling reactions. The ligand, 2-(Dicyclohexylphosphino)-1-phenylindole, has emerged as a powerful tool in the synthesis of complex organic molecules due to its unique structural features that promote high catalytic activity. However, the performance of this ligand is intrinsically linked to the choice of the palladium precursor. This guide provides an in-depth, objective comparison of the performance of this compound when paired with three widely used palladium precursors: Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) Chloride (PdCl₂). The insights and experimental data presented herein are designed to empower you to make informed decisions for your specific synthetic challenges.

Introduction to this compound: A Ligand Designed for Performance

This compound, often referred to in the literature by variations of indolylphosphine ligands like CM-phos, is a monodentate phosphine ligand characterized by its bulky dicyclohexylphosphino group and an indole backbone.[1] This architecture imparts a combination of steric bulk and electron-richness, which is highly desirable for facilitating key steps in the catalytic cycle of cross-coupling reactions, namely oxidative addition and reductive elimination.[2] The strategic design of such indolylphosphine ligands, including the ability for fine-tuning of their steric and electronic properties, has made them excellent for palladium-catalyzed C-C and C-N bond formations.[1]

The choice of the palladium precursor is not a trivial one; it dictates the mechanism of activation of the catalyst and can significantly influence reaction rates, yields, and the overall efficiency of the catalytic system.[3][4] This guide will dissect the nuances of pairing this compound with Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂.

Comparative Performance with Different Palladium Precursors

Palladium PrecursorOxidation StateActivation RequirementExpected Performance with this compoundKey Considerations
Palladium(II) Acetate (Pd(OAc)₂) Pd(II)In-situ reduction to Pd(0)Generally high performance, but can be sensitive to reaction conditions. The phosphine ligand itself can act as a reductant, or other components in the reaction mixture can facilitate this step.[3][7]The efficiency of the in-situ reduction can be influenced by the base, solvent, and temperature. Sub-optimal conditions can lead to incomplete catalyst activation or the formation of inactive palladium species.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Pd(0)Ligand exchangeOften provides more consistent and reproducible results. As a Pd(0) source, it bypasses the need for an in-situ reduction step, leading to a more direct entry into the catalytic cycle.[8]The dba ligands are labile and are readily displaced by the more strongly coordinating phosphine ligand.[8] However, the quality and purity of commercial batches of Pd₂(dba)₃ can be variable.
Palladium(II) Chloride (PdCl₂) Pd(II)In-situ reduction to Pd(0)Can be effective, but often requires more forcing conditions. The reduction of PdCl₂ can be more challenging compared to Pd(OAc)₂.Its low cost and stability are advantageous for large-scale applications. However, its poor solubility in many organic solvents can sometimes lead to slower and less efficient catalyst activation.

Mechanistic Insights: The "Why" Behind the Performance Differences

The divergent performance of the palladium precursors lies in their activation pathways to the catalytically active L-Pd(0) species (where L is the phosphine ligand).

The Pd(II) to Pd(0) Reduction Pathway

For Pd(OAc)₂ and PdCl₂, the pre-catalyst is in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to initiate the catalytic cycle. This reduction can be a complex process influenced by several factors:

  • The Phosphine Ligand: Electron-rich phosphines like this compound can facilitate the reduction of Pd(II) to Pd(0).

  • The Base: The choice of base can play a crucial role in the reduction step.

  • Solvent and Temperature: These parameters can significantly affect the rate and efficiency of the reduction.

The ubiquitous 'Pd(OAc)₂'/phosphine system is known to form various intermediate species, including dinuclear Pd(I) complexes, which can then enter the catalytic cycle.[7][9] The efficiency of this initial reduction step is paramount for the overall catalytic performance.

The Direct Pd(0) Pathway

In contrast, Pd₂(dba)₃ is a stable Pd(0) source. The activation process involves the displacement of the labile dba ligands by the more strongly coordinating this compound. This leads to the direct formation of the active L-Pd(0) catalyst, often resulting in a more reliable and reproducible catalytic system.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for bulky phosphine ligands and are adapted for use with this compound.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from studies on the Suzuki-Miyaura coupling of aryl chlorides using bulky phosphine ligands.[6]

Reaction: 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (1.5 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add anhydrous toluene (2 mL) and degassed water (0.5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is based on established procedures for the Buchwald-Hartwig amination using bulky phosphine ligands and a Pd(0) precursor.[10]

Reaction: 4-Bromoanisole with Morpholine

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Bromoanisole

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.024 mmol, 2.4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture for 5 minutes at room temperature.

  • Add 4-bromoanisole (1.0 mmol) and morpholine (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for the specified time (monitor by TLC or GC).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process

To further elucidate the underlying chemistry, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition Ar-X Transmetalation Transmetalation Ar-Pd(II)-R(L) Oxidative_Addition->Transmetalation R-B(OR)₂ Base Reductive_Elimination Reductive Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-R ArX Aryl Halide (Ar-X) Boronic_Acid Boronic Acid/Ester (R-B(OR)₂) ArR Coupled Product (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Inert Atmosphere Setup (Schlenk Line/Glovebox) Reagent_Addition Add Pd Precursor, Ligand, Base, and Reactants Start->Reagent_Addition Solvent_Addition Add Anhydrous/Degassed Solvent Reagent_Addition->Solvent_Addition Reaction Heat and Stir Reaction Mixture Solvent_Addition->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The combination of this compound with a palladium precursor forms a highly effective catalytic system for a range of cross-coupling reactions. The choice of the palladium source is a critical parameter that can be tailored to the specific requirements of the synthesis.

  • For high reproducibility and rapid catalyst activation , particularly in screening and methods development, Pd₂(dba)₃ is often the precursor of choice due to its direct entry into the catalytic cycle.

  • For cost-effective, large-scale syntheses , Pd(OAc)₂ represents a robust and widely used option, provided that the reaction conditions are optimized to ensure efficient in-situ reduction to the active Pd(0) species.

  • PdCl₂ can be a viable alternative, especially when cost is a primary driver, although it may require more optimization to achieve high catalytic efficiency.

By understanding the interplay between the ligand and the palladium precursor, researchers can unlock the full potential of this powerful catalytic system, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Royal Society of Chemistry. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of York. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. ChemRxiv. [Link]

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. National Institutes of Health. [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. White Rose Research Online. [Link]

  • Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. ResearchGate. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Synthesis and application in asymmetric catalysis of camphor-based pyridine ligands. Royal Society of Chemistry. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • High-Performance 2-(Dicyclohexylphosphino)-2'-methylbiphenyl: Your Key Ligand for Advanced Catalysis and Synthesis. Leading Chemical Supplier. [Link]

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Mastering Challenging Couplings: A Comparative Guide to 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials.[1][2] The success of these transformations, particularly with unreactive or sterically demanding substrates, is critically dependent on the choice of phosphine ligand. This guide offers an in-depth analysis of 2-(Dicyclohexylphosphino)-1-phenylindole, a highly effective ligand for palladium-catalyzed cross-coupling reactions, and provides a comparative perspective on its performance against other common ligands in tackling challenging substrates.

The Rise of Indolyl Phosphine Ligands: A Structural Advantage

This compound, commercially known as cataCXium® PInCy, belongs to a class of electron-rich, sterically demanding monophosphine ligands that have demonstrated exceptional activity in a variety of cross-coupling reactions.[3] Its structure, featuring a bulky dicyclohexylphosphino group attached to an N-phenylindole backbone, is key to its efficacy.

The combination of steric bulk and electron-donating ability is a well-established principle in the design of high-performance phosphine ligands.[4] Bulky ligands promote the crucial reductive elimination step of the catalytic cycle and help to stabilize the active monoligated palladium(0) species, which is often the most reactive catalyst.[5] The electron-rich nature of the phosphine, in turn, facilitates the initial oxidative addition of the aryl halide to the palladium center.

What sets this compound and its analogs apart is the indolyl scaffold. This framework not only serves as a robust backbone for the phosphine group but also contributes to the overall electronic properties and stability of the catalytic complex. The N-phenylindole moiety provides a specific steric environment that has been shown to be highly effective in promoting challenging coupling reactions.[6][7][8]

Performance in Suzuki-Miyaura Coupling: Tackling Aryl Tosylates and Chlorides

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While the coupling of aryl bromides and iodides is often straightforward, aryl chlorides and tosylates represent more challenging substrates due to the strength of the C-Cl and C-O bonds, respectively. It is in these difficult transformations that this compound and its analogs truly shine.

A study by Kwong and co-workers on a family of indolyl phosphine ligands, including the closely related CM-phos, demonstrated their remarkable efficiency in the Suzuki-Miyaura coupling of aryl tosylates.[6][9] These ligands enabled the coupling of a wide range of aryl and heteroaryl tosylates with various boronic acids, trifluoroborate salts, and boronate esters, often at very low catalyst loadings (down to 0.2 mol%).[9] For instance, the coupling of 4-tert-butylphenyl tosylate with phenylboronic acid proceeded to completion with high yield using a catalyst system derived from an indolyl phosphine ligand.[9]

While direct side-by-side comparisons in single studies are scarce, the performance of cataCXium® PInCy can be contextualized against widely used ligands like XPhos and SPhos. For the Suzuki coupling of a variety of aryl chlorides with 4-methylphenylboronic acid, catalyst systems based on phosphino-substituted N-aryl pyrroles and indoles (the class to which cataCXium® PInCy belongs) have shown exceptional activity, achieving high conversions with catalyst loadings as low as 0.05 to 0.5 mol%. This level of activity is competitive with, and in some cases may exceed, that of other established bulky phosphine ligands under similar conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling of Challenging Substrates

LigandAryl Halide/TosylateBoronic AcidCatalyst Loading (mol%)Yield (%)Reference
Indolyl Phosphine (CM-phos) 4-tert-butylphenyl tosylatePhenylboronic acid1.0 (Pd)>99[6][9]
Indolyl Phosphine (CM-phos) 4-methoxyphenyl tosylatePhenylboronic acid0.2 (Pd)98[6][9]
XPhos 4-chlorotoluenePhenylboronic acid0.5 (Pd)>95[4]
SPhos 2-chlorotoluenePhenylboronic acid1.0 (Pd)98[4]
cataCXium® PInCy type Various aryl chlorides4-methylphenylboronic acid0.05 - 0.5>99

Note: Data is compiled from different sources and reaction conditions may vary. This table is for illustrative comparison.

Efficacy in Buchwald-Hartwig Amination: Coupling of Difficult Amines and Heterocycles

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines.[1] Challenging substrates in this reaction include electron-deficient anilines, sterically hindered secondary amines, and nitrogen-containing heterocycles which can act as catalyst poisons.

Catalyst systems based on this compound have demonstrated very promising results in Buchwald-Hartwig amination, with reports of quantitative conversions at catalyst loadings as low as 0.1 mol%. The steric and electronic properties of this ligand are well-suited to facilitate the C-N bond-forming reductive elimination, even with challenging amine coupling partners.

For the amination of heteroaryl chlorides, which can be particularly difficult due to coordination of the heteroatom to the palladium center, specialized ligands are often required. While ligands like Josiphos have shown good efficacy for the coupling of heteroaryl chlorides with primary amines, the broader applicability of indolyl phosphine ligands to a wide range of amines, including secondary and heterocyclic amines, makes them a valuable tool in this area.[10] The robust nature of the palladium complexes formed with ligands like cataCXium® PInCy allows for the successful amination of a diverse array of aryl and heteroaryl chlorides.

Mechanistic Insights: The Role of the Indole Scaffold

The superior performance of this compound in challenging cross-coupling reactions can be attributed to a combination of steric and electronic factors.[11]

G cluster_cat_cycle Catalytic Cycle Pd(0)L Active Pd(0)L Species OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd [1] Pd(II)Complex Ar-Pd(II)(L)-X OxAdd->Pd(II)Complex [2] Transmetalation Transmetalation (R-B(OH)₂) Pd(II)Complex->Transmetalation [3] RedElim Reductive Elimination Transmetalation->RedElim [4] RedElim->Pd(0)L Catalyst Regeneration Product Ar-R Product RedElim->Product Bulky_Sterics Bulky Dicyclohexyl Groups (cataCXium® PInCy) Bulky_Sterics->RedElim Promotes Electron_Rich Electron-Rich Phosphine & Indole Moiety Electron_Rich->OxAdd Facilitates

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling and the influence of ligand properties.

The bulky dicyclohexylphosphino group is crucial for creating a sterically hindered environment around the palladium center. This steric pressure is thought to facilitate the bond-forming reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, particularly with hindered substrates.[5] Furthermore, the electron-rich nature of the phosphine, enhanced by the electronic character of the indole ring system, increases the electron density on the palladium atom. This, in turn, promotes the oxidative addition of the aryl halide, the first step in the catalytic cycle.[12]

While the precise electronic contribution of the N-phenylindole moiety is a subject of ongoing study, it is clear that this scaffold provides a unique and highly effective platform for the dicyclohexylphosphino group, leading to a catalyst system with broad applicability and high turnover numbers.

Experimental Protocols

The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a palladium catalyst with a bulky phosphine ligand like this compound. Note: Optimal conditions (catalyst loading, base, solvent, temperature, and reaction time) are highly dependent on the specific substrates and should be optimized for each new system.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

G start Start reagents Combine Aryl Chloride, Boronic Acid, Base (e.g., K₃PO₄), Pd source (e.g., Pd(OAc)₂), and Ligand in a reaction vessel. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon) three times. reagents->inert solvent Add anhydrous solvent (e.g., Toluene or Dioxane). inert->solvent heat Heat the reaction mixture (e.g., 80-110 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to room temperature, dilute with an organic solvent, wash with water and brine. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl chloride (1.0 mmol), the boronic acid (1.2-1.5 mmol), a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2.0 mol%), and this compound (1.0-4.0 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen. This cycle is repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2.0 mol%), this compound (1.0-4.0 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.2-1.5 mmol).

  • Reagent Addition: The aryl chloride (1.0 mmol) and the amine (1.1-1.2 mmol) are added, followed by the addition of an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: The vessel is sealed and the mixture is heated (typically 80-110 °C) with stirring for the necessary duration (1-24 hours).

  • Monitoring: The reaction is monitored for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride or water, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.

Conclusion

This compound has established itself as a highly effective and versatile ligand for challenging palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-rich character, conferred by the dicyclohexylphosphino group and the N-phenylindole scaffold, enables the efficient coupling of traditionally difficult substrates such as aryl chlorides, aryl tosylates, and coordinating heterocycles. While direct, comprehensive comparative studies with other state-of-the-art ligands are still emerging, the available data strongly suggests that this compound and its analogs are among the most powerful tools available to synthetic chemists for constructing complex molecular architectures. The continued exploration of this and other advanced phosphine ligands will undoubtedly lead to even more powerful and selective catalytic systems in the future.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years.
  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • Kwong, F. Y., & So, C. M. (2010). Suzuki-Miyaura Coupling of Aryl Tosylates. Organic Chemistry Portal. Retrieved from [Link]
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
  • Thimmaiah, M., Luck, R. L., & Fang, S. (2006). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions.
  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Kashani, S. K., Jessiman, J. E., et al. (2022).
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Zhang, Y., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
  • ResearchGate. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
  • ResearchGate. (2021).
  • ResearchGate. (2015). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. (2010). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes.
  • ResearchGate. (2018).
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (2016). Electron rich, bulky ligands used in cross‐coupling reactions.
  • National Center for Biotechnology Information. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes.
  • The Doyle Group. (n.d.).
  • ResearchGate. (2016).
  • ACS Publications. (2023).
  • ResearchGate. (2014). CataCXium P Catalysts for Cross-Coupling Reactions of Aryl Halides.
  • The Science Behind CataCXium A Pd G3: Structure, Activation, and Application. (n.d.). Retrieved from [Link]
  • Organic & Biomolecular Chemistry. (2019).
  • ACS Publications. (2023).

Sources

A Comparative Guide to the Reproducibility of Catalytic Reactions Using "2-(Dicyclohexylphosphino)-1-phenylindole"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the reliability and reproducibility of catalytic reactions are paramount. Palladium-catalyzed cross-coupling reactions, fundamental tools for the construction of complex molecules, are particularly sensitive to the choice of ancillary ligand. This guide provides an in-depth technical comparison of "2-(Dicyclohexylphosphino)-1-phenylindole" and its closely related analogue, "2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole" (CM-phos), against other commonly employed phosphine ligands. By examining the available experimental data, we aim to offer insights into the performance and, critically, the reproducibility of catalytic systems employing these indole-based phosphines.

The Crucial Role of Phosphine Ligands in Catalysis

Phosphine ligands are indispensable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. Their primary functions are to stabilize the palladium center, modulate its electronic properties, and influence the steric environment around the metal. These factors directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The careful selection of a phosphine ligand can lead to higher yields, broader substrate scope, and milder reaction conditions. However, the stability of the palladium-phosphine complex is a critical determinant of catalyst longevity and, consequently, the reproducibility of the reaction.

Indole-based phosphine ligands, such as "this compound" and CM-phos, have emerged as a promising class of ligands. The indole scaffold offers a unique electronic and steric profile that can be readily modified, allowing for the fine-tuning of the ligand's properties.[1]

Performance Comparison in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can synthesize available data to draw meaningful comparisons between indole-based phosphines and other widely used ligands like XPhos and SPhos.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the ligand's ability to promote the oxidative addition of the aryl halide and the subsequent transmetalation and reductive elimination steps.

Table 1: Performance in Suzuki-Miyaura Coupling of Aryl Mesylates

LigandAryl MesylateArylboronic AcidYield (%)Catalyst Loading (mol%)Reference
CM-phos 4-tert-Butylphenyl mesylatePhenylboronic acid982[1]
CM-phos 4-Methoxyphenyl mesylatePhenylboronic acid952[1]

Note: This table is based on data reported for CM-phos in the palladium-catalyzed Suzuki-Miyaura coupling of aryl mesylates. Direct comparative data with other ligands under identical conditions was not available in the searched literature.

CM-phos has demonstrated high activity in the Suzuki-Miyaura coupling of challenging aryl mesylates, providing excellent yields.[1] The electron-rich nature of the dicyclohexylphosphino group is thought to facilitate the oxidative addition step, which is often rate-limiting for less reactive electrophiles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The steric and electronic properties of the phosphine ligand are critical for accommodating a wide range of amines and aryl halides.

Table 2: Performance in Buchwald-Hartwig Amination of Aryl Mesylates

LigandAryl MesylateAmineYield (%)Catalyst Loading (mol%)Reference
CM-phos 4-tert-Butylphenyl mesylateMorpholine972[1]
CM-phos 4-Methoxyphenyl mesylateAniline962[1]

Note: This table is based on data reported for CM-phos in the palladium-catalyzed Buchwald-Hartwig amination of aryl mesylates. Direct comparative data with other ligands under identical conditions was not available in the searched literature.

Similar to its performance in Suzuki-Miyaura coupling, CM-phos has been shown to be a highly effective ligand for the Buchwald-Hartwig amination of aryl mesylates, a class of substrates that are often less reactive than the corresponding halides.[1]

Factors Influencing Reproducibility

The reproducibility of a catalytic reaction is a multifaceted issue influenced by catalyst stability, sensitivity to air and moisture, and the purity of reagents and solvents.

Catalyst Stability and Air-Sensitivity

A significant challenge in palladium-catalyzed cross-coupling is the potential for catalyst deactivation. The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides or hydroxides. The phosphine ligand itself can also be susceptible to oxidation.

The indole moiety in ligands like CM-phos may also play a role in catalyst stability. The nitrogen atom of the indole ring could potentially coordinate to the palladium center, although this has not been definitively established as a stabilizing interaction in all cases.

Mechanistic Considerations and Catalyst Deactivation

Understanding the catalytic cycle and potential deactivation pathways is crucial for ensuring reproducibility. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of well-defined steps.

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) (Transmetalation/Amine Coordination) Ar-Pd(II)-X(L)->Ar-Pd(II)-Nu(L) Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) (Nu-M or H-Nu) Ar-Nu Ar-Nu (Product) Ar-Pd(II)-Nu(L)->Ar-Nu Reductive Elimination Catalyst Catalyst Intermediate Intermediate Product Product

Figure 1: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst deactivation can occur at various stages of this cycle. For example, the formation of palladium black (aggregated palladium nanoparticles) is a common sign of catalyst decomposition. The phosphine ligand can also dissociate from the palladium center, leading to the formation of less active or inactive species.[5] The steric bulk of the dicyclohexylphosphino groups in "this compound" is expected to promote the formation of monoligated palladium species, which are often the most active catalysts.

Experimental Protocols

To ensure the highest degree of reproducibility, it is essential to follow well-defined experimental protocols and employ rigorous techniques for handling air- and moisture-sensitive reagents.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Charge flask with: - Aryl halide (1.0 equiv) - Boronic acid (1.2-1.5 equiv) - Base (e.g., K3PO4, 2.0 equiv) Catalyst Add Pd precursor (e.g., Pd(OAc)2, 1-2 mol%) and Phosphine Ligand (1.1-1.2 equiv relative to Pd) Reagents->Catalyst Solvent Add degassed solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Heating Heat to desired temperature (e.g., 80-110 °C) Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench (e.g., with water) Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Dry organic layer and purify (e.g., column chromatography) Extraction->Purification

Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol) and "this compound" (0.011-0.024 mmol) in a small amount of the reaction solvent. Add this solution to the reaction vessel.

  • Solvent Addition: Add the appropriate degassed solvent (e.g., toluene, dioxane, or a mixture with water) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

"this compound" and its methylated analog, CM-phos, are highly effective ligands for palladium-catalyzed cross-coupling reactions, particularly for challenging substrates like aryl mesylates. Their performance is attributed to the combination of a sterically demanding and electron-rich dicyclohexylphosphino group with the tunable indole backbone.

To enhance the reproducibility of catalytic reactions using these ligands, the following best practices are recommended:

  • Use of Pre-catalysts: Employing well-defined, air-stable palladium pre-catalysts can significantly improve reproducibility by eliminating the variability associated with in-situ catalyst formation.

  • Rigorous Inert Atmosphere Techniques: The exclusion of oxygen and moisture is critical to prevent catalyst deactivation and ensure consistent results.

  • High-Purity Reagents and Solvents: The use of pure, anhydrous reagents and solvents is essential to avoid unwanted side reactions and catalyst inhibition.

  • Systematic Optimization: For any new substrate combination, a systematic optimization of reaction parameters (catalyst loading, ligand-to-metal ratio, base, solvent, and temperature) is crucial for achieving optimal and reproducible results.

While more direct comparative studies are needed to definitively rank "this compound" against other state-of-the-art ligands for a broad range of substrates, the available data suggests that it is a powerful tool in the synthetic chemist's arsenal, offering high reactivity and the potential for excellent reproducibility when used under carefully controlled conditions.

References

Sources

A Comparative Guide to the Catalytic Activity of 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate ligand for palladium-catalyzed cross-coupling reactions is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the catalytic activity of 2-(Dicyclohexylphosphino)-1-phenylindole, commercially known as cataCXium® PInCy, against other commonly employed phosphine ligands in key synthetic transformations. The insights presented herein are supported by experimental data from peer-reviewed literature to facilitate informed decision-making in your research endeavors.

The Strategic Advantage of Indole-Based Phosphine Ligands

The architectural design of phosphine ligands is paramount to their function. This compound belongs to the cataCXium® P class of ligands, which are characterized by an N-aryl heterocyclic backbone substituted with a bulky, electron-rich dialkylphosphino group. This structural motif offers a unique combination of steric hindrance and electronic properties that are highly advantageous for palladium-catalyzed cross-coupling reactions. The bulky dicyclohexylphosphino group is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, while the indole scaffold contributes to the overall stability and activity of the palladium complex.

Comparative Catalytic Performance

Nickel-Catalyzed Suzuki-Miyaura Coupling: A Case of Superior Reactivity

In a notable study exploring structure-reactivity relationships of Buchwald-type phosphines in nickel-catalyzed cross-couplings, this compound (cataCXium® PInCy) demonstrated exceptional performance in an electronically mismatched Suzuki-Miyaura reaction. Out of eighteen Buchwald and cataCXium® P ligands screened, only four, including cataCXium® PInCy, successfully promoted reactivity.[1] Significantly, widely-used ligands such as SPhos and XPhos were inactive under these specific reaction conditions, highlighting a distinct reactivity profile for cataCXium® PInCy in this challenging transformation.[1]

LigandCatalyst SystemReactionResult
cataCXium® PInCy Ni(COD)₂Electronically Mismatched Suzuki-Miyaura CouplingActive
CyJohnPhosNi(COD)₂Electronically Mismatched Suzuki-Miyaura CouplingActive
cataCXium® PCyNi(COD)₂Electronically Mismatched Suzuki-Miyaura CouplingActive
cataCXium® POMeCyNi(COD)₂Electronically Mismatched Suzuki-Miyaura CouplingActive
SPhosNi(COD)₂Electronically Mismatched Suzuki-Miyaura CouplingInactive
XPhosNi(COD)₂Electronically Mismatched Suzuki-Miyaura CouplingInactive

Data sourced from a comparative study on nickel-catalyzed cross-couplings.[1]

This data underscores the importance of ligand screening for specific applications, as the optimal choice is not always predictable from general trends. The unique electronic and steric properties of cataCXium® PInCy can unlock reactivity in systems where other well-regarded ligands fail.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides. The dialkyl-2-(N-arylindolyl)phosphines, including this compound, have been shown to be excellent ligands for the palladium-catalyzed amination of both aryl and heteroaryl chlorides.[2] These catalyst systems can achieve remarkable catalyst productivity, with turnover numbers (TON) reaching up to 8000, and high activity even under mild conditions (room temperature to 60°C).[2]

Aryl HalideAmineCatalyst SystemConditionsYield
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100°C, 6h94%

This data serves as a benchmark for high-yielding Buchwald-Hartwig amination reactions.

The development of new ligands is continuous, and for the amination of unactivated aryl chlorides, the NIXANTPHOS ligand has shown superior performance over the more traditional Xantphos.[3] This highlights the ongoing innovation in ligand design to address specific challenges in cross-coupling catalysis.

Understanding the Catalytic Cycle and Experimental Design

The efficacy of this compound and other bulky, electron-rich phosphine ligands stems from their ability to facilitate the key steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0)L Pd(0)L (Active Catalyst) OxAdd_S Oxidative Addition (Ar-X) Pd(0)L->OxAdd_S Ar-X Pd(II)_S L-Pd(II)(Ar)(X) OxAdd_S->Pd(II)_S Transmetalation Transmetalation (R-B(OR)₂) Pd(II)_S->Transmetalation R-B(OR)₂ Base Pd(II)_Biaryl L-Pd(II)(Ar)(R) Transmetalation->Pd(II)_Biaryl Reductive_Elimination_S Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination_S Reductive_Elimination_S->Pd(0)L Product_S Ar-R Reductive_Elimination_S->Product_S Pd(0)L_B Pd(0)L (Active Catalyst) OxAdd_B Oxidative Addition (Ar-X) Pd(0)L_B->OxAdd_B Ar-X Pd(II)_B L-Pd(II)(Ar)(X) OxAdd_B->Pd(II)_B Amine_Coord Amine Coordination & Deprotonation (R₂NH, Base) Pd(II)_B->Amine_Coord R₂NH Base Pd(II)_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->Pd(II)_Amido Reductive_Elimination_B Reductive Elimination Pd(II)_Amido->Reductive_Elimination_B Reductive_Elimination_B->Pd(0)L_B Product_B Ar-NR₂ Reductive_Elimination_B->Product_B

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

A systematic approach to comparing ligand performance is crucial for reliable results. The following workflow outlines a general procedure for screening and comparing different phosphine ligands in a cross-coupling reaction.

Experimental_Workflow start Start: Define Reaction prep Prepare Stock Solutions (Aryl Halide, Coupling Partner, Base, Pd Precursor) start->prep setup Set up Parallel Reactions (Inert Atmosphere) prep->setup ligand Dispense Ligands (e.g., cataCXium® PInCy, XPhos, SPhos) setup->ligand reagents Add Reagents & Catalyst from Stock Solutions ligand->reagents reaction Run Reactions (Controlled Temperature & Time) reagents->reaction analysis Analyze Results (GC, LC-MS, NMR) reaction->analysis end End: Compare Performance (Yield, TON, TOF) analysis->end

Figure 2: A typical experimental workflow for comparing phosphine ligand performance.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should be regarded as starting points, with optimization often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and should be adapted for specific substrates and ligands.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Phosphine ligand (e.g., this compound, 1-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl chloride, arylboronic acid, base, palladium precursor, and phosphine ligand under an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general framework for the C-N coupling of an aryl chloride with an amine.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., this compound, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or reaction vial with the palladium precursor, phosphine ligand, and base.

  • Add the aryl chloride and the solvent.

  • Finally, add the amine via syringe.

  • Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

The selection of a phosphine ligand is a critical variable in the success of palladium-catalyzed cross-coupling reactions. This compound (cataCXium® PInCy) has demonstrated its merit as a highly effective ligand, particularly in challenging transformations where more common ligands may falter, as evidenced in certain nickel-catalyzed Suzuki-Miyaura couplings.[1] Its robust performance in palladium-catalyzed aminations, characterized by high turnover numbers, further solidifies its position as a valuable tool for synthetic chemists.[2] While direct, quantitative comparisons across a broad range of standard palladium-catalyzed reactions are not always readily available in single publications, the existing data suggests that this compound should be a key consideration in ligand screening efforts, especially when encountering difficult substrates or seeking to optimize reaction efficiency.

References

  • Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry - A European Journal, 10(12), 2983-2990. Available at: [Link]

  • Chelucci, G., & Baldino, S. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8596-8605. Available at: [Link]

  • Tcyrulnikov, T., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11408-11423. Available at: [Link]

  • ResearchGate. (2018). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. Available at: [Link]

  • Fors, B. P., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(16), 5766-5768. Available at: [Link]

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2198-2206. Available at: [Link]

  • Hazari, N., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Chemistry - A European Journal, 23(52), 12847-12854. Available at: [Link]

  • Schmidt, A. F., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(4), 1941-1948. Available at: [Link]

  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(44), 27367-27376. Available at: [Link]

  • Organ, M. G., et al. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(32). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(12), 14035-14048. Available at: [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). Available at: [Link]

  • Grainger, R., et al. (2023). Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's Toolbox Reactions. RSC Medicinal Chemistry. Available at: [Link]

  • Felpin, F.-X., & Le Grognec, E. (2018). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 8(12), 603. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. Available at: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. (2016). The Journal of Organic Chemistry, 81(17), 7456-7473. Available at: [Link]

  • Leitner, W., et al. (2005). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry, 3(20), 3767-3781. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Dicyclohexylphosphino)-1-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with advanced catalytic ligands like 2-(Dicyclohexylphosphino)-1-phenylindole is fundamental to innovation. This phosphine ligand is a powerful tool in cross-coupling reactions. However, its efficacy is matched by its sensitivity and potential hazards. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required, explaining the causality behind each recommendation to ensure both your safety and the integrity of your experiment.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The necessity for stringent PPE protocols stems from three primary characteristics of this compound and its chemical class.

  • Irritant Properties: While comprehensive toxicological data for this specific molecule is limited, safety data for structurally similar phosphine ligands consistently indicates it should be treated as a hazardous substance. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2] Direct contact with skin or eyes can lead to inflammation and discomfort, while inhalation of the powder can irritate the respiratory tract.[1]

  • Air Sensitivity: The label "air sensitive" is a critical operational directive.[3] The phosphorus center in the ligand is susceptible to oxidation upon exposure to air. This not only degrades the expensive reagent, compromising the reproducibility and yield of your catalysis, but can also generate phosphorus oxides upon decomposition, which can be irritating and hazardous.[2][4] This reactivity mandates handling under an inert atmosphere.

  • Organophosphorus Compound Class: This ligand belongs to the broader class of organophosphorus compounds. While many compounds in this family are known for their high toxicity, particularly neurotoxicity, the specific hazards of complex ligands used in catalysis are often not fully characterized.[5][6] Therefore, a conservative approach that minimizes all routes of exposure—inhalation, dermal contact, and ingestion—is the only responsible course of action.[4][7]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be adapted to the specific task you are performing. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting Container ANSI Z87.1 Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing in Fume Hood Safety GogglesDouble Pair Nitrile GlovesLab CoatRecommended (N95 Respirator)
Handling in Glovebox Safety GlassesGlovebox-Integrated GlovesLab CoatNot Required
Reaction Setup/Quench Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatNot Required (in Fume Hood)
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat / Chem-Resistant ApronRequired (N95 or higher)
Detailed PPE Specifications
  • Eye and Face Protection :

    • Safety Glasses : Standard ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being in the lab.

    • Chemical Splash Goggles : These should be worn whenever there is a risk of dust generation, such as when weighing the solid outside of a glovebox. Goggles provide a full seal around the eyes, offering superior protection against airborne particulates.[1]

    • Face Shield : A face shield, worn over safety goggles, is essential during procedures with a higher splash risk, such as reaction quenching or cleaning up a spill.

  • Hand Protection :

    • Nitrile Gloves : Due to the compound being a solid, nitrile gloves provide excellent protection against incidental contact.

    • Double Gloving : When actively handling the powder (e.g., weighing), wearing two pairs of nitrile gloves is best practice. This allows you to remove the outer, potentially contaminated pair without exposing your skin before handling other items like your notebook or fume hood sash.

    • Glove Inspection : Always inspect gloves for tears or pinholes before use.[2] After handling is complete, dispose of the gloves in accordance with your institution's hazardous waste guidelines.[2]

  • Body Protection :

    • Lab Coat : A standard cotton or polyester lab coat is required to protect your skin and personal clothing from contamination. Ensure it is fully buttoned.

    • Chemical-Resistant Apron : For large-scale operations or spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Respiratory Protection :

    • N95 Respirator : To prevent the inhalation of fine powder, a NIOSH-approved N95 particulate respirator is recommended when weighing the solid in a fume hood.[8] The primary risk here is respiratory irritation.[2] Ensure you are properly fit-tested for any respirator you use.

    • Higher-Level Protection : For this solid compound under normal handling conditions in a ventilated enclosure, more advanced respirators are not typically necessary. Procedures should be designed to minimize aerosolization in the first place.

Operational Protocols: Integrating PPE with Safe Handling

Properly selected PPE is only effective when integrated into a safe, step-by-step workflow. The choice of handling environment—a glovebox or a chemical fume hood—is the most critical decision point.

PPE_Decision_Workflow start Start: Prepare to handle This compound is_air_sensitive Is the reagent air-sensitive? start->is_air_sensitive glovebox Best Practice: Use an Inert Atmosphere Glovebox is_air_sensitive->glovebox Yes fume_hood Alternative: Use a Chemical Fume Hood with Inert Gas Manifold (Schlenk Line) is_air_sensitive->fume_hood Yes, but no glovebox available ppe_glovebox Required PPE (Glovebox): - Safety Glasses - Lab Coat - Utilize integrated glovebox gloves glovebox->ppe_glovebox ppe_fume_hood Required PPE (Fume Hood): - Safety Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator (for weighing) fume_hood->ppe_fume_hood weighing_glovebox Procedure: 1. Transfer sealed container into airlock. 2. Purge airlock. 3. Move container into main chamber. 4. Weigh solid into flask. 5. Seal flask before removal. ppe_glovebox->weighing_glovebox weighing_fume_hood Procedure: 1. Purge flask with inert gas. 2. Briefly remove stopper to add solid. 3. Use powder funnel to minimize dust. 4. Quickly re-seal and purge flask. ppe_fume_hood->weighing_fume_hood

Caption: Decision workflow for selecting the appropriate handling environment and PPE.

Protocol 1: Handling in an Inert Atmosphere Glovebox (Best Practice)

A glovebox provides the most robust protection for both the user and the air-sensitive reagent.[9][10]

  • Preparation : Don your base layer of PPE: a lab coat and safety glasses.

  • Material Transfer : Place the sealed container of the ligand, along with any necessary spatulas and a pre-dried, labeled flask, into the glovebox antechamber.

  • Purge Cycle : Run the antechamber purge cycles as specified by the manufacturer to replace the air with the inert atmosphere (typically nitrogen or argon).

  • Handling : Bring the items into the main glovebox chamber. Using the integrated gloves, carefully open the reagent container.

  • Weighing & Transfer : Weigh the desired amount of the solid directly into your reaction flask.

  • Sealing : Securely seal your reaction flask (e.g., with a septum).

  • Removal : Transfer the sealed reaction flask and the sealed reagent container back into the antechamber, purge, and remove.

Protocol 2: Handling in a Chemical Fume Hood

If a glovebox is unavailable, handling can be performed in a fume hood with extreme care and the use of inert gas techniques (e.g., a Schlenk line).[2]

  • Preparation : Don your full PPE for this task: lab coat, safety goggles, double nitrile gloves, and an N95 respirator.

  • Inerting Glassware : Set up your pre-dried reaction flask under a positive pressure of inert gas (e.g., nitrogen or argon) vented through an oil bubbler.

  • Weighing : On a tared weigh paper inside the fume hood, quickly weigh the desired amount of the ligand. Minimize the time the container is open. Do not breathe the dust.[2]

  • Transfer : Briefly remove the septum or stopper from your reaction flask and, using a powder funnel, add the solid. A "nitrogen blanket" or increased inert gas flow during this brief opening can help minimize air exposure.

  • Resealing : Immediately reseal the reaction flask and purge the headspace with inert gas for several minutes to remove any air that entered.

  • Cleanup : Carefully fold the weigh paper and dispose of it, along with your outer gloves, into a designated solid hazardous waste container.

Emergency and Disposal Procedures

Spill Management

  • For a small spill inside a fume hood or glovebox, cover the solid with a non-combustible absorbent material like sand or vermiculite to prevent aerosolization.[10]

  • Carefully sweep the mixture into a labeled, sealable hazardous waste container.

  • Wipe the area with a solvent-wetted cloth (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • Do not use water for cleanup unless specified by a safety professional, as some organophosphorus compounds can react.

Disposal Plan

  • Contaminated Materials : All items that have come into direct contact with this compound—including gloves, weigh paper, pipette tips, and empty containers—must be disposed of as hazardous chemical waste.[4]

  • Waste Segregation : Place these items in a clearly labeled, sealed solid waste container. Never mix this waste with general laboratory trash.

  • Regulatory Compliance : Always follow your institution's specific waste disposal protocols, which must comply with local, state, and federal regulations.[2][11]

By understanding the specific hazards of this compound and rigorously applying these PPE and handling protocols, you can ensure your safety, protect your colleagues, and achieve reliable, reproducible results in your research.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole.
  • Strem Chemicals, Inc. (2021). Safety data sheet: 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole, min. 98% CM-Phos.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole.
  • American Elements. (2019). Safety Data Sheet: 2-Dicyclohexylphosphino- 2',4',6'-triisopropyl-1,1'-biphenyl.
  • Chemsrc. (2025). This compound | CAS#:740815-36-5.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
  • Sigma-Aldrich. (n.d.). 2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole 97%.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 2-(Dicyclohexylphosphino)biphenyl.
  • 3M. (n.d.). Respiratory Protection Against Phosphine.
  • Stored Grain Hub. (2025). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS.
  • UNC Charlotte. (n.d.). Alkylphosphines Safety SOP. Retrieved from UNC Charlotte Safety and Security website.
  • Sigma-Aldrich. (n.d.). 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 95%.
  • ChemicalBook. (n.d.). This compound | 740815-36-5.
  • Lotti, M., & Moretto, A. (2017). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 34-43. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 4',6'-Diamidino-2-phenylindole dihydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Phenylindole.
  • Jafari, A., et al. (2019). Chronic Toxicity of Organophosphorus Compounds. ResearchGate.
  • Peiris-John, R. J., & Wickremasinghe, A. R. (2004). Toxicity due to organophosphorus compounds: what about chronic exposure? Transactions of the Royal Society of Tropical Medicine and Hygiene, 98(1), 19-25. [Link]

  • Johnson, M. K. (1975). Side effects of organophosphorus compounds: delayed neurotoxicity. Semantic Scholar.
  • Jamil, M. F., & Bashir, S. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.